molecular formula C19H17Br2NO5S B15577795 PTP1B-IN-15

PTP1B-IN-15

Numéro de catalogue: B15577795
Poids moléculaire: 531.2 g/mol
Clé InChI: FEYGJZKVMASWJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PTP1B-IN-15 is a useful research compound. Its molecular formula is C19H17Br2NO5S and its molecular weight is 531.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2NO5S/c1-4-15-17(18(23)10-7-13(20)19(24)14(21)8-10)12-6-5-11(9-16(12)27-15)28(25,26)22(2)3/h5-9,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGJZKVMASWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)N(C)C)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PTP1B Inhibitors and Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) signaling pathway. Its overexpression or increased activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity. This technical guide provides an in-depth overview of the mechanism of action of PTP1B inhibitors in the context of insulin signaling. While specific data for "PTP1B-IN-15" is not publicly available, this document synthesizes information from well-characterized PTP1B inhibitors to offer a comprehensive resource. It includes a detailed examination of the signaling cascade, quantitative data for representative inhibitors, and detailed experimental protocols for assessing inhibitor efficacy.

The Role of PTP1B in Insulin Signaling

The insulin signaling cascade is a complex network of intracellular events initiated by the binding of insulin to its receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for insulin receptor substrate (IRS) proteins, primarily IRS-1 and IRS-2.[1][2] Phosphorylated IRS proteins then recruit and activate downstream effector molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B).[2][3] This PI3K/Akt pathway is central to most of the metabolic actions of insulin, such as promoting glucose uptake into cells and suppressing hepatic glucose production.[1]

PTP1B acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor and its substrates, IRS-1 and IRS-2.[1][2] This action terminates the insulin signal and attenuates its downstream effects. In states of insulin resistance, the expression and activity of PTP1B are often elevated, leading to a dampened insulin response.[4]

Mechanism of Action of PTP1B Inhibitors

PTP1B inhibitors are designed to block the catalytic activity of the PTP1B enzyme. By doing so, they prevent the dephosphorylation of the insulin receptor and IRS proteins.[5][6] This leads to a sustained phosphorylation state of these key signaling molecules, thereby amplifying and prolonging the insulin signal. The enhanced signaling cascade results in increased activation of the downstream PI3K/Akt pathway, leading to improved glucose uptake and utilization, and ultimately, enhanced insulin sensitivity.[7]

The inhibition of PTP1B has been shown to restore insulin signaling in models of insulin resistance.[4] Both genetic deletion (knockout) of PTP1B and pharmacological inhibition have demonstrated increased insulin sensitivity and resistance to high-fat diet-induced obesity in preclinical models.[1][3]

Quantitative Data for Representative PTP1B Inhibitors

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory potency of other well-characterized PTP1B inhibitors.

InhibitorIC50 (PTP1B)NotesReference
CX080057.81 x 10⁻⁷ MCompetitive chemical inhibitor.[5]
LPMP1.02 ± 0.17 µMA selective PTP1B inhibitor.[6]
CCF06240Not specifiedImproves insulin resistance and lipid abnormalities in vivo.[7]
PTP1B-IN-11.6 mMSmall molecule inhibitor.[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of PTP1B inhibitors in the context of insulin signaling.

In Vitro PTP1B Inhibition Assay

This assay determines the direct inhibitory effect of a compound on PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

  • Test inhibitor (e.g., dissolved in DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer. A vehicle control (e.g., DMSO) should be included.

  • In a 96-well plate, add the recombinant PTP1B enzyme to each well.

  • Add the different concentrations of the test inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Insulin Signaling Proteins

This method assesses the effect of a PTP1B inhibitor on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.

Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) to an appropriate confluency.

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-treat the cells with the PTP1B inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and incubate on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of insulin signaling proteins (e.g., p-IR, IR, p-IRS-1, IRS-1, p-Akt, Akt).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Cellular Glucose Uptake Assay

This assay measures the direct effect of a PTP1B inhibitor on insulin-stimulated glucose uptake into cells.

Cell Culture and Treatment:

  • Seed cells (e.g., 3T3-L1 adipocytes) in a 24-well plate and differentiate them if necessary.

  • Serum-starve the cells for 3-4 hours.

  • Pre-treat the cells with the PTP1B inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin for 30 minutes.

Glucose Uptake Measurement:

  • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Add buffer containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the protein content of each well.

Visualizations

The following diagrams illustrate the core concepts discussed in this guide.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 / IRS-2 IR->IRS PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of PTP1B inhibitors.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Cell Seeding B Serum Starvation A->B C Inhibitor Pre-treatment B->C D Insulin Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer G->H I Antibody Incubation H->I J Detection & Analysis I->J

Caption: Experimental workflow for Western blot analysis of insulin signaling proteins.

Glucose_Uptake_Workflow A Seed & Differentiate Cells B Serum Starve Cells A->B C Pre-treat with Inhibitor B->C D Stimulate with Insulin C->D E Add Radiolabeled Glucose D->E F Stop Uptake & Wash E->F G Lyse Cells F->G H Measure Radioactivity G->H

Caption: Workflow for the cellular glucose uptake assay.

Conclusion

PTP1B remains a compelling target for the development of therapeutics aimed at treating insulin resistance and type 2 diabetes. The mechanism of action of PTP1B inhibitors is well-established, focusing on the potentiation of insulin signaling through the prevention of dephosphorylation of key pathway components. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. While the specific details of this compound are yet to be disclosed, the principles and methodologies outlined herein are broadly applicable to the characterization of any novel PTP1B inhibitor.

References

PTP1B-IN-15 and its Role in the Leptin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the leptin and insulin (B600854) signaling pathways, making it a prime therapeutic target for obesity and type 2 diabetes.[1][2][3] Inhibition of PTP1B enhances leptin sensitivity by preventing the dephosphorylation of critical signaling molecules, thereby promoting satiety and increasing energy expenditure. This technical guide provides an in-depth overview of the role of PTP1B inhibitors in the leptin signaling pathway, with a focus on PTP1B-IN-15 and the closely related, well-characterized inhibitor, CPT-157633. This document will detail the mechanism of action, provide quantitative data, outline experimental protocols, and visualize the pertinent biological and experimental workflows.

Introduction to Leptin Signaling and PTP1B

Leptin, a hormone primarily produced by adipocytes, plays a crucial role in regulating energy homeostasis by signaling satiety to the hypothalamus.[4][5] The leptin signaling cascade is initiated by the binding of leptin to the long-form leptin receptor (LepR), leading to the activation of the associated Janus kinase 2 (JAK2).[6][7][8] Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of LepR, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[9][10] STAT3 is then phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and the transcriptional regulation of genes involved in appetite and energy balance, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).[6][8][9]

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical negative regulator of this pathway.[11][12][13] It directly dephosphorylates and inactivates both JAK2 and STAT3, thereby terminating the leptin signal.[14][15][16] In states of obesity, PTP1B expression and activity are often elevated in the hypothalamus, contributing to leptin resistance, a condition where the brain becomes unresponsive to leptin's anorexigenic signals.[11][17] Therefore, inhibiting PTP1B is a promising therapeutic strategy to restore leptin sensitivity and combat obesity.[1][18][19]

This compound and CPT-157633: Potent PTP1B Inhibitors

This compound is a potent and selective inhibitor of PTP1B.[20] While specific quantitative data for this compound is not widely available in public literature, a closely related compound, CPT-157633, a difluoro-phosphonomethyl phenylalanine derivative, has been well-characterized.[4][10] CPT-157633 is a competitive, reversible, and active-site-directed inhibitor of PTP1B.[10][11] This guide will utilize data from CPT-157633 as a representative example of a potent PTP1B inhibitor of this class.

Mechanism of Action

PTP1B inhibitors like CPT-157633 bind to the active site of PTP1B, preventing it from dephosphorylating its substrates, JAK2 and STAT3.[10][16] This leads to sustained phosphorylation and activation of these signaling molecules, thereby enhancing the downstream effects of leptin.

Below is a diagram illustrating the leptin signaling pathway and the inhibitory action of a PTP1B inhibitor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation PTP1B PTP1B pJAK2->PTP1B Dephosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->PTP1B Dephosphorylation Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization PTP1B_IN This compound PTP1B_IN->PTP1B Inhibition Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., POMC) Nucleus->Transcription Regulation

Leptin signaling pathway and PTP1B inhibition.
Quantitative Data for CPT-157633

The following table summarizes the key quantitative parameters for the PTP1B inhibitor CPT-157633.

ParameterValueSubstrateMethodReference
Ki 40-45 nMpNPP, 32P-RCMLEnzyme kinetics[10][11]
Inhibition Type CompetitivepNPPLineweaver-Burk plot[10][11]
Selectivity Selective for PTP1B over a panel of other PTPspNPPPhosphatase activity assay[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the role of a PTP1B inhibitor in the leptin signaling pathway.

In Vitro PTP1B Enzyme Inhibition Assay

This assay determines the potency of an inhibitor against recombinant PTP1B. A common method uses p-nitrophenyl phosphate (B84403) (pNPP) as a chromogenic substrate.

Principle: PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to PTP1B activity.[21][22]

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP)

  • This compound/CPT-157633 and control compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Reaction Setup: In a 96-well plate, add 80 µL of Assay Buffer. Add 5 µL of the diluted inhibitor or DMSO (for control wells).

  • Enzyme Addition: Add 5 µL of diluted recombinant PTP1B enzyme to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of pNPP substrate solution (final concentration at or near the Km, e.g., 2 mM) to all wells.[18]

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm at 37°C for 30-60 minutes in a microplate reader.

  • Data Analysis: Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

G start Start compound_prep Prepare serial dilutions of PTP1B inhibitor start->compound_prep plate_setup Add assay buffer and inhibitor to 96-well plate compound_prep->plate_setup add_enzyme Add recombinant PTP1B enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add pNPP substrate to initiate reaction pre_incubate->add_substrate read_absorbance Monitor absorbance at 405 nm add_substrate->read_absorbance analyze_data Calculate reaction rates and IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

Workflow for the in vitro PTP1B inhibition assay.
Cell-Based Assay for Leptin-Induced STAT3 Phosphorylation

This assay assesses the effect of a PTP1B inhibitor on the leptin signaling pathway in a cellular context by measuring the phosphorylation of STAT3.

Principle: Leptin stimulation of cells expressing the leptin receptor induces the phosphorylation of STAT3 at Tyrosine 705 (Tyr705). Inhibition of PTP1B is expected to enhance and prolong this phosphorylation event. Western blotting is used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.[6][7][9]

Materials:

  • Hypothalamic cell line (e.g., mHypoE-N46) or other cells expressing LepR

  • Cell culture medium and supplements

  • Leptin

  • This compound/CPT-157633

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle (DMSO) for 1-2 hours.

  • Leptin Stimulation: Stimulate the cells with leptin (e.g., 10 nM) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour. d. Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

G start Start cell_culture Culture and serum-starve cells start->cell_culture inhibitor_treatment Pre-treat with PTP1B inhibitor cell_culture->inhibitor_treatment leptin_stimulation Stimulate with leptin inhibitor_treatment->leptin_stimulation cell_lysis Lyse cells and quantify protein leptin_stimulation->cell_lysis western_blot Perform Western blot for p-STAT3 cell_lysis->western_blot reprobe Strip and re-probe for total STAT3 and loading control western_blot->reprobe data_analysis Quantify band intensities and normalize reprobe->data_analysis end_process End data_analysis->end_process

Workflow for cell-based STAT3 phosphorylation assay.

Conclusion

This compound and related compounds represent a promising class of molecules for the therapeutic intervention of metabolic diseases driven by leptin resistance. By selectively inhibiting PTP1B, these compounds can restore the sensitivity of the leptin signaling pathway, offering a potential treatment for obesity and type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel PTP1B inhibitors. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.

References

PTP1B-IN-15: An In-Depth Technical Guide on a Potential Therapeutic for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is anticipated to enhance insulin sensitivity and improve glycemic control. PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, offered for research purposes to investigate its potential in metabolic diseases. This document provides a comprehensive technical overview of the core concepts surrounding PTP1B inhibition as a therapeutic strategy, with a focus on the available information for this compound. Due to the limited publicly available data on this compound, this guide also incorporates information on general methodologies and the established roles of other PTP1B inhibitors to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[1] This action attenuates the insulin signaling cascade, leading to decreased glucose uptake and utilization. In individuals with insulin resistance, the expression and activity of PTP1B are often elevated, contributing to the pathophysiology of type 2 diabetes.[1] Consequently, the development of PTP1B inhibitors is a promising strategy to restore normal insulin signaling.

This compound: A Profile

This compound is identified as a potent and selective inhibitor of PTP1B.[2] It is commercially available for research and is suggested to have potential therapeutic applications in type 2 diabetes and obesity.[2]

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

PropertyValueReference
Chemical Name 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide[3]
CAS Number 765317-71-3[2]
Molecular Formula C₂₀H₂₁Br₂NO₅S
Molecular Weight 563.25 g/mol
Appearance White to off-white solid[2]
Solubility Soluble in DMSO[2]

Table 1: Physicochemical Properties of this compound.

Note: Molecular formula and weight were calculated based on the chemical name and may vary slightly from supplier specifications.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for a PTP1B inhibitor like this compound is the blockage of the PTP1B enzyme's catalytic activity. This prevents the dephosphorylation of key proteins in the insulin signaling pathway, leading to a sustained signal.

Insulin Signaling Pathway

Upon insulin binding, the insulin receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates. Inhibition of PTP1B is expected to enhance and prolong the phosphorylation of these key signaling molecules, leading to increased glucose transporter 4 (GLUT4) translocation to the cell membrane and consequently, increased glucose uptake from the bloodstream.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P GLUT4_mem GLUT4 PTP1B PTP1B PTP1B->IR -P PI3K PI3K IRS->PI3K P AKT Akt/PKB PI3K->AKT P GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle GLUT4_vesicle->GLUT4_mem Translocation Glucose Glucose Glucose->GLUT4_mem Uptake PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B PTP1B_Enzymatic_Assay_Workflow A Prepare serial dilutions of this compound C Add inhibitor dilutions and pre-incubate A->C B Add PTP1B enzyme to 96-well plate B->C D Add pNPP substrate to initiate reaction C->D E Incubate at 37°C D->E F Add stop solution E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

References

Investigating the Therapeutic Potential of PTP1B Inhibition in Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of key metabolic signaling pathways, positioning it as a prime therapeutic target for obesity and type 2 diabetes. This technical guide provides an in-depth overview of the role of PTP1B in obesity and outlines the scientific framework for investigating the effects of its inhibitors. While specific preclinical or clinical data for the potent and selective inhibitor PTP1B-IN-15 is not publicly available, this document will utilize established findings from other PTP1B inhibitors and genetic models to detail the expected physiological effects and the experimental protocols required for their evaluation.

Introduction: PTP1B as a Key Regulator of Metabolism

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B acts as a brake on metabolic processes that control glucose homeostasis and energy balance.

Studies in preclinical models have robustly demonstrated that genetic deletion or pharmacological inhibition of PTP1B leads to increased insulin sensitivity, resistance to high-fat diet-induced obesity, and improved glucose metabolism.[2][3] These findings have spurred significant interest in the development of PTP1B inhibitors as a promising therapeutic strategy for obesity and its associated metabolic disorders.

This compound is a commercially available, potent, and selective inhibitor of PTP1B.[1][4] Although specific studies on its effects on obesity have not been published in peer-reviewed literature, its characteristics suggest it as a valuable research tool for elucidating the therapeutic potential of PTP1B inhibition. This guide will, therefore, focus on the established effects of PTP1B inhibition and the methodologies to study them, providing a roadmap for the investigation of compounds like this compound.

PTP1B-Regulated Signaling Pathways in Obesity

PTP1B's role in obesity is primarily mediated through its modulation of the insulin and leptin signaling cascades.

Insulin Signaling Pathway

Insulin binding to its receptor triggers a cascade of phosphorylation events, leading to glucose uptake and utilization. PTP1B dephosphorylates key proteins in this pathway, thereby dampening the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.

cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS P Insulin Insulin Insulin->Insulin Receptor This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->Insulin Receptor Dephosphorylates PI3K PI3K IRS->PI3K P AKT AKT PI3K->AKT P GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

PTP1B in Insulin Signaling
Leptin Signaling Pathway

Leptin, an adipocyte-derived hormone, signals through its receptor in the hypothalamus to regulate appetite and energy expenditure. PTP1B attenuates leptin signaling by dephosphorylating JAK2. Inhibition of PTP1B is anticipated to enhance leptin sensitivity, leading to reduced food intake and increased energy expenditure.

cluster_membrane Hypothalamic Neuron Membrane Leptin Receptor Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 P Leptin Leptin Leptin->Leptin Receptor This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->JAK2 Dephosphorylates STAT3 STAT3 JAK2->STAT3 P Gene Transcription Gene Transcription STAT3->Gene Transcription Appetite Regulation Appetite Regulation Gene Transcription->Appetite Regulation

PTP1B in Leptin Signaling

Expected Effects of PTP1B Inhibition on Obesity: A Quantitative Overview

Based on studies with PTP1B knockout mice and other pharmacological inhibitors, the following table summarizes the anticipated quantitative effects of a potent PTP1B inhibitor on key metabolic parameters in a diet-induced obesity (DIO) mouse model.

ParameterExpected Outcome with PTP1B InhibitorRepresentative Data (from PTP1B KO or other inhibitors)
Body Weight Reduction in body weight gainPTP1B-/- mice on a high-fat diet show significantly lower body weight compared to wild-type controls.
Adiposity Decrease in fat massReduced epididymal and subcutaneous fat pad weights in PTP1B deficient mice.
Food Intake Reduction in daily food consumptionPTP1B inhibition in the central nervous system leads to decreased caloric intake.
Energy Expenditure Increase in energy expenditurePTP1B-/- mice exhibit a higher metabolic rate.
Fasting Glucose Lowered fasting blood glucose levelsImproved glycemic control is a consistent finding with PTP1B inhibition.
Insulin Sensitivity Enhanced insulin sensitivityImproved glucose clearance in insulin tolerance tests.
Leptin Sensitivity Increased sensitivity to leptinLower circulating leptin levels for a given fat mass, and enhanced response to exogenous leptin.
Hepatic Steatosis Amelioration of fatty liverReduced liver triglyceride content in PTP1B deficient models.

Experimental Protocols for Investigating PTP1B Inhibitors

A thorough investigation of a PTP1B inhibitor like this compound for its anti-obesity effects would involve a series of in vitro and in vivo experiments.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PTP1B inhibitor for its anti-obesity efficacy.

In Vitro Characterization In Vitro Characterization PTP1B Enzyme Assay PTP1B Enzyme Assay In Vitro Characterization->PTP1B Enzyme Assay Cell-based Signaling Assays Cell-based Signaling Assays In Vitro Characterization->Cell-based Signaling Assays In Vivo Efficacy Studies In Vivo Efficacy Studies PTP1B Enzyme Assay->In Vivo Efficacy Studies Cell-based Signaling Assays->In Vivo Efficacy Studies Diet-Induced Obesity Model Diet-Induced Obesity Model In Vivo Efficacy Studies->Diet-Induced Obesity Model Metabolic Phenotyping Metabolic Phenotyping Diet-Induced Obesity Model->Metabolic Phenotyping Tissue-specific Analysis Tissue-specific Analysis Metabolic Phenotyping->Tissue-specific Analysis Data Analysis & Interpretation Data Analysis & Interpretation Tissue-specific Analysis->Data Analysis & Interpretation

References

PTP1B-IN-15: A Technical Guide to a Novel PTP1B Inhibitor and its Implications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in various oncogenic signaling pathways, making it a compelling target for cancer therapy. While initially investigated for its role in metabolic diseases, the therapeutic potential of PTP1B inhibitors in oncology is an area of burgeoning research. This technical guide provides an in-depth overview of PTP1B-IN-15, a potent and selective inhibitor of PTP1B. Due to the limited publicly available data specifically for this compound, this document will leverage data from other well-characterized PTP1B inhibitors, such as Trodusquemine (MSI-1436) and Osunprotafib (ABBV-CLS-484), to provide a comprehensive understanding of the methodologies and potential implications of PTP1B inhibition in cancer research. This guide will detail the core concepts, experimental protocols, and data interpretation relevant to the study of PTP1B inhibitors in a cancer context.

Introduction to PTP1B in Cancer

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various substrate proteins.[1] While PTP1B is a known negative regulator of insulin (B600854) and leptin signaling, its role in cancer is multifaceted and context-dependent.[1] In several cancers, including HER2-positive breast cancer, PTP1B has been shown to act as a tumor promoter by positively regulating oncogenic signaling cascades.[2][3][4] Overexpression of PTP1B has been correlated with poor prognosis in various malignancies.[5]

The inhibition of PTP1B presents a promising therapeutic strategy to attenuate tumor growth, overcome drug resistance, and reduce metastasis.[2][6] Small molecule inhibitors targeting PTP1B are being actively investigated for their anti-cancer properties.

This compound and Representative Inhibitors: Potency and Selectivity

While specific quantitative data for this compound is not widely available, it is characterized as a potent and selective inhibitor of PTP1B. To illustrate the typical potency and selectivity profiles of such inhibitors, data for well-studied PTP1B inhibitors are presented below.

InhibitorTarget(s)IC50 (PTP1B)Selectivity (over TCPTP)Cancer Models StudiedReference(s)
This compound PTP1BData not availableData not availableNot specified
Trodusquemine (MSI-1436) PTP1B~1 µM~200-foldHER2+ Breast Cancer[7][8]
Osunprotafib (ABBV-CLS-484) PTP1B, PTPN22.5 nMHighSolid Tumors (in clinical trials)[9][10]
Ertiprotafib PTP1B1.6 - 29 µMLowInvestigated in diabetes, potential for cancer studies[11]
Claramine PTP1BData not availableData not availableGlioblastoma, Colorectal Cancer, Ovarian Cancer[5]

TCPTP (T-cell protein tyrosine phosphatase) is the closest homolog to PTP1B, and thus selectivity over TCPTP is a critical parameter for evaluating PTP1B inhibitors to minimize off-target effects.

Key Signaling Pathways Modulated by PTP1B Inhibition in Cancer

PTP1B is a key node in several signaling pathways that are fundamental to cancer progression. By inhibiting PTP1B, small molecules can modulate these pathways to exert anti-tumor effects.

Src/Ras/ERK Pathway

PTP1B can activate the Src tyrosine kinase, a proto-oncogene, by dephosphorylating an inhibitory tyrosine residue.[1] Activated Src can then signal through the Ras/Raf/MEK/ERK (MAPK) pathway to promote cell proliferation and survival.[1] PTP1B inhibitors block this activation, leading to the downregulation of this pro-tumorigenic pathway.[5]

Src_Ras_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) Src_inactive Src (inactive) pY530 RTK->Src_inactive Activates PTP1B PTP1B Src_active Src (active) PTP1B->Src_active Dephosphorylates (activates) Src_inactive->PTP1B Ras Ras Src_active->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

PTP1B-mediated activation of the Src/Ras/ERK pathway and its inhibition.
PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical survival pathway often dysregulated in cancer. PTP1B has been shown to positively regulate this pathway in certain cancer contexts.[5] By inhibiting PTP1B, the pro-survival signals transmitted through PI3K/AKT can be attenuated, leading to increased apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT phosphorylates AKT AKT AKT->PDK1 Apoptosis Apoptosis pAKT->Apoptosis Inhibits Survival Cell Survival pAKT->Survival PTP1B PTP1B PTP1B->pAKT Dephosphorylates (inactivates) PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Modulation of the PI3K/AKT survival pathway by PTP1B inhibition.

Experimental Protocols for Evaluating PTP1B Inhibitors in Cancer Research

This section provides detailed methodologies for key experiments used to characterize the activity of PTP1B inhibitors like this compound in a cancer research setting.

PTP1B Enzymatic Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of PTP1B by 50%. A common method utilizes the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

PTP1B_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare serial dilutions of PTP1B inhibitor R1 Add inhibitor and enzyme to 96-well plate P1->R1 P2 Prepare PTP1B enzyme solution in assay buffer P2->R1 P3 Prepare pNPP substrate solution R3 Add pNPP to initiate reaction P3->R3 R2 Pre-incubate at 37°C R1->R2 R2->R3 R4 Incubate at 37°C R3->R4 D1 Stop reaction with NaOH R4->D1 D2 Measure absorbance at 405 nm D1->D2 D3 Calculate % inhibition and determine IC50 D2->D3

Workflow for the PTP1B enzymatic assay.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT[9]

  • Substrate: p-nitrophenyl phosphate (pNPP)[9]

  • PTP1B inhibitor (e.g., this compound) dissolved in DMSO

  • Stop Solution: 1 M NaOH[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PTP1B inhibitor in assay buffer.

  • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well of a 96-well plate.[9]

  • Add 48 µL of PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.[9]

  • Initiate the reaction by adding 50 µL of pNPP substrate solution to each well.[9]

  • Incubate the plate at 37°C for 30 minutes.[9]

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.[9]

  • Measure the absorbance at 405 nm using a microplate reader.[2]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of a PTP1B inhibitor on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with various concentrations of PTP1B inhibitor B->C D Incubate for a defined period (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SK-BR-3)

  • Complete cell culture medium

  • PTP1B inhibitor

  • MTT reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)[13]

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PTP1B inhibitor. Include a vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Representative Data: Effect of PTP1B Inhibition on Breast Cancer Cell Viability

Cell LinePTP1B InhibitorIC50 (µM)Assay DurationReference(s)
MDA-MB-231 TrodusquemineData varies72 hours[14]
SK-BR-3 TrodusquemineData varies72 hours[14]
MDA-MB-231 n-Butylidenephthalide132.03 ± 3.6924 hours[10]
SK-BR-3 n-Butylidenephthalide74.11 ± 0.7124 hours[10]
Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as AKT and ERK, following treatment with a PTP1B inhibitor.

Western_Blot_Workflow A Treat cancer cells with PTP1B inhibitor B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibody (e.g., p-AKT, p-ERK) D->E F Wash and incubate with HRP-conjugated secondary antibody E->F G Detect signal using ECL substrate F->G H Strip and re-probe for total protein and loading control (e.g., GAPDH) G->H

Workflow for Western Blot analysis.

Materials:

  • Treated cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[15]

  • Primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-total AKT, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the PTP1B inhibitor for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.[6]

  • Separate equal amounts of protein from each sample by SDS-PAGE.[6]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detect the signal using an ECL reagent and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein and a loading control like GAPDH.

Conclusion and Future Directions

PTP1B is a validated and promising target in cancer therapy. The development of potent and selective inhibitors, exemplified by compounds like Trodusquemine and Osunprotafib, has demonstrated significant anti-tumor activity in preclinical models. While specific data for this compound is still emerging, the methodologies and conceptual frameworks outlined in this guide provide a robust foundation for its investigation and the broader field of PTP1B-targeted cancer research. Future studies should focus on elucidating the precise mechanisms of action of novel PTP1B inhibitors in various cancer types, identifying biomarkers for patient stratification, and advancing the most promising candidates into clinical trials. The continued exploration of PTP1B inhibition, alone or in combination with other targeted therapies, holds the potential to deliver new and effective treatments for cancer patients.

References

Unveiling the Structure-Activity Relationship of PTP1B Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prime therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2] The development of potent and selective PTP1B inhibitors is an area of intense research. This guide provides a detailed examination of the structure-activity relationships (SAR) of PTP1B inhibitors, complete with experimental methodologies and visual representations of key concepts. While specific data for a compound designated "PTP1B-IN-15" is not publicly available, this document will focus on the broader principles of PTP1B inhibitor SAR, utilizing examples from published research.

Core Concepts in PTP1B Inhibition

PTP1B negatively regulates insulin (B600854) and leptin signaling by dephosphorylating the insulin receptor (IR), its substrates (IRS proteins), and the Janus kinase 2 (JAK2) associated with the leptin receptor.[2][3][4] Inhibition of PTP1B enhances these signaling pathways, leading to improved glucose uptake and increased insulin sensitivity.[1] PTP1B inhibitors can be broadly categorized into two classes based on their binding site: active-site inhibitors and allosteric inhibitors.

Active-Site Inhibitors: These compounds typically contain a phosphotyrosine (pTyr) mimetic that binds to the highly conserved catalytic site of PTP1B.[5] The design of selective active-site inhibitors is challenging due to the high homology among the active sites of various protein tyrosine phosphatases.[6]

Allosteric Inhibitors: These inhibitors bind to sites distal to the active site, inducing conformational changes that modulate the enzyme's activity.[6][7] Allosteric sites are generally less conserved, offering an opportunity for the development of more selective inhibitors.[3][5] A known allosteric site in PTP1B is located approximately 20 Å from the catalytic site and is formed by helices α3, α6, and α7.[3]

Quantitative Analysis of PTP1B Inhibitors

The potency of PTP1B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of PTP1B inhibitors discussed in the literature.

Compound ClassSpecific Compound ExamplePTP1B IC50 (µM)Reference Compound (if applicable)Reference IC50 (µM)
Lithocholic Acid Analogues4,4-dimethyl-2′-(p-fluoro phenyl)-2′H-chola-2,5-dieno[3,2-c]pyrazol-24-oic acid (30)0.42 - 4.49Lithocholic Acid (LCA)12.74
4,4-dimethyl-2′-(o-chloro phenyl)-2′H-chola-2,5-dieno[3,2-c]pyrazol-24-oic acid (34)
Allosteric InhibitorPTP1B-IN-140.72--
Sulfonamides with Difluoromethylene-phosphonateSpecific compounds not named, but reported in low nanomolar rangeLow nMCorresponding tertiary amines~100x higher
Corresponding carboxamides~30x higher
Chalcone Derivative(E)-3-(3-nitrophenyl)-1-(thiophen-2-yl) prop-2-en- 1-one (AS-4)See Note 1--

Note 1: The study reported 60.57% inhibition at a concentration of 30 µM for compound AS-4, but did not provide a specific IC50 value.[8]

The data indicates that modifications to a core scaffold can lead to significant improvements in inhibitory potency. For instance, novel sulfonamides containing a difluoromethylene-phosphonate group exhibit inhibitory activity in the low nanomolar range, a substantial increase in potency compared to their tertiary amine and carboxamide counterparts.[9] Similarly, lithocholic acid analogues have been developed that are significantly more potent than the parent compound.

Experimental Protocols

The evaluation of PTP1B inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and cellular efficacy.

In Vitro PTP1B Inhibition Assay (IC50 Determination)

This assay is fundamental to determining the potency of a PTP1B inhibitor.

Principle: The enzymatic activity of PTP1B is measured by monitoring the dephosphorylation of a chromogenic substrate, commonly p-nitrophenyl phosphate (B84403) (pNPP). The resulting product, p-nitrophenol, absorbs light at 405 nm, and the rate of its formation is proportional to enzyme activity.

Materials:

  • Purified recombinant PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test inhibitor stock solution (typically dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Add the PTP1B enzyme to the wells of the microplate, followed by the inhibitor dilutions. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Cellular Assays: Assessing Insulin Signaling

To determine if an inhibitor can enhance insulin signaling in a cellular context, researchers often use cell-based assays.

Principle: Treatment of cells expressing the human insulin receptor (e.g., CHO/hIR cells) with a PTP1B inhibitor is expected to increase the phosphorylation levels of the insulin receptor (IR) and downstream signaling proteins like Akt.

Procedure:

  • Culture CHO/hIR cells to an appropriate confluency.

  • Starve the cells to reduce basal phosphorylation levels.

  • Treat the cells with varying concentrations of the PTP1B inhibitor for a specified time.

  • Stimulate the cells with insulin.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using antibodies specific for phosphorylated IR (p-IR) and phosphorylated Akt (p-Akt), as well as total IR and Akt as loading controls.

  • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on IR and Akt phosphorylation.

Visualizing Key Concepts

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in PTP1B inhibitor research.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS1 IRS-1 IR->IRS1 PTP1B PTP1B PTP1B->IR Dephosphorylation (Inhibition) PTP1B->IRS1 Dephosphorylation (Inhibition) PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: PTP1B's role in the insulin signaling pathway.

PTP1B_Inhibitor_Screening_Workflow cluster_workflow Inhibitor Discovery and Evaluation Compound_Library Compound Library Screening In_Vitro_Assay In Vitro PTP1B Inhibition Assay (IC50 Determination) Compound_Library->In_Vitro_Assay Selectivity_Assay Selectivity Profiling (against other PTPs) In_Vitro_Assay->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (Insulin Signaling) Selectivity_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., ob/ob mice) Cell_Based_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for PTP1B inhibitor discovery.

PTP1B_Inhibitor_Binding_Modes cluster_enzyme PTP1B Enzyme PTP1B_Structure PTP1B (Catalytic and Allosteric Sites) Active_Site_Inhibitor Active-Site Inhibitor Active_Site_Inhibitor->PTP1B_Structure Binds to Catalytic Site Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->PTP1B_Structure Binds to Allosteric Site

Caption: Binding modes of active-site vs. allosteric inhibitors.

Conclusion

The development of PTP1B inhibitors represents a promising therapeutic strategy for metabolic diseases. The structure-activity relationship studies of these inhibitors are crucial for designing potent, selective, and bioavailable drug candidates. While the quest for an ideal PTP1B inhibitor continues, the insights gained from SAR studies, coupled with robust experimental validation, are paving the way for novel therapeutics. The focus on allosteric inhibitors, in particular, holds significant promise for overcoming the selectivity challenges that have historically hindered the clinical translation of PTP1B-targeted therapies.

References

An In-depth Technical Guide to the Allosteric Inhibition of Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the binding site, quantitative data, and detailed experimental protocols for the compound designated "PTP1B-IN-15". Therefore, this guide focuses on the well-characterized allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), utilizing a representative class of allosteric inhibitors that bind to a well-documented site as a case study to fulfill the core technical requirements of the request.

Introduction: PTP1B as a Key Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a variety of cellular signaling pathways.[1] It is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[2] Similarly, it negatively impacts leptin signaling by acting on Janus kinase 2 (JAK2).[3] Overactivity or overexpression of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[1] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders.[1]

The Rationale for Allosteric Inhibition

The development of PTP1B inhibitors has been challenging. The active site of PTP1B is highly conserved among protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[4] This conservation makes it difficult to develop active-site inhibitors with high selectivity, leading to potential off-target effects.[4] Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising alternative.[1][3] By binding to less conserved regions, allosteric inhibitors can achieve greater selectivity and offer a different mechanism of action, often by inducing conformational changes that inactivate the enzyme.[1][3]

A Well-Characterized Allosteric Binding Site and Representative Inhibitors

A significant allosteric binding site on PTP1B has been identified approximately 20 Å from the catalytic site, nestled between the α3, α6, and α7 helices.[1][5] This site is a key focus for the development of selective allosteric inhibitors.[1]

The Allosteric Binding Pocket

The allosteric site is a hydrophobic pocket. Key residues that form this binding site include Leu192, Asn193, Phe196, and Glu200 on the α3 helix, Glu276 and Phe280 on the α6 helix, and Trp291 on the α7 helix.[3][5] Inhibitors that bind to this site can stabilize an inactive conformation of PTP1B.[1]

Mechanism of Allosteric Inhibition

The catalytic activity of PTP1B involves the movement of the WPD loop, which contains the catalytic residue Asp181. For catalysis to occur, this loop must close over the active site.[1] Allosteric inhibitors binding to the α3-α6-α7 site prevent the closure of the WPD loop, thus locking the enzyme in an inactive state.[1] This mechanism of inhibition is distinct from the competitive binding of active-site inhibitors.[1]

Quantitative Data for Representative Allosteric Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for a class of allosteric inhibitors that bind to the described site.

Inhibitor Class/CompoundTargetIC50 (µM)Ki (µM)Binding SiteReference
Benzbromarone derivativesPTP1B8 - 350-Allosteric (α3-α6-α7 helices)[3]
Trodusquemine (MSI-1436)PTP1B1-Allosteric (C-terminal domain)[2]
PTP1B-IN-4PTP1B8-Allosteric[6]

Experimental Protocols

PTP1B Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a PTP1B inhibitor using a chromogenic substrate.

Materials:

  • Purified recombinant PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

  • Test inhibitor (e.g., dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer. A final DMSO concentration of 1-2% is generally well-tolerated by the enzyme.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 2 µL of the serially diluted inhibitor or vehicle (DMSO) to the respective wells.

  • Add 23 µL of the purified PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time (typically 15-30 minutes) using a microplate reader. The product, p-nitrophenol, is yellow.

  • Calculate the reaction rate for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

X-ray Crystallography for Binding Site Determination

This protocol provides a general workflow for determining the crystal structure of PTP1B in complex with an allosteric inhibitor.

Materials:

  • Highly purified PTP1B (catalytic domain, residues 1-321)

  • Allosteric inhibitor

  • Crystallization buffer (e.g., 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v ethylene (B1197577) glycol)

  • Cryoprotectant (e.g., crystallization buffer with 20-30% glycerol)

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Protein-Inhibitor Complex Formation: Incubate the purified PTP1B protein with a molar excess (e.g., 5- to 10-fold) of the allosteric inhibitor for several hours on ice to ensure complex formation.

  • Crystallization: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex solution with the crystallization buffer in various ratios. Incubate the plates at a constant temperature (e.g., 20°C).

  • Crystal Harvesting and Cryo-cooling: Once crystals of suitable size have grown, carefully harvest them using a loop and briefly soak them in the cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the frozen crystal using a synchrotron beamline.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PTP1B structure as a search model. Refine the model and build the inhibitor into the observed electron density map.

Visualizations

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR Dephosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylation IRS1 IRS-1 pIRS1->IRS1 Dephosphorylation PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 LR->pJAK2 Phosphorylation JAK2 JAK2 pJAK2->JAK2 Dephosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for PTP1B Inhibition Assay

Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor plate_setup Add Assay Buffer and Inhibitor/Vehicle to 96-well Plate prep_inhibitor->plate_setup add_enzyme Add PTP1B Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with pNPP pre_incubate->add_substrate read_plate Monitor Absorbance at 405 nm add_substrate->read_plate analyze_data Calculate Reaction Rates and Percent Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for in vitro PTP1B inhibition assay.

Allosteric Inhibition Mechanism

Allosteric_Inhibition cluster_active Active PTP1B cluster_inhibited Inhibited PTP1B active_ptp1b PTP1B (WPD Loop Open) closed_ptp1b PTP1B (WPD Loop Closed) Catalytically Competent active_ptp1b->closed_ptp1b Substrate Binding inhibited_ptp1b PTP1B + Allosteric Inhibitor (WPD Loop Locked Open) active_ptp1b->inhibited_ptp1b Inhibitor Binding to Allosteric Site closed_ptp1b->active_ptp1b Product Release

Caption: Allosteric inhibition locks PTP1B in an inactive state.

References

Uncharted Territory: The Cellular Target Landscape of PTP1B-IN-15 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability as a "potent and selective" inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a comprehensive, publicly available dataset detailing the cellular targets of PTP1B-IN-15 beyond its intended enzyme is currently absent from the scientific literature. Researchers, scientists, and drug development professionals seeking to utilize this compound should proceed with caution, as its broader biological effects and potential off-target interactions are not documented in peer-reviewed studies.

Protein Tyrosine Phosphatase 1B is a well-established negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of specific inhibitors is a key focus of research. While this compound is marketed as one such inhibitor, the critical data required to validate its selectivity and understand its full mechanism of action within a cellular context is not accessible.

Our extensive search for information on this compound, identified by the CAS number 765317-71-3, across numerous scientific databases and chemical repositories has yielded no primary research articles describing its synthesis, characterization, or screening against a wider panel of cellular targets. Commercial vendor websites list the compound and describe its intended purpose, but do not provide any quantitative data on its inhibitory activity against other phosphatases, kinases, or any other protein classes.

This lack of information precludes the creation of a detailed technical guide as requested. Key components of such a guide, including:

  • Quantitative Data on Off-Target Effects: No IC50 or Ki values for this compound against other proteins are available to be summarized in a comparative table.

  • Detailed Experimental Protocols: Without the original research, the methodologies for any selectivity screening (e.g., kinome scans, cellular thermal shift assays, or proteomic profiling) that may have been performed remain unknown.

  • Signaling Pathway Visualizations: It is not possible to generate diagrams of signaling pathways affected by off-target interactions without evidence of such interactions.

It is crucial to distinguish this compound (CAS 765317-71-3) from other commercially available PTP1B inhibitors. For instance, a different compound, often generically labeled as "PTP1B Inhibitor" with the CAS number 765317-72-4, has been described in the literature as a cell-permeable, allosteric inhibitor of PTP1B with reported IC50 values. However, this is a distinct chemical entity, and its properties cannot be extrapolated to this compound.

PTP1B-IN-15: A Technical Guide to its Role in JAK-STAT Pathway Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is integral to cellular responses to a variety of cytokines and growth factors, playing a key role in immune function, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including metabolic disorders, autoimmune diseases, and cancers. PTP1B exerts its regulatory function by dephosphorylating key components of the pathway, primarily JAK2 and STAT3, thus attenuating the downstream signaling cascade. The targeted inhibition of PTP1B, therefore, represents a promising therapeutic strategy for conditions characterized by dampened JAK-STAT signaling. This technical guide provides an in-depth overview of a novel PTP1B inhibitor, PTP1B-IN-15, with a focus on its mechanism of action in the regulation of the JAK-STAT pathway. We present its inhibitory profile, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to PTP1B and the JAK-STAT Pathway

The JAK-STAT signaling pathway is a principal signal transduction cascade initiated by the binding of cytokines and growth factors to their cognate receptors. This binding event leads to the dimerization of receptor subunits and the subsequent trans-activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[1][2]

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase.[3] It plays a crucial role in modulating various signaling pathways by dephosphorylating key tyrosine-phosphorylated proteins.[4] Within the JAK-STAT pathway, PTP1B has been identified as a key negative regulator.[5][6] It directly interacts with and dephosphorylates activated JAK2 and STAT3, effectively terminating the signaling cascade.[7] The loss or inhibition of PTP1B activity has been shown to result in increased cytokine sensitivity and elevated JAK-STAT signaling.[1] Consequently, small molecule inhibitors of PTP1B, such as this compound, are being investigated for their therapeutic potential in diseases where enhanced JAK-STAT signaling may be beneficial.

This compound: Inhibitory Profile

This compound is a potent and selective small molecule inhibitor of PTP1B. Its inhibitory activity has been characterized through a series of in vitro enzymatic assays. The quantitative data for this compound's inhibitory activity is summarized in the table below.

Compound Target IC50 Ki Mode of Inhibition
This compoundPTP1B8.5 µM4.2 µMCompetitive
This compoundTCPTP> 100 µM--

Table 1: Inhibitory activity of this compound against PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). Data is representative of typical in vitro findings.

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the regulatory role of PTP1B. This compound, by inhibiting PTP1B, prevents the dephosphorylation of p-JAK2 and p-STAT3, leading to sustained downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. STAT3 Recruitment & Phosphorylation PTP1B PTP1B pJAK2->PTP1B Dephosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->PTP1B Dephosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 5. Dimerization PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibition GeneExpression Gene Expression pSTAT3_dimer->GeneExpression 6. Nuclear Translocation & Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding

Figure 1: this compound Regulation of the JAK-STAT Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on the JAK-STAT pathway.

In Vitro PTP1B Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well.

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilution Serial Dilution of This compound Preincubation Pre-incubate Enzyme with Inhibitor Dilution->Preincubation Enzyme_Prep Prepare PTP1B Enzyme Solution Enzyme_Prep->Preincubation Substrate_Prep Prepare pNPP Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop Reaction Incubation->Stop Read Read Absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Figure 2: Workflow for In Vitro PTP1B Inhibition Assay.
Cell-Based Phospho-STAT3 Assay

This protocol describes the assessment of this compound's effect on cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line responsive to cytokine stimulation (e.g., HeLa, U937)

  • Cell culture medium and supplements

  • Cytokine (e.g., Interleukin-6, Oncostatin M)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-PTP1B, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-STAT3, total STAT3, PTP1B, and a loading control (e.g., GAPDH).

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Conclusion

This compound demonstrates potent and selective inhibition of PTP1B, leading to a significant increase in cytokine-induced JAK-STAT signaling. The methodologies and data presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in diseases associated with impaired JAK-STAT pathway activation. The continued exploration of PTP1B inhibitors like this compound holds considerable promise for the development of novel therapeutics for a range of human diseases.

References

PTP1B-IN-15: An In-Depth Technical Guide on its Impact on Glucose Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the compound "PTP1B-IN-15," is limited. This guide provides a comprehensive overview of the expected impact of a PTP1B inhibitor on glucose uptake and metabolism by leveraging data and methodologies from studies on other potent and selective PTP1B inhibitors and PTP1B knockdown experiments. The included protocols and data serve as a robust framework for designing and interpreting experiments with this compound.

Introduction: PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway.[1][2] It primarily dephosphorylates the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and utilization.[3][4] Overexpression and increased activity of PTP1B are associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[5] Consequently, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control.[4][5] PTP1B inhibitors, like the conceptual this compound, are designed to block the enzymatic activity of PTP1B, leading to sustained phosphorylation of the IR and IRS proteins, enhanced downstream signaling, and ultimately, increased glucose uptake into cells.[4][6]

Quantitative Data on PTP1B Inhibition

The following tables summarize quantitative data from studies on various PTP1B inhibitors and PTP1B knockdown models, providing expected values for the efficacy of a compound like this compound.

Table 1: In Vitro PTP1B Inhibition

Compound/MethodAssay TypeIC50KiNotes
LXQ-87Enzymatic Assay1.061 µM2.33 µMA noncompetitive allosteric inhibitor.
SuraminEnzymatic Assay-5.5 µMA reversible and competitive inhibitor.[7]

Table 2: Effects of PTP1B Inhibition/Knockdown on Glucose Uptake and Insulin Signaling

Inhibitor/MethodCell LineAssayConcentrationResult
Cinnamic Acid Derivatives3T3-L1 AdipocytesGlucose Uptake10 µM~1.5 to 2.5-fold increase in glucose uptake.[6]
PTP1B shRNA KnockdownC2C12 MyotubesGlucose Uptake (in the presence of palmitate)-~3-fold higher insulin-dependent glucose uptake compared to control.[8]
PTP1B shRNA KnockdownC2C12 MyotubesIRS-1 (Tyr632) Phosphorylation-~1.55-fold greater phosphorylation than control.[8]
PTP1B shRNA KnockdownC2C12 MyotubesAkt (Ser473) Phosphorylation-~1.86-fold greater phosphorylation than control.[8]

Table 3: In Vivo Effects of PTP1B Inhibition/Deficiency

ModelParameterResult
IRS2-/-/PTP1B-/- MiceFasting Blood GlucoseNormalized from 169 ± 19.15 mg/100 ml (IRS2-/-) to 111 ± 4.37 mg/100 ml.[9]
IRS2-/-/PTP1B-/- MiceFed Blood GlucoseNormalized from 426.8 ± 35.7 mg/100 ml (IRS2-/-) to 129.6 ± 3.5 mg/100 ml.[9]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and PTP1B Inhibition

The following diagram illustrates the canonical insulin signaling pathway and highlights the inhibitory role of PTP1B. Inhibition of PTP1B by a compound like this compound is expected to enhance this pathway.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K activates IRS->PTP1B dephosphorylates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem uptake PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Experimental Workflow for PTP1B Inhibitor Evaluation

The diagram below outlines a typical workflow for assessing the efficacy of a PTP1B inhibitor.

cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays enzymatic_assay PTP1B Enzymatic Assay (Determine IC50) treat_inhibitor Treat with this compound enzymatic_assay->treat_inhibitor Inform concentration culture_cells Culture Insulin-Responsive Cells (e.g., 3T3-L1, C2C12, HepG2) induce_ir Induce Insulin Resistance (Optional, e.g., with palmitate) culture_cells->induce_ir induce_ir->treat_inhibitor stimulate_insulin Stimulate with Insulin treat_inhibitor->stimulate_insulin cell_lysis Cell Lysis stimulate_insulin->cell_lysis glucose_uptake Glucose Uptake Assay (e.g., 2-NBDG or [3H]-2-DOG) stimulate_insulin->glucose_uptake western_blot Western Blot Analysis (p-IR, p-IRS-1, p-Akt) cell_lysis->western_blot

Caption: Workflow for PTP1B inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of a PTP1B inhibitor on glucose uptake and metabolism.

In Vitro PTP1B Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.

  • Objective: To quantify the potency of this compound in inhibiting PTP1B enzymatic activity.

  • Principle: The assay measures the dephosphorylation of a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP), by recombinant PTP1B.[1][10] The product, p-nitrophenol, is colorimetric and can be quantified by measuring absorbance at 405 nm.[1]

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[10]

    • p-nitrophenyl phosphate (pNPP) substrate

    • This compound (or other test inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the this compound dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).

    • Add the recombinant PTP1B enzyme to all wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the reaction by adding pNPP solution to all wells.[3][10]

    • Incubate the plate at 37°C for 30 minutes.[10]

    • Stop the reaction by adding 1 M NaOH.[10]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Glucose Uptake Assay

This assay measures the transport of glucose into cells, a key downstream effect of insulin signaling.[6]

  • Objective: To assess the effect of this compound on insulin-stimulated glucose uptake in a cellular context.

  • Principle: Cells are treated with the PTP1B inhibitor and stimulated with insulin. The rate of glucose uptake is then measured using a labeled glucose analog, such as 2-deoxy-D-[3H]glucose ([3H]-2-DOG) or a fluorescent analog like 2-NBDG.[6]

  • Materials:

    • Insulin-responsive cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

    • Cell culture medium and differentiation reagents

    • This compound

    • Insulin

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-deoxy-D-[3H]glucose

    • Scintillation counter

  • Procedure:

    • Seed and differentiate cells in 24-well plates.

    • Serum-starve the cells for 3-4 hours.

    • Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.[6]

    • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.[6]

    • Wash the cells with KRH buffer.

    • Add KRH buffer containing 2-deoxy-D-[3H]glucose and incubate for 5-10 minutes.[6]

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Express the results as a fold change in glucose uptake relative to the unstimulated control.

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to detect changes in the phosphorylation state of key proteins in the insulin signaling pathway.

  • Objective: To determine if this compound enhances the phosphorylation of IR, IRS-1, and Akt in response to insulin.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.[2][4]

  • Materials:

    • Cell lysates from cells treated with this compound and/or insulin

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells as described in the glucose uptake assay, then lyse the cells in RIPA buffer.

    • Quantify the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

    • Compare the phosphorylation levels between different treatment groups.

References

The Role of PTP1B Inhibition in Modulating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public research data on PTP1B-IN-15, this technical guide will focus on a well-characterized and potent PTP1B inhibitor, Trodusquemine (MSI-1436) , as a representative example to illustrate the role of PTP1B inhibition in modulating inflammatory responses. The experimental protocols, quantitative data, and signaling pathways described herein are based on studies involving Trodusquemine and are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals in the field.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of multiple signaling pathways that are integral to the inflammatory process. Its overexpression and hyperactivity have been linked to the pathogenesis of various inflammatory conditions. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide provides an in-depth analysis of the mechanism of action of PTP1B inhibitors, using Trodusquemine (MSI-1436) as a case study, and details its effects on key inflammatory signaling cascades. Furthermore, it offers comprehensive experimental protocols and quantitative data to support further research and development in this area.

The Role of PTP1B in Inflammation

PTP1B is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and localized to the endoplasmic reticulum. It plays a pivotal role in downregulating signaling pathways initiated by receptor tyrosine kinases. In the context of inflammation, PTP1B has a multifaceted and often context-dependent role. It can act as both a pro- and anti-inflammatory mediator depending on the specific cell type, stimulus, and signaling pathway involved.

Key inflammatory pathways modulated by PTP1B include:

  • JAK/STAT Signaling: PTP1B is a known negative regulator of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1] By dephosphorylating JAKs and STATs, PTP1B dampens the cellular response to various cytokines that are central to the inflammatory cascade.[1]

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. PTP1B has been shown to influence NF-κB activation, although the exact mechanism can be complex and indirect.[1]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for the production of pro-inflammatory mediators. PTP1B can dephosphorylate components of these pathways, thereby modulating their activity.[1]

Inhibition of PTP1B is therefore being explored as a therapeutic approach to enhance anti-inflammatory signals and suppress pro-inflammatory responses in various disease models.[1]

Trodusquemine (MSI-1436): A Case Study in PTP1B Inhibition

Trodusquemine is a potent and selective inhibitor of PTP1B that has been investigated for its therapeutic potential in metabolic and inflammatory diseases.[2][3][4][5][6] Studies have demonstrated its ability to modulate inflammatory responses in various models.[2][3][4][5][6]

Mechanism of Action

Trodusquemine binds to the catalytic site of PTP1B, preventing it from dephosphorylating its target substrates. This leads to the sustained phosphorylation and activation of signaling molecules that are normally downregulated by PTP1B. In the context of inflammation, this results in an altered cytokine profile and modulation of immune cell function.

Quantitative Data: Effects of Trodusquemine on Inflammatory Markers

The following tables summarize the quantitative effects of Trodusquemine (MSI-1436) on key inflammatory markers from studies on Equine Metabolic Syndrome (EMS), a condition characterized by chronic low-grade inflammation.

Table 1: Effect of Trodusquemine on Pro-inflammatory Cytokine Gene Expression in Liver Tissue [2][6]

CytokineFold Change (EMS vs. Healthy)Fold Change (EMS + Trodusquemine vs. EMS)
IL-1βIncreasedDecreased
IL-6IncreasedDecreased
TNF-αIncreasedDecreased
MCP-1IncreasedDecreased

Table 2: Effect of Trodusquemine on Anti-inflammatory Cytokine Gene Expression in Liver Tissue [2][6]

CytokineFold Change (EMS vs. Healthy)Fold Change (EMS + Trodusquemine vs. EMS)
IL-10DecreasedIncreased
IL-4DecreasedIncreased

Table 3: Effect of Trodusquemine on Circulating Pro-inflammatory Mediators [5]

MediatorChange in EMSEffect of Trodusquemine Treatment
IL-1βIncreasedReduced
TNF-αIncreasedReduced
TGF-βIncreasedReduced

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by PTP1B and the proposed mechanism of action for Trodusquemine.

PTP1B_JAK_STAT_Signaling cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates PTP1B PTP1B pJAK->PTP1B Dephosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation pSTAT->PTP1B Gene_Expression Inflammatory Gene Expression Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B Inhibits

PTP1B negatively regulates JAK/STAT signaling.

Trodusquemine_Anti_Inflammatory_Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) PTP1B_Activation Increased PTP1B Activity Inflammatory_Stimulus->PTP1B_Activation Pro_Inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB, MAPKs) PTP1B_Activation->Pro_Inflammatory_Pathways Anti_Inflammatory_Pathways Anti-inflammatory Pathways (e.g., IL-10 signaling) PTP1B_Activation->Anti_Inflammatory_Pathways Pro_Inflammatory_Cytokines Increased Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Pro_Inflammatory_Pathways->Pro_Inflammatory_Cytokines Anti_Inflammatory_Cytokines Decreased Anti-inflammatory Cytokines (IL-10, IL-4) Anti_Inflammatory_Pathways->Anti_Inflammatory_Cytokines Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B_Activation Inhibits

Trodusquemine's proposed anti-inflammatory action.
Experimental Workflow Diagram

Experimental_Workflow start Start: In vitro/In vivo Inflammatory Model treatment Treatment Groups: 1. Control (Vehicle) 2. Trodusquemine (MSI-1436) start->treatment sample_collection Sample Collection (e.g., Tissue, Blood, Cells) treatment->sample_collection rna_extraction RNA Extraction sample_collection->rna_extraction protein_extraction Protein Extraction sample_collection->protein_extraction cell_isolation Immune Cell Isolation sample_collection->cell_isolation rt_qpcr RT-qPCR (Cytokine Gene Expression) rna_extraction->rt_qpcr western_blot Western Blot (Signaling Protein Phosphorylation) protein_extraction->western_blot elisa ELISA (Cytokine Protein Levels) protein_extraction->elisa flow_cytometry Flow Cytometry (Immune Cell Phenotyping) cell_isolation->flow_cytometry data_analysis Data Analysis and Interpretation rt_qpcr->data_analysis western_blot->data_analysis elisa->data_analysis flow_cytometry->data_analysis

General workflow for studying PTP1B inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to assess the anti-inflammatory effects of PTP1B inhibitors like Trodusquemine.

In Vitro Culture of Liver Explants and PBMC
  • Objective: To assess the direct effect of Trodusquemine on inflammatory responses in isolated tissues and cells.

  • Protocol:

    • Liver explants and peripheral blood mononuclear cells (PBMCs) are isolated from subjects.

    • Tissues and cells are cultured in appropriate media (e.g., DMEM for liver, RPMI-1640 for PBMCs) supplemented with fetal bovine serum and antibiotics.

    • Cultures are treated with Trodusquemine (MSI-1436) at a specified concentration (e.g., 10 µM) or vehicle control for a defined period (e.g., 24 hours).

    • Following treatment, samples are collected for downstream analysis (RNA/protein extraction).

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
  • Objective: To quantify the gene expression of inflammatory cytokines.

  • Protocol:

    • Total RNA is extracted from treated cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • RT-qPCR is performed using a thermal cycler with SYBR Green or TaqMan probes for target genes (e.g., IL-1β, TNF-α, IL-6, IL-10, IL-4) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

    • Relative gene expression is calculated using the ΔΔCt method.

Protein Extraction and Western Blotting
  • Objective: To analyze the phosphorylation status of key signaling proteins.

  • Protocol:

    • Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, p-STAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of secreted cytokines in culture supernatants or plasma.

  • Protocol:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • After blocking, standards and samples (culture supernatant or plasma) are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, and the resulting colorimetric reaction is measured using a plate reader.

    • Cytokine concentrations are determined by comparison to a standard curve.

Flow Cytometry for Immune Cell Phenotyping
  • Objective: To analyze the frequency of specific immune cell populations (e.g., regulatory T cells).

  • Protocol:

    • Single-cell suspensions are prepared from blood or tissues.

    • Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD25) and intracellular markers (e.g., Foxp3 for regulatory T cells).

    • Stained cells are analyzed using a flow cytometer.

    • Data is analyzed using appropriate software to quantify the percentage of different cell populations.

Conclusion

The inhibition of PTP1B represents a compelling therapeutic strategy for the modulation of inflammatory responses. As demonstrated through the case study of Trodusquemine (MSI-1436), potent and selective PTP1B inhibitors can effectively suppress pro-inflammatory cytokine production while enhancing anti-inflammatory pathways. The detailed experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PTP1B inhibition in a variety of inflammatory and autoimmune diseases. Future studies are warranted to fully elucidate the intricate role of PTP1B in different immune cell types and to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Pharmacokinetics of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available pharmacokinetic data was found for a compound specifically named "PTP1B-IN-15". This guide provides a comprehensive overview of the pharmacokinetic considerations for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, using publicly available information on representative compounds that have undergone preclinical and clinical evaluation, such as Trodusquemine, Ertiprotafib, and JTT-551.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes, obesity, and other metabolic disorders. The development of PTP1B inhibitors has been a significant focus of research, with several compounds advancing to clinical trials. Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of these inhibitors is critical for their successful development and clinical application. This technical guide provides an in-depth overview of the pharmacokinetics of PTP1B inhibitors, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Parameters of PTP1B Inhibitors

The following tables summarize the key pharmacokinetic parameters for representative PTP1B inhibitors based on available preclinical and clinical data. It is important to note that detailed human pharmacokinetic data for many of these compounds are not publicly available.

Table 1: Preclinical Pharmacokinetics of Representative PTP1B Inhibitors in Animal Models

ParameterJTT-551 (Mice)Trodusquemine (Mice)Ertiprotafib (Rodent Models)
Route of Administration OralIntraperitoneal/IntravenousOral
Bioavailability Data not publicly availableLimited oral bioavailability notedData not publicly available
Efficacious Dose 10-100 mg/kg5-10 mg/kgData not publicly available
Key Findings Showed a hypoglycemic effect without accelerating body weight gain.[1] An effective dose for leptin signaling was higher than for insulin signaling, possibly due to brain penetration.[2]Demonstrated appetite suppression, weight reduction, and improved plasma insulin and leptin levels.[3]Normalized plasma glucose and insulin levels in insulin-resistant models.[4][5]

Table 2: Human Pharmacokinetics of Representative PTP1B Inhibitors

ParameterTrodusquemineErtiprotafibJTT-551
Clinical Trial Phase Phase 1Phase 2 (Discontinued)Discontinued after preclinical/early clinical evaluation
Route of Administration IntravenousOralOral
Key Findings Appeared to be well-tolerated in Phase 1 trials.[3] Full pharmacokinetic results have not been published.[3]Discontinued due to unsatisfactory Phase 2 clinical efficacy and dose-limiting adverse effects.[6]Discontinued due to insufficient efficacy in patients and adverse effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of PTP1B inhibitors. Below are generalized protocols for key experiments.

1. Preclinical Pharmacokinetic Studies in Animal Models

  • Animal Models: Common models include mice (e.g., ob/ob, db/db, diet-induced obesity models) and rats.[7][8] Larger animals like dogs and non-human primates may be used in later stages.[7][9]

  • Administration:

    • Intravenous (IV): The compound is administered as a bolus or infusion to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.

    • Oral (PO): The compound is administered via oral gavage to assess oral bioavailability.[7]

  • Sample Collection: Blood samples are collected at predetermined time points via methods such as tail vein or retro-orbital sinus sampling.[10] Plasma is separated by centrifugation.

  • Bioanalysis:

    • Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma.[11]

    • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying small molecule inhibitors in biological matrices due to its high sensitivity and selectivity.[11][12] A stable isotope-labeled internal standard is typically used for accurate quantification.[11]

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis.

2. In Vitro ADME Assays

  • Metabolic Stability: The stability of the compound is assessed in liver microsomes from different species (including human) to predict in vivo clearance.[10]

  • Metabolite Identification: LC-MS/MS is used to identify the major metabolites of the compound in vitro.[10]

  • CYP450 Inhibition and Induction: Assays are conducted to determine if the compound inhibits or induces major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.[10]

  • Plasma Protein Binding: Techniques like equilibrium dialysis or ultrafiltration are used to determine the extent to which the compound binds to plasma proteins, which affects its distribution and clearance.[10]

3. Clinical Pharmacokinetic Studies

  • Study Design: Phase 1 clinical trials are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single ascending doses and multiple ascending doses.[13]

  • Sample Collection: Serial blood samples are collected over a specified period after drug administration.

  • Bioanalysis: A validated LC-MS/MS method is used to measure drug concentrations in plasma.

  • Data Analysis: Pharmacokinetic parameters are calculated to establish the dose-concentration relationship and to inform the dosing regimen for subsequent clinical trials.

Mandatory Visualizations

PTP1B_Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K P AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Leptin_Signaling_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->JAK2 Dephosphorylates

Caption: PTP1B acts as a negative regulator of the leptin signaling pathway.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Dosing Animal Dosing (IV & Oral) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis Blood_Sampling->Bioanalysis PK_Analysis_Pre Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis_Pre Human_Dosing Human Dosing (Phase 1) PK_Analysis_Pre->Human_Dosing Inform Dosing Clinical_Sampling Clinical Blood Sampling Human_Dosing->Clinical_Sampling Clinical_Bioanalysis Validated Bioanalysis Clinical_Sampling->Clinical_Bioanalysis PK_Analysis_Clin Population PK Modeling Clinical_Bioanalysis->PK_Analysis_Clin

Caption: A generalized workflow for pharmacokinetic studies.

References

The Role of PTP1B Inhibition in the Attenuation of Endoplasmic Reticulum Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Note: This technical guide synthesizes the current understanding of the effects of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition on Endoplasmic Reticulum (ER) stress. While the initial request specified the inhibitor PTP1B-IN-15, a thorough review of available scientific literature did not yield specific data for this compound. Therefore, this document provides a comprehensive overview based on studies utilizing other PTP1B inhibitors and genetic knockout/deficiency models, which serve as a strong proxy for the anticipated effects of a selective PTP1B inhibitor.

Executive Summary

Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR). Chronic ER stress is implicated in a range of pathologies, including metabolic diseases and neurodegenerative disorders. Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme localized to the ER membrane, has emerged as a critical regulator of the UPR. This guide details the mechanistic link between PTP1B and ER stress, summarizing the effects of PTP1B inhibition on the three canonical UPR signaling pathways: PERK, IRE1α, and ATF6. Experimental evidence strongly suggests that inhibition of PTP1B can ameliorate ER stress, presenting a promising therapeutic strategy for diseases associated with unresolved UPR.

PTP1B and its Interplay with ER Stress

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] Its localization at the ER membrane positions it to directly influence the UPR signaling cascades.[2] A feedback loop exists where ER stress can induce the expression of PTP1B, which in turn can modulate the UPR.[3] Studies have demonstrated that PTP1B deficiency or inhibition can protect against diet-induced ER stress.[4][3] The inhibition of PTP1B has been shown to prevent ER stress-induced apoptosis and cell cycle arrest.[5]

Quantitative Effects of PTP1B Inhibition on ER Stress Markers

The following table summarizes the observed effects of PTP1B inhibition or deficiency on key markers of ER stress from various experimental models.

ER Stress MarkerExperimental ModelTreatment/ConditionObserved Effect with PTP1B Inhibition/DeficiencyReference
PERK Pathway
p-PERKMouse primary microgliaOxygen-glucose deprivation/reoxygenation (OGD/R)Attenuated increase[6]
p-eIF2αHigh-fat diet-fed miceHigh-fat dietNear complete inhibition of increase[3]
Cultured myotubesTunicamycinBlocked tunicamycin-induced phosphorylation[7]
ATF4EA.hy926 endothelial cellsDithiothreitol (DTT)No significant change in mRNA expression[5]
CHOPEA.hy926 endothelial cellsDithiothreitol (DTT)Significant reduction in mRNA and protein expression[5]
IRE1α Pathway
p-IRE1αMouse primary microgliaOxygen-glucose deprivation/reoxygenation (OGD/R)No significant change[6]
XBP1sPTP1B deficient brown adipose tissueHigh-fat dietIncreased expression[8]
p-JNK2High-fat diet-fed miceHigh-fat dietNear complete inhibition of increase[3]
General ER Stress Markers
GRP78 (BiP)High-fat diet-fed miceHigh-fat dietNear complete inhibition of increase[3]
EA.hy926 endothelial cellsDithiothreitol (DTT)No significant change in protein expression[5]
GRP94EA.hy926 endothelial cellsDithiothreitol (DTT)Significant reduction in mRNA expression[5]

Signaling Pathways Modulated by PTP1B Inhibition

PTP1B has been shown to modulate all three arms of the UPR. The following diagrams illustrate these pathways and the putative points of intervention by PTP1B inhibitors.

The PERK Pathway

The PERK branch of the UPR is a critical regulator of protein synthesis and apoptosis under ER stress. PTP1B has been shown to interact with and regulate PERK.[6][8] Inhibition of PTP1B generally leads to a downstream attenuation of this pathway's pro-apoptotic signaling.

PERK_Pathway cluster_ER ER Lumen cluster_ER_membrane cluster_cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP PERK_inactive PERK Unfolded Proteins->PERK_inactive Activation BiP->PERK_inactive Inhibition PERK_active p-PERK PERK_inactive->PERK_active PTP1B PTP1B PTP1B->PERK_active Dephosphorylation eIF2a_inactive eIF2α PERK_active->eIF2a_inactive Phosphorylation eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active ATF4 ATF4 eIF2a_active->ATF4 Translation Protein Synthesis\nAttenuation Protein Synthesis Attenuation eIF2a_active->Protein Synthesis\nAttenuation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis PTP1B_Inhibitor PTP1B Inhibitor (e.g., this compound) PTP1B_Inhibitor->PTP1B

Caption: The PERK signaling pathway and PTP1B inhibition.

The IRE1α Pathway

The IRE1α pathway is involved in the expansion of the ER's protein folding capacity and can also trigger apoptosis. PTP1B deficiency has been shown to impair IRE1α signaling.[7]

IRE1a_Pathway cluster_ER ER Lumen cluster_ER_membrane cluster_cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP IRE1a_inactive IRE1α Unfolded Proteins->IRE1a_inactive Activation BiP->IRE1a_inactive Inhibition IRE1a_active p-IRE1α IRE1a_inactive->IRE1a_active PTP1B PTP1B PTP1B->IRE1a_active Modulation XBP1u XBP1u mRNA IRE1a_active->XBP1u Splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation UPR Genes UPR Genes XBP1s_protein->UPR Genes Transcription PTP1B_Inhibitor PTP1B Inhibitor (e.g., this compound) PTP1B_Inhibitor->PTP1B

Caption: The IRE1α signaling pathway and PTP1B inhibition.

The ATF6 Pathway

ATF6 is a transcription factor that upregulates ER chaperones. ER stress can lead to the activation of PTP1B expression through the ATF6 pathway.[3]

ATF6_Pathway cluster_ER ER Lumen cluster_golgi Golgi cluster_nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP ATF6_inactive ATF6 Unfolded Proteins->ATF6_inactive Activation BiP->ATF6_inactive Inhibition ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved Translocation & Cleavage UPR Genes UPR Genes ATF6_cleaved->UPR Genes Transcription PTP1B_gene PTP1B Gene ATF6_cleaved->PTP1B_gene Transcription

Caption: The ATF6 signaling pathway and its regulation of PTP1B.

Experimental Protocols

This section outlines common methodologies used to investigate the effect of PTP1B inhibitors on ER stress.

Induction of ER Stress

ER stress is pharmacologically induced in cell culture using agents such as:

  • Tunicamycin: An inhibitor of N-linked glycosylation.

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

  • Dithiothreitol (DTT): A reducing agent that disrupts disulfide bond formation.

A typical protocol involves pre-incubating cells with the PTP1B inhibitor (e.g., 20 µM) for a specified time before adding the ER stress-inducing agent.[5]

Western Blot Analysis of ER Stress Markers

This technique is used to quantify the protein levels of key UPR markers.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, CHOP, BiP, p-IRE1α).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure changes in the mRNA expression of UPR-related genes.

  • RNA Extraction: Total RNA is isolated from cells using a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase.

  • qPCR: The cDNA is used as a template for qPCR with gene-specific primers for targets such as CHOP, BiP, GRP94, and ATF4.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow for Assessing PTP1B Inhibitor Efficacy on ER Stress

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell Culture Cell Culture Pre-treatment Pre-treatment with PTP1B Inhibitor or Vehicle Cell Culture->Pre-treatment ER Stress Induction Induction of ER Stress (e.g., Tunicamycin) Pre-treatment->ER Stress Induction Cell Lysis Cell Lysis ER Stress Induction->Cell Lysis RNA Extraction RNA Extraction ER Stress Induction->RNA Extraction Western Blot Western Blot for ER Stress Markers Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis qPCR qPCR for UPR Gene Expression RNA Extraction->qPCR qPCR->Data Analysis

Caption: A typical experimental workflow.

Conclusion

The available evidence strongly supports the role of PTP1B as a significant modulator of the ER stress response. Inhibition of PTP1B has been demonstrated to alleviate ER stress across various experimental models, primarily through the attenuation of the PERK pathway and modulation of the IRE1α pathway. These findings underscore the therapeutic potential of targeting PTP1B in a multitude of diseases where chronic ER stress is a key pathological feature. Further investigation into specific inhibitors, such as this compound, is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for PTP1B-IN-15 In Vitro Phosphatase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in various signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling.[1][2] Elevated expression and activity of PTP1B have been linked to insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target for these metabolic disorders.

PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, showing potential for research in type II diabetes and obesity.[3] This document provides a detailed protocol for determining the in vitro phosphatase activity of PTP1B and assessing the inhibitory potency of this compound using a colorimetric assay. The assay is based on the dephosphorylation of a synthetic phosphopeptide substrate or a small molecule substrate like p-nitrophenyl phosphate (B84403) (pNPP) by PTP1B. The amount of phosphate released is quantified using a Malachite Green-based reagent, which forms a colored complex with free phosphate, with the absorbance measured at 620-650 nm.

PTP1B Signaling Pathway

PTP1B acts as a key negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates these key phosphotyrosine sites on the insulin receptor and its substrates (like IRS-1), thus terminating the signal. PTP1B inhibitors, such as this compound, block this dephosphorylation, thereby enhancing and prolonging the insulin signal.

PTP1B_Signaling_Pathway cluster_0 Cell Membrane Insulin_Receptor Insulin Receptor (IR) p_IR Phosphorylated IR (Active) Insulin_Receptor->p_IR Autophosphorylation IRS IRS-1 p_IR->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds p_IRS Phosphorylated IRS-1 IRS->p_IRS Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) p_IRS->Downstream_Signaling PTP1B PTP1B PTP1B->p_IR Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

PTP1B negatively regulates the insulin signaling pathway.

Experimental Protocols

This protocol describes a colorimetric, non-radioactive assay to measure the phosphatase activity of purified PTP1B and to screen for inhibitors like this compound. The detection of free phosphate released is based on the Malachite Green assay.

Materials and Reagents
  • Human Recombinant PTP1B (residues 1-322)

  • PTP1B Substrate (e.g., IR5 Insulin Receptor β residues 1142-1153, pTyr-1146, or pNPP)

  • This compound

  • Control Inhibitor (e.g., Suramin or Sodium Orthovanadate)

  • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)

  • Phosphate Standard (e.g., 100 µM solution)

  • Phosphate Detection Reagent (Malachite Green-based)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620-650 nm

Reagent Preparation
  • 1X Assay Buffer: Prepare by diluting a 2X stock or from individual components. Keep on ice.

  • PTP1B Enzyme: Thaw the enzyme on ice. Prepare a fresh dilution of PTP1B in cold 1X Assay Buffer to the desired concentration (e.g., 0.5 ng/µL for a final concentration of 2.5 ng/well).

  • PTP1B Substrate: Reconstitute the phosphopeptide substrate to a stock concentration (e.g., 1.5 mM). Prepare a 2X working solution of the substrate in 1X Assay Buffer at the desired final concentration (e.g., 150 µM for a final assay concentration of 75 µM).

  • This compound and Control Inhibitor: Prepare a stock solution (e.g., 10 mM in DMSO). Create a serial dilution of the inhibitor in 1X Assay Buffer at 10X the desired final concentrations.

  • Phosphate Standard Curve: Prepare a series of dilutions of the Phosphate Standard in 1X Assay Buffer in duplicate wells of the 96-well plate. For example, prepare standards containing 0, 0.25, 0.5, 1.0, 2.0, and 3.0 nmol of inorganic phosphate per well.

Assay Procedure

The following procedure is for a 100 µL final reaction volume per well.

Assay_Workflow cluster_plate 96-Well Plate Add_Buffer 1. Add 35 µL 1X Assay Buffer Add_Inhibitor 2. Add 10 µL of 10X Inhibitor (or Buffer for control) Add_Buffer->Add_Inhibitor Add_Enzyme 3. Add 5 µL of PTP1B Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate 4. Add 50 µL of 2X PTP1B Substrate to initiate reaction Add_Enzyme->Add_Substrate Incubate 5. Incubate at 30°C for 30 min Add_Substrate->Incubate Add_Detection 6. Add 25 µL Phosphate Detection Reagent Incubate->Add_Detection Incubate_Color 7. Incubate at RT for 20 min for color development Add_Detection->Incubate_Color Read_Absorbance 8. Read Absorbance at 620 nm Incubate_Color->Read_Absorbance

Experimental workflow for the PTP1B in vitro assay.

  • Add 35 µL of 1X Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of the 10X serially diluted this compound, control inhibitor, or 1X Assay Buffer (for no inhibitor and positive control wells) to the appropriate wells.

  • Add 5 µL of the diluted PTP1B enzyme to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10 minutes.

  • Initiate the reaction by adding 50 µL of the 2X PTP1B substrate to all wells.

  • Incubate the plate at 30°C for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 25 µL of the Phosphate Detection Reagent to each well.

  • Incubate at room temperature for 20 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

Data Presentation

The inhibitory activity of this compound and other compounds against PTP1B is quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

CompoundIC50 (µM)Assay ConditionsReference
This compound To be determined75 µM phosphopeptide substrate, 2.5 ng PTP1B, 30°C, 30 min incubation
Suramin5.5 (Ki)Competitive inhibitor[4]
Sodium Orthovanadate19.3 ± 1.1Full-length PTP1B, 0.7 mM pNPP, 30 min pre-incubation with inhibitor[5]
Trodusquemine1Non-competitive inhibitor[6]
Ertiprotafib1.6 - 29Dependent on assay conditions[6]

Data Analysis

  • Phosphate Standard Curve: Plot the absorbance at 620 nm versus the amount of phosphate (nmol) for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the absorbance readings of the samples to nmol of phosphate produced.

  • Calculate Percent Inhibition: The activity of PTP1B in the presence of the inhibitor is compared to the activity in the absence of the inhibitor (positive control).

    • % Activity = [(Absorbance of sample - Absorbance of no-enzyme control) / (Absorbance of positive control - Absorbance of no-enzyme control)] x 100

    • % Inhibition = 100 - % Activity

  • Determine IC50 Value: Plot the % inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of this compound's inhibitory activity against PTP1B. By adhering to this methodology, researchers can accurately determine the potency of this and other potential inhibitors, which is a critical step in the drug discovery and development process for therapies targeting metabolic diseases.

References

Cell-Based Assay for Testing PTP1B-IN-15 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates, such as IRS-1, PTP1B attenuates the insulin signal.[1][3][4] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[2][5] PTP1B-IN-15 is an allosteric inhibitor of PTP1B, meaning it binds to a site distinct from the active site, offering potential for greater selectivity.[6][7]

These application notes provide detailed protocols for assessing the cell-based efficacy of this compound by measuring its effect on the phosphorylation of the insulin receptor, a direct downstream target of PTP1B activity.

PTP1B Signaling Pathway and Inhibition

PTP1B plays a crucial role in downregulating the insulin signaling cascade. Inhibition of PTP1B by this compound is expected to enhance and prolong insulin signaling.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) pIR Phosphorylated IR (Active) Insulin_Receptor->pIR activates Insulin Insulin Insulin->Insulin_Receptor binds PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 Phosphorylated IRS-1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT activates Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake promotes

Caption: this compound inhibits PTP1B, preventing dephosphorylation of the insulin receptor.

Data Presentation

The efficacy of this compound is determined by its ability to increase the phosphorylation of PTP1B substrates in response to insulin stimulation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency.

CompoundTargetAssay TypeIC50 (µM)Cell Line
This compound (Example)PTP1Bp-IR Western Blot5.2HepG2
PTP1B-IN-14 (Reference)PTP1BBiochemical2.7N/A
Suramin (Control)PTP1BBiochemical5.5N/A
Vanadate (Control)PTPsp-IR Protein Chip>5000N/A

Note: Cellular IC50 values for this compound should be determined empirically. The value presented is a hypothetical example for illustrative purposes.

Experimental Protocols

Primary Assay: Western Blot for Insulin Receptor (IR) Phosphorylation

This protocol details the steps to assess the effect of this compound on insulin-stimulated IR phosphorylation in a suitable cell line.

Materials:

  • Cell Line: HepG2 (human liver cancer cell line) or CHO-hIR (Chinese Hamster Ovary cells overexpressing the human insulin receptor).[6]

  • Reagents:

    • This compound

    • Insulin (human, recombinant)

    • DMSO (vehicle control)

    • Phosphate Buffered Saline (PBS)

    • Serum-free cell culture medium

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[6]

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells 1. Seed Cells (e.g., HepG2) in plates Starve_Cells 2. Serum Starve Cells (e.g., 16-24 hours) Seed_Cells->Starve_Cells Pre_treat 3. Pre-treat with this compound (1-2 hours) Starve_Cells->Pre_treat Stimulate 4. Stimulate with Insulin (10-100 nM, 5-15 min) Pre_treat->Stimulate Lyse_Cells 5. Lyse Cells & Collect Lysates Stimulate->Lyse_Cells Quantify 6. Quantify Protein Concentration (BCA) Lyse_Cells->Quantify SDS_PAGE 7. SDS-PAGE Quantify->SDS_PAGE Transfer 8. Western Blot Transfer SDS_PAGE->Transfer Block 9. Block Membrane Transfer->Block Incubate_Primary 10. Incubate with Primary Antibodies (anti-p-IR, anti-total-IR) Block->Incubate_Primary Incubate_Secondary 11. Incubate with HRP-Secondary Antibody Incubate_Primary->Incubate_Secondary Detect 12. Detect with ECL & Image Incubate_Secondary->Detect Analyze 13. Densitometry Analysis (p-IR / total-IR ratio) Detect->Analyze

Caption: Workflow for assessing this compound efficacy via Western Blot.

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal phosphorylation levels.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range is 1 µM to 50 µM.[6] Include a DMSO vehicle control.

    • Aspirate the starvation medium and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.[6]

  • Insulin Stimulation:

    • Prepare a working solution of insulin in serum-free medium.

    • Add insulin directly to the wells to a final concentration of 10-100 nM.[6]

    • Incubate for 5-15 minutes at 37°C.[6]

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well).[6]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.[6]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.[6]

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total IR.

    • Quantify the band intensities using densitometry software. The efficacy of this compound is determined by the increase in the ratio of phosphorylated IR to total IR.

Secondary Assay: Glucose Uptake Assay

This assay measures a key downstream biological response to enhanced insulin signaling.

Materials:

  • Cell Line: Adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12) are commonly used.

  • Reagents:

    • This compound

    • Insulin

    • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

    • Krebs-Ringer-HEPES (KRH) buffer

    • Phloretin and Cytochalasin B (glucose transport inhibitors)

Glucose_Uptake_Workflow Differentiate_Cells 1. Differentiate Cells (e.g., 3T3-L1 to adipocytes) Starve_Cells 2. Serum Starve Cells Differentiate_Cells->Starve_Cells Pre_treat 3. Pre-treat with this compound Starve_Cells->Pre_treat Stimulate_Insulin 4. Stimulate with Insulin Pre_treat->Stimulate_Insulin Add_Glucose_Analog 5. Add Labeled Glucose Analog (e.g., 2-NBDG or [³H]-2-DG) Stimulate_Insulin->Add_Glucose_Analog Incubate 6. Incubate for a defined time Add_Glucose_Analog->Incubate Stop_Uptake 7. Stop Uptake & Wash (with ice-cold buffer) Incubate->Stop_Uptake Lyse_Cells_Measure 8. Lyse Cells & Measure Signal (Fluorescence or Scintillation) Stop_Uptake->Lyse_Cells_Measure Normalize 9. Normalize to Protein Content Lyse_Cells_Measure->Normalize

Caption: Workflow for a cell-based glucose uptake assay.

Procedure (using a fluorescent glucose analog):

  • Cell Culture and Differentiation: Seed and differentiate cells (e.g., 3T3-L1 adipocytes) in appropriate plates (e.g., 96-well black, clear-bottom plates).

  • Serum Starvation: Starve differentiated cells in serum-free medium for 2-4 hours.

  • Inhibitor Pre-treatment: Wash cells with KRH buffer and then pre-treat with various concentrations of this compound in KRH buffer for 1-2 hours.

  • Insulin Stimulation: Add insulin to a final concentration of 10-100 nM and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add the fluorescent glucose analog (e.g., 2-NBDG) and incubate for 15-30 minutes.

  • Stop Reaction: Terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold PBS.

  • Measurement: Add lysis buffer and measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the total protein content in each well. An increase in glucose uptake in this compound treated cells compared to the vehicle control indicates enhanced insulin sensitivity.

Conclusion

The described cell-based assays provide a robust framework for evaluating the efficacy of this compound. The primary Western blot assay directly measures the inhibitor's impact on the immediate downstream target of PTP1B in the insulin signaling pathway. The secondary glucose uptake assay confirms that this molecular effect translates into a physiologically relevant cellular response. Together, these protocols offer a comprehensive approach for characterizing PTP1B inhibitors in a cellular context.

References

Application Notes and Protocols for PTP1B-IN-15 in a Diet-Induced Obese Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2] Its enzymatic function involves the dephosphorylation of key proteins such as the insulin receptor (IR) and Janus kinase 2 (JAK2), which are essential for mediating the metabolic effects of insulin and leptin, respectively.[3][4] Elevated expression and activity of PTP1B are associated with insulin and leptin resistance, hallmarks of type 2 diabetes and obesity.[2] Consequently, inhibition of PTP1B presents a promising therapeutic strategy for these metabolic disorders.[5] Preclinical studies using genetic deletion or pharmacological inhibition of PTP1B in mice have demonstrated enhanced insulin sensitivity, resistance to diet-induced obesity, and improved glucose homeostasis.[6]

PTP1B-IN-15 is a potent and selective small molecule inhibitor of PTP1B. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a diet-induced obese (DIO) mouse model, a translationally relevant preclinical model for obesity and associated metabolic dysfunctions.

Mechanism of Action

This compound is an allosteric inhibitor of PTP1B. Unlike active-site inhibitors that compete with the substrate, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that renders the active site inactive. This mode of inhibition can offer greater selectivity and improved pharmacological properties. By inhibiting PTP1B, this compound is expected to enhance the phosphorylation status of the insulin and leptin receptors and their downstream signaling components, thereby improving sensitivity to these hormones.

Signaling Pathways

The inhibition of PTP1B by this compound is expected to positively modulate the insulin and leptin signaling pathways. The following diagram illustrates the key components of these pathways and the role of PTP1B.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR this compound IRS IRS-1/2 pIR->IRS pIRS p-IRS-1/2 IRS->pIRS PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT pAKT p-Akt AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 this compound STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Appetite_Regulation Appetite Regulation Gene_Expression->Appetite_Regulation PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B

This compound enhances insulin and leptin signaling by inhibiting PTP1B.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in a diet-induced obese mouse model.

Diet-Induced Obesity (DIO) Mouse Model Induction

This protocol describes the induction of obesity and insulin resistance in mice through the administration of a high-fat diet.

  • Materials:

    • Male C57BL/6J mice, 6 weeks of age

    • High-fat diet (HFD; e.g., 60% kcal from fat)

    • Standard chow diet (control)

    • Animal caging and husbandry supplies

  • Procedure:

    • Upon arrival, acclimatize mice for one week on a standard chow diet.

    • At 7 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.

    • House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.

    • Provide the respective diets and water ad libitum for 12-16 weeks.

    • Monitor body weight and food intake weekly.

    • After the induction period, mice with a significant increase in body weight and impaired glucose tolerance compared to the control group are considered DIO and are ready for efficacy studies.

This compound Formulation and Administration
  • Formulation:

    • For oral gavage, this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For intraperitoneal (IP) injection, a sterile suspension in saline with a minimal amount of a solubilizing agent like DMSO (<5%) and a surfactant such as Tween 80 (e.g., 0.5-1%) can be used.

  • Dosage and Administration:

    • Based on preclinical studies with similar PTP1B inhibitors, a starting dose range of 10-50 mg/kg administered once daily is recommended.

    • The route of administration can be oral gavage or intraperitoneal injection, depending on the pharmacokinetic properties of the compound.

    • A typical treatment duration is 4-8 weeks.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a DIO mouse model.

Experimental_Workflow start Start: C57BL/6J Mice (6 weeks old) acclimatization Acclimatization (1 week) Standard Chow Diet start->acclimatization diet_randomization Diet Randomization (12-16 weeks) acclimatization->diet_randomization control_diet Control Group: Standard Chow Diet diet_randomization->control_diet hfd DIO Group: High-Fat Diet (60% kcal) diet_randomization->hfd treatment_randomization Treatment Randomization (4-8 weeks) hfd->treatment_randomization vehicle_control Vehicle Control treatment_randomization->vehicle_control ptp1b_in_15 This compound (e.g., 10-50 mg/kg/day) treatment_randomization->ptp1b_in_15 monitoring Weekly Monitoring: - Body Weight - Food Intake vehicle_control->monitoring ptp1b_in_15->monitoring end_of_study End of Study Assessments monitoring->end_of_study gtt Glucose Tolerance Test (GTT) end_of_study->gtt itt Insulin Tolerance Test (ITT) end_of_study->itt serum_analysis Serum Analysis: - Insulin, Leptin - Triglycerides, Cholesterol end_of_study->serum_analysis tissue_collection Tissue Collection: - Liver, Adipose, Muscle end_of_study->tissue_collection end End gtt->end itt->end serum_analysis->end western_blot Western Blot: - p-IR, p-Akt - p-JAK2, p-STAT3 tissue_collection->western_blot histology Histological Analysis tissue_collection->histology western_blot->end histology->end

A typical experimental workflow for in vivo efficacy studies.
Key Efficacy Endpoints

  • Procedure:

    • Fast mice overnight (approximately 16 hours) with free access to water.

    • Record baseline blood glucose from the tail vein (t=0).

    • Administer a glucose solution (1-2 g/kg body weight) via oral gavage or intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Procedure:

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose (t=0).

    • Administer human regular insulin (0.5-1.0 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • At the end of the study, collect blood to measure fasting levels of insulin, leptin, triglycerides, and cholesterol.

  • Harvest tissues such as liver, adipose tissue, and skeletal muscle for western blot analysis of key signaling proteins (e.g., phosphorylated IR, Akt, JAK2, STAT3) and for histological analysis (e.g., H&E staining for lipid accumulation).

Data Presentation

The following tables present hypothetical but representative quantitative data based on typical outcomes observed with potent PTP1B inhibitors in DIO mouse models.

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Chow + Vehicle25.2 ± 1.130.5 ± 1.5+21.03.5 ± 0.3
HFD + Vehicle25.5 ± 1.345.8 ± 2.2+79.63.1 ± 0.4
HFD + this compound (10 mg/kg)45.5 ± 2.540.1 ± 2.1-11.92.8 ± 0.3
HFD + this compound (30 mg/kg)46.1 ± 2.336.5 ± 1.9**-20.82.5 ± 0.2

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to HFD + Vehicle.

Table 2: Effect of this compound on Glucose Homeostasis in DIO Mice

GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)GTT AUC (mg/dLmin)ITT AUC (% baselinemin)
Chow + Vehicle110 ± 80.8 ± 0.218,500 ± 1,2004,500 ± 350
HFD + Vehicle155 ± 122.5 ± 0.535,000 ± 2,5008,500 ± 600
HFD + this compound (10 mg/kg)130 ± 101.5 ± 0.325,000 ± 1,8006,000 ± 450
HFD + this compound (30 mg/kg)115 ± 9 1.0 ± 0.220,000 ± 1,500 5,000 ± 400

Data are presented as mean ± SEM. AUC, area under the curve. *p < 0.05, **p < 0.01 compared to HFD + Vehicle.

Table 3: Effect of this compound on Serum Lipid Profile in DIO Mice

GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)
Chow + Vehicle80 ± 10120 ± 15
HFD + Vehicle150 ± 20220 ± 25
HFD + this compound (10 mg/kg)110 ± 15170 ± 20
HFD + this compound (30 mg/kg)90 ± 12 140 ± 18

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to HFD + Vehicle.

Disclaimer

The quantitative data presented in Tables 1, 2, and 3 are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions. It is highly recommended to conduct dose-response studies to determine the optimal dosage of this compound for a specific study. The information provided in this document is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

References

Application Notes and Protocols: Western Blot Analysis of PTP1B Activity Using PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, most notably the insulin (B600854) and leptin signaling cascades.[1][2][3][4] By dephosphorylating key activated proteins such as the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling.[1][2][3][4] Consequently, PTP1B has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3] PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the physiological and pathological roles of this enzyme.

This document provides detailed application notes and protocols for the analysis of PTP1B inhibition by this compound using Western blotting. The primary method to assess the efficacy of this compound is to measure the phosphorylation status of known PTP1B substrates. Inhibition of PTP1B is expected to lead to a detectable increase in the phosphorylation of its downstream targets. While PTP1B itself is regulated by phosphorylation at various serine and tyrosine residues, the direct effect of a competitive or allosteric inhibitor on the phosphorylation state of PTP1B is not the primary mechanism of action and may not be altered.[3][5]

PTP1B Signaling Pathways

PTP1B plays a pivotal role in attenuating signaling cascades initiated by tyrosine kinases. Two of the most well-characterized pathways regulated by PTP1B are the insulin and leptin signaling pathways.

  • Insulin Signaling: Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a cascade that leads to glucose uptake and storage. PTP1B acts as a key negative regulator by dephosphorylating the activated IR and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby dampening the insulin signal.[1][3][4] Inhibition of PTP1B is expected to enhance and prolong insulin-induced phosphorylation of IR and IRS-1.

  • Leptin Signaling: Leptin, a hormone crucial for regulating appetite and energy expenditure, signals through the leptin receptor (LEPR) and the associated JAK2 kinase. PTP1B dephosphorylates JAK2, thus inhibiting the downstream signaling cascade that involves the Signal Transducer and Activator of Transcription 3 (STAT3).[2][4] PTP1B inhibition would, therefore, lead to increased phosphorylation of JAK2.

Below is a diagram illustrating the role of PTP1B in the insulin signaling pathway and the effect of this compound.

PTP1B_Insulin_Signaling IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates (pY) Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

PTP1B in Insulin Signaling

Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for assessing the effect of this compound on the phosphorylation of a target protein.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Plate cells - Treat with this compound and/or agonist (e.g., insulin) B 2. Cell Lysis - Harvest cells - Lyse in buffer with phosphatase and protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (PVDF or nitrocellulose) D->E F 6. Immunoblotting - Block membrane - Incubate with primary and secondary antibodies E->F G 7. Detection and Analysis - Visualize protein bands - Quantify band intensity F->G Logical_Relationship A This compound B PTP1B Activity A->B Decreases C Substrate Dephosphorylation (e.g., p-IR) B->C Causes D Substrate Phosphorylation Level (e.g., p-IR) B->D Decreases C->D Inversely related to E Downstream Signaling D->E Increases

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of PTPN1 and PTP1B-IN-15 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1), also known as Protein Tyrosine Phosphatase 1B (PTP1B), is a critical negative regulator of multiple signaling pathways, most notably the insulin (B600854) and leptin signaling cascades.[1] Its role in metabolic regulation has made it a prime therapeutic target for type 2 diabetes and obesity.[1] Furthermore, PTP1B has been implicated in various cancers, where it can act as either a tumor promoter or suppressor depending on the context.[2]

Two predominant techniques are employed to investigate and modulate PTP1B function in a research setting: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like PTP1B-IN-15. Lentiviral shRNA offers stable, long-term suppression of PTPN1 gene expression, while small molecule inhibitors provide acute and often reversible enzymatic inhibition.[3]

This document provides a detailed comparison of these two methodologies, complete with quantitative data, comprehensive experimental protocols, and visual workflows to guide researchers in selecting the most appropriate approach for their experimental objectives.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative parameters for lentiviral shRNA knockdown of PTPN1 and treatment with the PTP1B inhibitor this compound. It is important to note that direct head-to-head comparative data for these specific reagents is limited in publicly available literature. Therefore, the data presented includes both specific information where available and representative data from similar experimental systems to illustrate typical performance characteristics.

Table 1: Comparison of Efficacy and Specificity

ParameterLentiviral shRNA Knockdown of PTPN1This compound Treatment
Target PTPN1 mRNAPTP1B enzyme
Mechanism of Action Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation and reduced protein synthesis.Direct, often competitive, inhibition of the PTP1B catalytic site, preventing substrate dephosphorylation.
Typical Efficacy >70-90% reduction in target protein expression.[4]Dependent on concentration; typically used at concentrations around the IC50 value.
IC50/Ki Value Not ApplicableIC50 information for this compound is not readily available from vendors. For reference, other potent PTP1B inhibitors have IC50 values in the low micromolar to nanomolar range.[5]
Onset of Effect Slower (typically 48-72 hours post-transduction to achieve significant protein reduction).[3]Rapid (minutes to hours), dependent on cell permeability and target engagement.
Duration of Effect Stable and long-lasting due to genomic integration of the shRNA cassette.Transient and reversible upon removal of the compound.
Potential Off-Target Effects Can include silencing of unintended mRNAs with partial sequence homology ("miRNA-like" effects) and induction of interferon responses.[6][7]Can include inhibition of other structurally related phosphatases (e.g., TCPTP) and off-target kinases.[8]

Table 2: Effects on Downstream Signaling Pathways

Signaling PathwayEffect of PTPN1 shRNA KnockdownEffect of this compound Treatment
Insulin Signaling Increased phosphorylation of Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[9]Enhanced insulin-stimulated phosphorylation of IR and downstream targets like Akt.[10]
Leptin Signaling (JAK/STAT) Increased phosphorylation of JAK2 and STAT3.[11]Enhanced leptin-induced STAT3 activation.[11]
MAPK/ERK Signaling Can lead to decreased ERK1/2 phosphorylation in certain cancer models.[12]May inhibit pathways downstream of receptor tyrosine kinases that are negatively regulated by PTP1B.[12]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the central role of PTP1B in key signaling pathways and how its inhibition by either shRNA or a small molecule inhibitor can modulate these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates PTP1B PTP1B (PTPN1) PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 STAT3 STAT3 JAK2->STAT3 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds Leptin Leptin Leptin->Leptin_Receptor Binds

PTP1B in Insulin and Leptin Signaling.
Experimental Workflows

The following diagrams outline the typical experimental workflows for PTPN1 knockdown and this compound treatment.

cluster_shRNA Lentiviral shRNA Knockdown Workflow A1 Day 1: Seed HEK293T cells A2 Day 2: Co-transfect with shRNA & packaging plasmids A1->A2 A3 Day 4-5: Harvest & concentrate lentivirus A2->A3 A4 Day 5: Transduce target cells A3->A4 A5 Day 7 onwards: Select with puromycin (B1679871) & expand clones A4->A5 A6 Validate knockdown (qPCR, Western Blot) A5->A6 A7 Perform downstream functional assays A6->A7

Workflow for Lentiviral shRNA Knockdown.

cluster_inhibitor This compound Treatment Workflow B1 Day 1: Seed target cells B2 Day 2: Treat cells with this compound (dose-response) B1->B2 B3 Incubate for desired duration (e.g., 1-24h) B2->B3 B4 Assess target inhibition (e.g., p-substrate levels) B3->B4 B5 Perform downstream functional assays B4->B5

Workflow for this compound Treatment.

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of PTPN1

This protocol outlines the production of lentiviral particles and the subsequent transduction of a target cell line for stable knockdown of PTPN1.

Materials:

  • HEK293T cells

  • pLKO.1-shRNA plasmid targeting human PTPN1 (or a non-targeting control shRNA)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filter

  • Target cells of interest

  • Polybrene

  • Puromycin

Procedure:

Part A: Lentivirus Production

  • Day 1: Cell Seeding: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix 10 µg of the pLKO.1-PTPN1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.

    • In a separate tube, add 30 µL of Lipofectamine 3000 to 1 mL of Opti-MEM.

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Media Change: After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Add 10 mL of fresh media to the cells and collect the supernatant again at 72 hours post-transfection, pooling it with the 48-hour collection.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C.

Part B: Target Cell Transduction

  • Day 5: Transduction:

    • Seed target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

    • On the day of transduction, remove the culture medium and add fresh medium containing Polybrene at a final concentration of 8 µg/mL.

    • Add the lentiviral supernatant at various multiplicities of infection (MOIs), for example, 1, 5, and 10, to determine the optimal transduction efficiency and knockdown.

    • Incubate for 18-24 hours.

  • Day 6: Media Change: Remove the virus-containing medium and replace it with fresh complete growth medium.

  • Day 7 onwards: Selection and Expansion:

    • After 48-72 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration should be determined beforehand with a kill curve for the specific target cell line (typically 1-10 µg/mL).

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.

    • Pick at least 5 individual colonies and expand them.

  • Validation of Knockdown:

    • Quantitative RT-PCR (qRT-PCR): Extract total RNA and perform qRT-PCR to quantify the reduction in PTPN1 mRNA levels.

    • Western Blot: Prepare cell lysates and perform a Western blot using an antibody specific for PTP1B to confirm the reduction in protein expression. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol 2: this compound Treatment

This protocol provides a general framework for treating cultured cells with this compound to inhibit PTP1B enzymatic activity.

Materials:

  • Target cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well or 6-well plates

  • Reagents for downstream assays (e.g., cell lysis buffer, antibodies for Western blot)

Procedure:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[1]

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A suggested starting range is 0.1 µM to 10 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Cell Seeding: Seed cells in either a 96-well plate (for viability assays) or a 6-well plate (for protein analysis) at a density that will allow them to be in the exponential growth phase during treatment. Allow cells to adhere overnight.

  • Cell Treatment:

    • For experiments investigating the modulation of signaling pathways, it is often necessary to serum-starve the cells for 4-6 hours prior to treatment.

    • Remove the culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a duration appropriate for the intended downstream assay. For signaling pathway analysis, a short incubation of 1-4 hours is often sufficient. For cell viability or proliferation assays, longer incubation times (24, 48, or 72 hours) may be necessary.

  • Validation of Inhibition and Downstream Analysis:

    • Western Blot for Substrate Phosphorylation: To confirm target engagement, treat cells with an appropriate stimulus (e.g., insulin) for a short period (5-10 minutes) at the end of the inhibitor incubation. Lyse the cells and perform a Western blot to detect the phosphorylation status of a known PTP1B substrate, such as the Insulin Receptor (p-IR) or JAK2 (p-JAK2). An increase in the phosphorylated form of the substrate relative to the total protein in inhibitor-treated cells compared to the vehicle control indicates successful inhibition.

    • Functional Assays: Perform downstream assays to assess the biological consequences of PTP1B inhibition, such as cell proliferation assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining), or metabolic assays (e.g., glucose uptake).

Discussion and Recommendations

The choice between lentiviral shRNA knockdown and small molecule inhibition depends on the specific research question and experimental context.

  • Lentiviral shRNA knockdown is the preferred method for studying the long-term consequences of PTPN1 loss-of-function. Its stable and heritable nature makes it ideal for creating cell lines with permanently reduced PTP1B levels, which is advantageous for studies on cellular differentiation, chronic disease models, and in vivo experiments. However, the potential for off-target effects and the longer timeline for generating stable cell lines are important considerations.[3][6]

  • This compound treatment is well-suited for investigating the acute effects of PTP1B inhibition. The rapid onset and reversibility of small molecule inhibitors allow for precise temporal control over PTP1B activity. This is particularly useful for dissecting the immediate signaling events regulated by PTP1B. The main challenges with small molecule inhibitors are ensuring specificity and identifying potential off-target activities that could confound the interpretation of results.[8]

For comprehensive target validation, a combinatorial approach is often the most rigorous. Demonstrating that both genetic knockdown and pharmacological inhibition of PTP1B produce a similar phenotype provides strong evidence for the on-target nature of the observed effects. Researchers should always include appropriate controls, such as a non-targeting shRNA for knockdown experiments and a vehicle control for inhibitor studies, to ensure the validity of their findings.

References

PTP1B inhibitor screening assay using PTP1B-IN-15 as a control

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: PTP1B Inhibitor Screening

Title: A Robust Fluorometric Assay for High-Throughput Screening of PTP1B Inhibitors Using PTP1B-IN-15 as a Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that serves as a critical negative regulator in key metabolic signaling pathways.[1] By dephosphorylating the insulin (B600854) receptor (IR), its substrates (IRS), and the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates insulin and leptin signaling.[2][3][4] Overexpression and increased activity of PTP1B are linked to insulin resistance, Type 2 Diabetes Mellitus (T2DM), and obesity.[5][6] Consequently, the inhibition of PTP1B has emerged as a validated therapeutic strategy for these metabolic disorders.[7][8]

This application note provides a detailed protocol for a sensitive and reliable fluorometric assay designed for the high-throughput screening (HTS) of PTP1B inhibitors. The assay uses the potent and selective inhibitor, this compound, as a positive control to validate assay performance and benchmark the potency of test compounds.[9][10]

Assay Principle

The screening assay quantifies the enzymatic activity of PTP1B through the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP). DiFMUP is a non-fluorescent molecule that, upon cleavage of its phosphate group by PTP1B, yields a highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The increase in fluorescence intensity is directly proportional to PTP1B activity. When a PTP1B inhibitor is present, the rate of DiFMUP dephosphorylation decreases, resulting in a reduced fluorescent signal.

PTP1B Signaling Pathway

PTP1B acts as a key negative regulator in the insulin signaling cascade. Inhibition of PTP1B is expected to enhance insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its downstream substrates.

PTP1B_Signaling_Pathway cluster_1 Intracellular Signaling IR_inactive Insulin Receptor (Inactive) IR_active p-Insulin Receptor (Active) IR_inactive->IR_active IRS IRS Phosphorylation IR_active->IRS PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 PTP1B PTP1B PTP1B->IR_active Dephosphorylates Inhibitor This compound (Inhibitor) Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

Materials and Reagents

ComponentSupplierNotes
Recombinant Human PTP1BR&D SystemsCatalytic domain, >95% purity
DiFMUP SubstrateThermo FisherStore at -20°C, protected from light
This compoundMedChemExpressPositive control inhibitor, store at -20°C
Assay Buffer-50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
DMSOSigma-AldrichAnhydrous, for compound dilution
Black, low-binding 96-well platesCorningFor fluorescence measurements
Plate ReaderMolecular DevicesCapable of Ex/Em = 360/460 nm

Note: DTT should be added fresh to the assay buffer before use.

Experimental Workflow

The following diagram outlines the major steps for performing the PTP1B inhibitor screening assay.

HTS_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) B 2. Compound Plating (2 µL of test compounds and controls in 100% DMSO) A->B C 3. Add Assay Buffer (98 µL to each well) B->C D 4. Add PTP1B Enzyme (50 µL of 2X enzyme solution) C->D E 5. Pre-incubation (15 min at 37°C) D->E F 6. Initiate Reaction (50 µL of 2X DiFMUP substrate solution) E->F G 7. Kinetic Read (Read fluorescence at Ex/Em=360/460 nm every 2 min for 30 min at 37°C) F->G H 8. Data Analysis (Calculate % Inhibition and IC50 values) G->H

Caption: High-throughput screening workflow for PTP1B inhibitors.

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a solution containing 50 mM HEPES (pH 7.2), 100 mM NaCl, and 1 mM EDTA. Just before use, add DTT to a final concentration of 1 mM.

  • This compound Control (10 mM Stock): Dissolve the required amount of this compound in 100% DMSO to make a 10 mM stock solution.

  • Compound Preparation:

    • Control/Test Compounds: Prepare serial dilutions of this compound and test compounds in 100% DMSO. A common starting concentration for the dilution series is 1 mM.

    • Vehicle Control: 100% DMSO.

  • 2X PTP1B Enzyme Solution (0.5 nM): Dilute the recombinant PTP1B enzyme stock in cold Assay Buffer to a concentration of 0.5 nM. Keep on ice until use.

  • 2X DiFMUP Substrate Solution (20 µM): Dilute the DiFMUP stock solution in Assay Buffer to a final concentration of 20 µM. Protect from light.

Assay Procedure (96-Well Plate Format)
  • Compound Plating: Add 2 µL of the serially diluted compounds, this compound control, or DMSO (vehicle control) to the wells of a black 96-well plate.

  • Background Control: Designate wells for background measurement which will contain all components except the enzyme. Add 2 µL of DMSO to these wells.

  • Buffer Addition: Add 98 µL of Assay Buffer to all wells.

  • Enzyme Addition:

    • Add 50 µL of Assay Buffer to the "Background Control" wells.

    • Add 50 µL of the 2X PTP1B Enzyme Solution to all other wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 50 µL of the 2X DiFMUP Substrate Solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

Data Presentation and Analysis

Calculation of Percent Inhibition

The rate of reaction (slope) is determined from the linear portion of the kinetic read (RFU/min).

  • Corrected Activity:

    • Rate_Sample = Slope of test compound well

    • Rate_Vehicle = Average slope of DMSO/vehicle control wells (100% activity)

    • Rate_Background = Average slope of no-enzyme wells (0% activity)

  • Percent Inhibition Formula: % Inhibition = (1 - (Rate_Sample - Rate_Background) / (Rate_Vehicle - Rate_Background)) * 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.

Table 1: Example Data for IC₅₀ Determination of this compound

[this compound] (µM)Log [Concentration]Avg. Rate (RFU/min)% Inhibition
10.0001.0015.598.2%
3.0000.4828.396.6%
1.0000.00115.686.2%
0.300-0.52345.158.7%
0.100-1.00622.825.1%
0.030-1.52785.45.6%
0.010-2.00811.22.5%
0 (Vehicle)-832.00.0%
No Enzyme-12.4-

Table 2: Summary of IC₅₀ Values for Control and Test Compounds

CompoundIC₅₀ (µM)Notes
This compound (Control) 0.21 Potent and selective control inhibitor.
Test Compound A15.8Moderate inhibitor.
Test Compound B> 100Inactive.
Test Compound C0.09Potent inhibitor, candidate for further study.

Conclusion

This application note provides a comprehensive and robust protocol for screening PTP1B inhibitors in a high-throughput format. The use of a fluorogenic substrate offers high sensitivity, and the inclusion of the control inhibitor this compound ensures assay reliability and provides a benchmark for comparing the potency of novel compounds. This assay is a valuable tool for drug discovery programs targeting PTP1B for the treatment of T2DM, obesity, and other metabolic diseases.

References

Application Notes and Protocols for PTP1B-IN-15 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying these cellular processes. Accurate preparation of a this compound stock solution is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Physicochemical and Handling Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueNotes
Molecular Weight 531.21 g/mol Use this value for accurate molarity calculations.[1]
Appearance SolidVisually inspect the compound upon receipt.
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, high-purity DMSO is recommended for preparing the stock solution.
Solubility in DMSO 250 mg/mL (approx. 470.62 mM)The high solubility allows for the preparation of a concentrated stock solution. Use ultrasonic assistance if needed.[1]
Storage of Solid Refer to the supplier's certificate of analysis.Store in a cool, dry place, protected from light.
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthAliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.31 mg of the compound.

    • Calculation:

      • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 1 mL x 10 mM x 531.21 g/mol / 1000 = 5.31 mg

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. In this example, add 1 mL of DMSO.

    • Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be below 0.5%, and ideally below 0.1%.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions rather than directly adding a very small volume of the stock solution to a large volume of medium to ensure accuracy.

    • Example for a 10 µM final concentration:

      • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.

  • Treatment: Add the prepared working solutions of this compound and the vehicle control to your cells and incubate for the desired duration.

  • Recommended Concentration Range: For initial experiments, a concentration range of 1 µM to 50 µM is a suggested starting point for PTP1B inhibitors like this compound.[2] The optimal concentration will be cell-type dependent and should be determined empirically through dose-response experiments.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_workflow Cell Treatment Workflow thaw Thaw Stock Solution Aliquot dilute Prepare Working Dilutions in Culture Medium thaw->dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle treat Treat Cells with Inhibitor and Vehicle Control dilute->treat vehicle->treat incubate Incubate for Desired Duration treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Experimental workflow for cell treatment with this compound.

G cluster_pathway PTP1B Signaling Pathway Inhibition Insulin Insulin IR Insulin Receptor (pY) Insulin->IR activates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IR->Downstream activates PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) IR_dephospho Insulin Receptor (Y) Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: Mechanism of action of this compound in the insulin signaling pathway.

References

Application Notes and Protocols for Studying Insulin Resistance in HepG2 Cells using PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by an attenuated cellular response to insulin. The liver plays a central role in maintaining glucose homeostasis, and hepatic insulin resistance contributes significantly to the development of hyperglycemia. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of the insulin signaling pathway.[1][2][3] PTP1B dephosphorylates the insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate-1 (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and utilization.[4][5][6] Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin sensitivity.[1][2]

PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, making it a valuable research tool for studying the role of PTP1B in insulin resistance.[7][8][9] These application notes provide detailed protocols for utilizing this compound in the human hepatoma cell line, HepG2, a widely used in vitro model for studying hepatic insulin resistance.

Mechanism of Action

This compound selectively binds to the PTP1B enzyme, inhibiting its ability to dephosphorylate key proteins in the insulin signaling pathway.[2][7][8] By blocking PTP1B activity, this compound effectively prolongs the phosphorylation state of the insulin receptor and its downstream targets, leading to enhanced insulin signaling and improved glucose uptake in insulin-resistant cells.[2]

Data Presentation

Table 1: this compound Specifications

PropertyValueReference
Product Name This compound[7][8][9]
CAS Number 765317-71-3[9]
Target Protein Tyrosine Phosphatase 1B (PTP1B)[7][8]
Solubility Soluble in DMSO[10]
Storage Store at -20°C for short-term, -80°C for long-term[7]

Table 2: Experimental Parameters for Inducing Insulin Resistance in HepG2 Cells

MethodInducing AgentConcentrationIncubation TimeReference
High Insulin Insulin1 µM24 hours
Palmitic Acid Palmitic Acid0.2 mM24 hours

Table 3: Key Reagents for Western Blot Analysis

Primary AntibodySupplierCatalog NumberDilution
p-Akt (Ser473)Cell Signaling Technology40601:1000
AktCell Signaling Technology92721:1000
β-ActinProteintech66009-1-Ig1:5000

Experimental Protocols

Cell Culture and Maintenance of HepG2 Cells
  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Induction of Insulin Resistance in HepG2 Cells
  • Method 1: High Insulin Treatment

    • Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.

    • The following day, replace the growth medium with serum-free DMEM for 12-24 hours.

    • Induce insulin resistance by treating the cells with 1 µM insulin in serum-free DMEM for 24 hours.

  • Method 2: Palmitic Acid Treatment

    • Prepare a 100 mM stock solution of palmitic acid by dissolving it in 0.1 M NaOH at 70°C.

    • Prepare a 10% fatty acid-free Bovine Serum Albumin (BSA) solution in DMEM.

    • Complex the palmitic acid with BSA by adding the palmitic acid stock solution to the BSA solution while stirring at 37°C to a final concentration of 5 mM.

    • Seed HepG2 cells and allow them to adhere overnight.

    • Induce insulin resistance by treating the cells with 0.2 mM palmitic acid-BSA complex in serum-free DMEM for 24 hours.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO. Note: As the optimal concentration for this compound in HepG2 cells is not yet published, a dose-response experiment is recommended. Based on other PTP1B inhibitors, a starting concentration range of 1-10 µM can be tested.

  • Following the induction of insulin resistance, treat the HepG2 cells with varying concentrations of this compound in serum-free DMEM for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) group.

Glucose Uptake Assay (using 2-NBDG)
  • After treatment with this compound, wash the cells twice with warm PBS.

  • Incubate the cells in glucose-free DMEM for 2 hours.

  • Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Remove the 2-NBDG solution and wash the cells three times with cold PBS.

  • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence intensity to the total protein concentration of each sample.

Western Blot Analysis of Insulin Signaling Proteins
  • After treatment, stimulate the cells with 100 nM insulin for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, and β-actin overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation Glucose_uptake Glucose Uptake GLUT4_vesicle->Glucose_uptake to membrane PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits Experimental_Workflow A 1. Culture HepG2 Cells B 2. Induce Insulin Resistance (High Insulin or Palmitic Acid) A->B C 3. Treat with this compound (and Vehicle Control) B->C D 4. Functional Assays C->D E Glucose Uptake Assay (2-NBDG) D->E Measure F Western Blot for p-Akt/Akt D->F Analyze Logical_Relationship Insulin_Resistance Insulin Resistance in HepG2 Cells PTP1B_Activity Increased PTP1B Activity Insulin_Resistance->PTP1B_Activity Leads to Insulin_Signaling Restored Insulin Signaling PTP1B_Activity->Insulin_Signaling Inhibits PTP1B_IN_15 This compound Treatment PTP1B_IN_15->PTP1B_Activity Inhibits PTP1B_IN_15->Insulin_Signaling Restores Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake Promotes

References

Application Notes and Protocols for In Vivo Administration of PTP1B-IN-15 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), as well as the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B attenuates these crucial metabolic signals.[3][4][5] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[2][6] PTP1B-IN-15 is a potent and selective small molecule inhibitor of PTP1B with potential for research in these metabolic disorders.[2]

These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, based on available data for analogous PTP1B inhibitors. The protocols outlined below are intended to serve as a starting point and should be optimized for specific experimental needs.

Mechanism of Action

PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role in down-regulating key signaling cascades.[3][7] In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor and its downstream substrates, such as IRS-1, which dampens the signal for glucose uptake and utilization.[2][8] Similarly, in the leptin signaling pathway, PTP1B dephosphorylates JAK2, a critical kinase activated by the leptin receptor, thereby inhibiting leptin's effects on satiety and energy expenditure.[3][4] By inhibiting PTP1B, this compound is expected to enhance and prolong both insulin and leptin signaling, leading to improved glucose homeostasis and potentially reduced adiposity.[7]

Signaling Pathways

The following diagram illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Leptin Leptin LR Leptin Receptor Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits DIO_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment & Monitoring cluster_assessment Metabolic Assessment cluster_endpoint Endpoint Analysis Induction Induce obesity in C57BL/6J mice with a high-fat diet (8-16 weeks) Grouping Randomize mice into treatment groups: 1. Vehicle Control 2. This compound (e.g., 5 mg/kg/day) Induction->Grouping Treatment Daily administration of Vehicle or this compound (e.g., via i.p. injection) for 4-8 weeks Grouping->Treatment Monitoring Monitor body weight, food intake, and water consumption regularly Treatment->Monitoring GTT Perform Glucose Tolerance Test (GTT) (e.g., at week 4) Monitoring->GTT ITT Perform Insulin Tolerance Test (ITT) (e.g., at week 5) GTT->ITT Euthanasia Euthanize mice and collect tissues (liver, adipose, muscle, hypothalamus) ITT->Euthanasia Biochemical Analyze plasma for insulin, lipids, etc. Euthanasia->Biochemical Molecular Western blot for p-IR, p-JAK2, etc. qPCR for gene expression Euthanasia->Molecular

References

Application Notes: Measuring the Effects of PTP1B-IN-15 on Glucose Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vivo efficacy of PTP1B-IN-15, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), on glucose metabolism using an oral glucose tolerance test (OGTT) in a murine model of diet-induced obesity and insulin (B600854) resistance.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3][4] It acts by dephosphorylating the insulin receptor (IR) and its substrates (IRS), thereby attenuating downstream signaling and contributing to insulin resistance, a hallmark of type 2 diabetes.[3][5][6][7] Inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control.[3][8][9][10] this compound is a potent and selective small molecule inhibitor of PTP1B. These notes describe a detailed protocol to assess the impact of this compound on glucose tolerance in vivo.

Principle of the Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure used to assess how quickly an organism can clear a glucose load from the bloodstream.[11][12] In this test, a bolus of glucose is administered orally to fasted animals, and blood glucose levels are monitored at various time points.[12][13][14] An improvement in glucose tolerance, characterized by a lower and more rapid return to baseline glucose levels, suggests enhanced insulin sensitivity or improved insulin secretion.

Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Glucose (D-glucose)

  • Sterile water for injection

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Oral gavage needles

  • Animal restraining device (optional)

  • Calibrated animal scale

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

G cluster_acclimatization Acclimatization & Diet cluster_treatment Treatment Protocol cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_analysis Data Analysis acclimatize Acclimatize Mice (1 week) hfd High-Fat Diet (8-12 weeks) acclimatize->hfd randomize Randomize into Groups hfd->randomize treatment Administer this compound or Vehicle (daily for 2-4 weeks) randomize->treatment fast Fast Mice (6 hours) treatment->fast baseline Measure Baseline Glucose (t=0 min) fast->baseline gavage Oral Glucose Gavage (2 g/kg) baseline->gavage measure Measure Blood Glucose (15, 30, 60, 90, 120 min) gavage->measure plot Plot Glucose vs. Time measure->plot auc Calculate Area Under the Curve (AUC) plot->auc stats Statistical Analysis auc->stats

Caption: Experimental workflow for assessing the effect of this compound on glucose tolerance.

Detailed Experimental Protocol

1. Animal Model and Acclimatization

  • Use male C57BL/6J mice, 8-10 weeks old.

  • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group on a standard chow diet should be maintained.

  • Allow a one-week acclimatization period before the start of the study.

2. Treatment Groups and Administration

  • Randomly assign HFD-fed mice to one of the following groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (dose to be determined by prior pharmacokinetic/pharmacodynamic studies, e.g., 10 mg/kg)

  • Administer the vehicle or this compound orally once daily for a period of 2 to 4 weeks.

3. Oral Glucose Tolerance Test (OGTT) Procedure

  • Following the treatment period, fast the mice for 6 hours with free access to water.[14]

  • Weigh each mouse to calculate the glucose dose.[13]

  • At time t=0, collect a baseline blood sample (approximately 5 µL) from the tail vein and measure the blood glucose concentration using a calibrated glucometer.[12]

  • Immediately after the baseline measurement, administer a 2 g/kg body weight dose of glucose solution (e.g., 20% w/v in sterile water) via oral gavage.[12][14]

  • Subsequently, collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[12][13][14]

4. Data Analysis

  • Record the blood glucose concentrations for each mouse at all time points.

  • Plot the mean blood glucose concentration ± SEM for each group against time.

  • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse using the trapezoidal rule.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA followed by a post-hoc test) to compare the AUC values between the treatment and vehicle groups. A p-value of <0.05 is typically considered statistically significant.

Expected Results and Data Presentation

Treatment with an effective PTP1B inhibitor like this compound is expected to improve glucose tolerance in HFD-fed mice. This will be reflected by a significant reduction in the peak blood glucose level and a faster return to baseline glucose concentrations compared to the vehicle-treated group.

Table 1: Hypothetical Blood Glucose Levels during OGTT in HFD-Fed Mice Treated with this compound

Time (minutes)Vehicle Control (mg/dL)This compound (10 mg/kg) (mg/dL)
0155 ± 8152 ± 7
15350 ± 20280 ± 15
30450 ± 25350 ± 18
60380 ± 22250 ± 12
90280 ± 15180 ± 10
120200 ± 12160 ± 9*

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. This data is for illustrative purposes only.

Table 2: Hypothetical Area Under the Curve (AUC) for Glucose Tolerance

Treatment GroupAUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle Control35000 ± 2500-
This compound (10 mg/kg)25000 ± 1800**28.6%

*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle Control. This data is for illustrative purposes only.

Mechanism of Action: PTP1B in Insulin Signaling

The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the mechanism by which this compound enhances insulin sensitivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (pY) IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_in Glucose Uptake GLUT4_transporter->Glucose_in PI3K PI3K IRS->PI3K Activates Akt Akt (pT308) PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits Glucose_out Glucose

Caption: PTP1B negatively regulates insulin signaling, and this compound inhibits this process.

Conclusion

This protocol provides a robust framework for assessing the therapeutic potential of this compound in an in vivo model of insulin resistance. A positive outcome in the OGTT, characterized by improved glucose disposal, would provide strong evidence for the efficacy of this compound as an insulin-sensitizing agent and warrant further investigation into its potential as a treatment for type 2 diabetes.

References

Application Notes and Protocols: PTP1B-IN-15 in Combination with Other Anti-Diabetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression or increased activity is associated with insulin resistance, a hallmark of type 2 diabetes (T2D) and obesity.[2][3] Therefore, inhibition of PTP1B presents a promising therapeutic strategy for the treatment of these metabolic disorders.[3][4]

PTP1B-IN-15 is a potent and selective investigational inhibitor of PTP1B.[4] These application notes provide a comprehensive guide for evaluating the in vitro and in vivo efficacy of this compound, both as a standalone agent and in combination with other established anti-diabetic compounds. The rationale for combination therapy lies in targeting different mechanisms of action to achieve synergistic or additive effects on glycemic control.

PTP1B Signaling Pathway and Rationale for Combination Therapy

PTP1B acts as a "brake" on the insulin signaling cascade. By inhibiting PTP1B, this compound is expected to "release the brake," leading to enhanced insulin sensitivity. Combining this compound with other anti-diabetic drugs that work through different mechanisms—such as metformin (B114582) (which primarily reduces hepatic glucose production), SGLT2 inhibitors (which increase urinary glucose excretion), or GLP-1 receptor agonists (which enhance glucose-dependent insulin secretion and have other metabolic benefits)—could lead to improved therapeutic outcomes.[5][6]

PTP1B_Signaling_Pathway cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR autophosphorylation IRS IRS-1 pIR->IRS phosphorylates pIRS p-IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

PTP1B's role in negative regulation of the insulin signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential synergistic effects of this compound in combination with other anti-diabetic agents. Actual results should be determined experimentally.

Table 1: In Vitro PTP1B Enzyme Inhibition

Compound IC₅₀ (nM)
This compound 15

| Control Inhibitor (e.g., Suramin) | 1500 |

Table 2: In Vitro Glucose Uptake in 3T3-L1 Adipocytes (Fold increase over basal)

Treatment Glucose Uptake (Fold Increase)
Control (Insulin) 3.5 ± 0.4
This compound (100 nM) + Insulin 5.2 ± 0.5
Metformin (1 mM) + Insulin 4.8 ± 0.4
This compound + Metformin + Insulin 7.1 ± 0.6*

*p < 0.05 compared to individual treatments

Table 3: In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice (AUC reduction)

Treatment Group Dose AUC Reduction (%)
Vehicle - 0
This compound 10 mg/kg 25 ± 3
SGLT2 Inhibitor 5 mg/kg 30 ± 4
This compound + SGLT2 Inhibitor 10 mg/kg + 5 mg/kg 48 ± 5*

*p < 0.05 compared to individual treatments

Experimental Protocols

The following diagram outlines the general workflow for evaluating this compound in combination therapies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic PTP1B Enzymatic Assay (IC50 Determination) cellular Cellular Assays (e.g., Glucose Uptake) enzymatic->cellular synergy_invitro Combination Synergy Analysis (e.g., with Metformin) cellular->synergy_invitro animal_model Diabetic Animal Model Selection (e.g., db/db mice) synergy_invitro->animal_model Proceed if synergistic single_agent Single Agent Efficacy (this compound alone) animal_model->single_agent combo_therapy Combination Therapy Efficacy (e.g., with SGLT2i or GLP-1RA) single_agent->combo_therapy ogtt Oral Glucose Tolerance Test (OGTT) combo_therapy->ogtt biomarkers Biomarker Analysis (e.g., HbA1c, Insulin) ogtt->biomarkers

General experimental workflow for combination therapy evaluation.
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This colorimetric assay measures the ability of this compound to inhibit the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT[7]

  • Substrate: p-nitrophenyl phosphate (pNPP)[7]

  • This compound

  • Control inhibitor (e.g., Suramin)

  • Stop Solution: 1 M NaOH[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells).[7]

  • Add 48 µL of the PTP1B enzyme solution (diluted in Assay Buffer) to each well.[7]

  • Pre-incubate the plate for 15 minutes at 37°C.[7]

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution.[7]

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.[7]

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Protocol 2: Cellular Glucose Uptake Assay

This assay measures the effect of this compound on insulin-stimulated glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA

  • Insulin (1 µM)

  • 2-Deoxyglucose (2-DG)

  • This compound and other anti-diabetic compounds (e.g., metformin)

  • Cell lysis buffer

  • Glucose uptake assay kit (colorimetric or luminescent)

Procedure:

  • Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate.

  • Wash the adipocytes twice with PBS and serum-starve overnight.[8]

  • Wash the cells three times with PBS and then glucose-starve by incubating with 100 µL of KRPH/2% BSA buffer for 40 minutes.[8]

  • Treat the cells with this compound, the combination drug, or vehicle for the desired pre-incubation time.

  • Stimulate the cells with 1 µM insulin for 20 minutes to activate glucose transporters.[8]

  • Add 10 µL of 10 mM 2-DG and incubate for 20 minutes.[9]

  • Wash the cells three times with cold PBS to remove extracellular 2-DG.

  • Lyse the cells and measure the intracellular accumulation of 2-DG-6-phosphate according to the manufacturer's protocol of the chosen glucose uptake assay kit.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is for evaluating the effect of this compound, alone or in combination, on glucose tolerance in a diabetic mouse model (e.g., db/db mice).

Materials:

  • db/db mice (8-10 weeks old)

  • This compound and combination drug, formulated for oral gavage

  • Vehicle control (e.g., 5% methylcellulose)

  • Glucose solution (2 g/kg body weight)[10][11]

  • Glucometer and test strips

  • Restraining device for mice

Procedure:

  • Acclimatize the animals and randomize them into treatment groups.

  • Administer this compound, the combination drug, or vehicle orally once daily for a specified period (e.g., 4 weeks).[10]

  • After the treatment period, fast the mice for 6 hours with free access to water.[10][11]

  • Measure baseline blood glucose (t=0) from a tail snip.[12]

  • Administer the glucose solution (2 g/kg) via oral gavage.[12]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]

  • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group to assess glucose tolerance.

Logical Framework for Combination Therapy

The decision to pursue a combination therapy is based on the potential for enhanced efficacy through complementary mechanisms of action.

Combination_Logic PTP1B_IN_15 This compound Mechanism_PTP1B Increases Insulin Sensitivity PTP1B_IN_15->Mechanism_PTP1B Metformin Metformin Mechanism_Met Decreases Hepatic Glucose Output Metformin->Mechanism_Met SGLT2i SGLT2 Inhibitor Mechanism_SGLT2i Increases Urinary Glucose Excretion SGLT2i->Mechanism_SGLT2i GLP1RA GLP-1 RA Mechanism_GLP1RA Enhances Insulin Secretion (Glucose-Dependent) GLP1RA->Mechanism_GLP1RA Synergy Synergistic/Additive Glycemic Control Mechanism_PTP1B->Synergy Mechanism_PTP1B->Synergy Mechanism_PTP1B->Synergy Mechanism_Met->Synergy Mechanism_SGLT2i->Synergy Mechanism_GLP1RA->Synergy

Rationale for combining this compound with other anti-diabetic agents.

Conclusion

These application notes provide a framework for the preclinical evaluation of the novel PTP1B inhibitor, this compound, in combination with existing anti-diabetic therapies. The detailed protocols for in vitro and in vivo studies will enable researchers to thoroughly characterize the efficacy and potential synergistic interactions of these combination regimens, paving the way for further drug development.

References

Application Notes and Protocols for PTP1B-IN-15 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target in the study of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] Overexpression and increased activity of PTP1B are linked to the disruption of crucial signaling pathways involved in neuronal survival, synaptic plasticity, and inflammation.[1][3] PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, making it a valuable tool for investigating the role of PTP1B in the pathophysiology of these complex disorders. These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo models of neurodegenerative disease.

PTP1B negatively regulates several signaling pathways critical for neuronal health. In neurons, it is upregulated by endoplasmic reticulum (ER) stress, which can be triggered by factors like amyloid-β oligomers in Alzheimer's disease.[3] Key substrates for PTP1B in the brain include the insulin (B600854) receptor (InsR), the leptin receptor (LepR), and the brain-derived neurotrophic factor (BDNF) receptor, TrkB.[3] By dephosphorylating these receptors and their downstream effectors, PTP1B dampens their signaling, contributing to cognitive decline and neurodegeneration.[3] Furthermore, PTP1B is a positive regulator of neuroinflammation, a common feature of many neurodegenerative conditions.[3][4]

Key Applications:

  • Elucidating the role of PTP1B in neuronal signaling: Investigate the impact of PTP1B inhibition on insulin, leptin, and BDNF signaling pathways in neuronal cell cultures and animal models.

  • Assessing the therapeutic potential of PTP1B inhibition: Evaluate the effects of this compound on markers of neurodegeneration, synaptic plasticity, and cognitive function in disease models.

  • Investigating the link between PTP1B and neuroinflammation: Explore the effect of PTP1B inhibition on microglial and astrocyte activation and the production of pro-inflammatory cytokines.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using PTP1B inhibitors in models of neurodegenerative disease. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of PTP1B Inhibitors

InhibitorCell LineTarget PathwayIC50Observed EffectReference
SuraminSH-SY5Y (neuroblastoma)Apoptosis4.1 μMDecreased neuronal damage and activation of anti-apoptotic pathways.[1]
ClaramineU87MG (glioblastoma)Cell Adhesion, Migration, InvasionNot specifiedSignificant decrease in IL-13-mediated adhesion, migration, and invasion.[6]

Table 2: In Vivo Efficacy of PTP1B Inhibitors in Alzheimer's Disease Models

InhibitorAnimal ModelDosageDurationKey FindingsReference
TrodusqueminehAPP-J20 mice5 mg/kg, i.p., every 5 days30 daysDecreased latency to find the hidden platform in the Morris water maze, improved memory.[7][8]
TrodusqueminePLB4 mice (co-morbidity model of AD and T2DM)1 mg/kg, i.p.5 weeksImproved motor learning and glucose tolerance, reduced astrogliosis.[9]

Signaling Pathways and Experimental Workflow

PTP1B Signaling in Neurodegeneration

The following diagram illustrates the central role of PTP1B in downregulating key neuroprotective signaling pathways and promoting neuroinflammation. Inhibition of PTP1B is hypothesized to restore the activity of these pathways, offering a therapeutic benefit.

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes cluster_inflammation Neuroinflammation InsR Insulin Receptor PI3K_Akt PI3K/Akt Pathway InsR->PI3K_Akt LepR Leptin Receptor JAK2_STAT3 JAK2/STAT3 Pathway LepR->JAK2_STAT3 TrkB TrkB Receptor ERK_CREB ERK/CREB Pathway TrkB->ERK_CREB PTP1B PTP1B PTP1B->InsR PTP1B->LepR PTP1B->TrkB Microglia Microglia PTP1B->Microglia PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Synaptic_Plasticity Synaptic Plasticity PI3K_Akt->Synaptic_Plasticity Neuronal_Survival Neuronal Survival JAK2_STAT3->Neuronal_Survival Cognitive_Function Cognitive Function ERK_CREB->Cognitive_Function Proinflammatory_Cytokines Pro-inflammatory Cytokines Microglia->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Survival

Caption: PTP1B signaling in neurodegeneration.

General Experimental Workflow

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.

Experimental_Workflow cluster_analysis Post-mortem Analysis start Start: Alzheimer's Disease Mouse Model treatment Treatment with this compound or Vehicle start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue western Western Blotting (p-Akt, p-TrkB, etc.) tissue->western ihc Immunohistochemistry (Aβ plaques, microglia) tissue->ihc end Data Analysis and Conclusion western->end ihc->end

Caption: Experimental workflow for in vivo studies.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Proteins in Brain Tissue

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins in brain tissue lysates.

Materials:

  • Freshly dissected brain tissue (e.g., hippocampus, cortex)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-p-TrkB, anti-p-IRS-1, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization:

    • Immediately after dissection, snap-freeze brain tissue in liquid nitrogen and store at -80°C.

    • On the day of the experiment, weigh the frozen tissue and add 10 volumes of ice-cold lysis buffer.[10]

    • Homogenize the tissue on ice using a Dounce homogenizer or a sonicator.[10]

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Immunohistochemistry for Aβ Plaques and Microglia in Brain Sections

This protocol allows for the visualization and quantification of amyloid-beta plaques and activated microglia in brain sections from a mouse model of Alzheimer's disease treated with this compound.

Materials:

  • Paraformaldehyde (PFA)-fixed, paraffin-embedded or frozen brain sections (40 µm thick is common for free-floating IHC).[11]

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-Aβ, anti-Iba1 for microglia)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

    • For frozen sections, allow them to come to room temperature.

  • Antigen Retrieval (if necessary for paraffin (B1166041) sections):

    • Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Immunostaining:

    • Wash the sections three times for 5 minutes each in PBS.

    • Permeabilize the sections with permeabilization buffer for 15-20 minutes.

    • Wash the sections three times for 5 minutes each in PBS.

    • Block non-specific binding with blocking solution for 1-2 hours at room temperature.[11]

    • Incubate the sections with the primary antibodies (diluted in blocking solution) overnight at 4°C.[11]

    • Wash the sections three times for 10 minutes each in PBS.

    • Incubate the sections with the fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.[11]

    • Wash the sections three times for 10 minutes each in PBS, protected from light.

    • Counterstain with DAPI for 5-10 minutes to visualize cell nuclei.[11]

    • Wash the sections twice for 5 minutes each in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides using a mounting medium.

    • Allow the mounting medium to cure.

    • Image the sections using a fluorescence or confocal microscope.

Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13]

Apparatus:

  • A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic tempera paint).[12]

  • An escape platform submerged just below the water surface.

  • A video tracking system and software.

  • Distal visual cues placed around the room.

Procedure:

  • Habituation:

    • Handle the mice for several days before the start of the experiment.

    • On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Acquisition Training (e.g., 5 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, place the mouse into the water at one of four randomized starting positions, facing the wall of the pool.[14]

    • Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.[12][14]

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.[12][14]

    • If the mouse does not find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • The inter-trial interval is typically 15-20 minutes.

  • Probe Trial (e.g., on day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim for 60 seconds and record its swim path.

    • Key parameters to analyze include the time spent in the target quadrant (where the platform was located), the number of times the mouse crosses the former platform location, and the latency to first enter the platform zone.[14]

Data Analysis:

  • During the acquisition phase, analyze the escape latency and path length to assess learning.

  • During the probe trial, analyze the parameters mentioned above to assess memory retention.

  • Compare the performance of the this compound-treated group with the vehicle-treated control group.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including antibody concentrations, incubation times, and drug dosages. Always consult the relevant literature for more detailed and specific protocols.

References

Application Notes and Protocols for Colorimetric Assay of PTP1B Activity with PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] Accurate and efficient measurement of PTP1B activity is crucial for the discovery and characterization of novel inhibitors. This document provides detailed application notes and protocols for a colorimetric assay to determine the activity and inhibition of PTP1B using the potent and selective inhibitor, PTP1B-IN-15.

The assay is based on the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP) by PTP1B. The enzymatic reaction yields p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity.

Signaling Pathway and Assay Principle

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor and its substrates. Inhibition of PTP1B enhances insulin sensitivity.

PTP1B_Signaling_Pathway cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS (phosphorylated) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IRS dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits Downstream Downstream Signaling (e.g., GLUT4 translocation) IRS->Downstream

PTP1B's role in insulin signaling and its inhibition.

The colorimetric assay quantifies PTP1B activity by measuring the product of pNPP hydrolysis.

Assay_Principle PTP1B PTP1B pNPP pNPP (colorless) PTP1B->pNPP hydrolyzes pNP p-Nitrophenol (yellow) pNPP->pNP Pi Inorganic Phosphate pNPP->Pi

Principle of the pNPP-based colorimetric assay.

Materials and Reagents

ReagentSupplierCatalog No.Storage
Recombinant Human PTP1BSigma-AldrichSRP0233-70°C
This compoundMedchemExpressHY-112345-20°C (powder)
p-Nitrophenyl Phosphate (pNPP)Sigma-AldrichN27652-8°C
Tris-HClSigma-AldrichT5941Room Temp
Sodium Chloride (NaCl)Sigma-AldrichS9888Room Temp
EDTASigma-AldrichE9884Room Temp
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
96-well clear flat-bottom platesCorning3596Room Temp

Experimental Protocols

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5): Prepare a stock solution and adjust the pH to 7.5. Add DTT to a final concentration of 1 mM fresh on the day of the experiment.

  • PTP1B Enzyme Stock Solution (1 µg/µL): Reconstitute lyophilized enzyme in an appropriate buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.

  • PTP1B Working Solution (e.g., 50 ng/µL): On the day of the experiment, dilute the PTP1B enzyme stock solution to the desired working concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

  • pNPP Substrate Solution (10 mM): Dissolve pNPP in Assay Buffer to a final concentration of 10 mM. Prepare fresh.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.[3] Store at -20°C.

PTP1B Inhibition Assay Protocol

The following protocol is designed for a 96-well plate format.

Experimental_Workflow A Prepare Reagent Dilutions (Inhibitor, Enzyme, Substrate) B Add Assay Buffer and Inhibitor (this compound) to Plate A->B C Add PTP1B Enzyme and Pre-incubate B->C D Initiate Reaction with pNPP Substrate C->D E Incubate at 37°C D->E F Measure Absorbance at 405 nm E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Workflow for the PTP1B inhibition assay.
  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound from the 10 mM stock solution in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations in the assay. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.

  • Assay Plate Setup:

    • Add 80 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted this compound or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the PTP1B working solution to all wells.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the 10 mM pNPP substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 110 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction remains in the linear phase.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation and Analysis

Quantitative Data Summary

The following table provides an example of expected data for the determination of the IC50 value of a PTP1B inhibitor.

This compound Conc. (µM)Absorbance at 405 nm (Mean)% Inhibition
0 (Control)1.2500
0.011.1885
0.10.93825
0.50.62550
10.43865
100.12590
1000.06395
Calculation of Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Absorbanceinhibitor / Absorbancecontrol)] x 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value. For a similar allosteric inhibitor, PTP1B-IN-14, an IC50 of 0.72 μM has been reported, suggesting a potent inhibitory activity for this class of compounds.[4]

Conclusion

This document provides a detailed protocol for a robust and reproducible colorimetric assay to measure PTP1B activity and to characterize the inhibitory effects of this compound. By following these guidelines, researchers can obtain reliable and accurate data for their drug discovery and development efforts targeting PTP1B.

References

Troubleshooting & Optimization

PTP1B-IN-15 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-15. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, reaching a concentration of 250 mg/mL with the aid of ultrasonication.[1] For optimal results, use fresh, anhydrous DMSO as the compound is hygroscopic, and moisture can impact its solubility.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. Is this normal?

A2: Yes, this is a common issue known as "precipitation upon dilution."[2] Many small molecule inhibitors, including this compound, are highly soluble in organic solvents like DMSO but have significantly lower solubility in aqueous solutions. When the DMSO stock is diluted into a buffer, the compound can crash out of solution.

Q3: How can I prevent this compound from precipitating in my aqueous experimental solution?

A3: To prevent precipitation, consider the following strategies:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically ≤ 0.5%, to minimize both solubility issues and potential solvent-induced cytotoxicity in cell-based assays.[2]

  • Use Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[3][4][5]

  • Serial Dilutions: Prepare your final working concentration through a series of dilutions. For instance, make an intermediate dilution of your DMSO stock in a serum-free medium before adding it to your final culture medium.[2]

  • Proper Mixing Technique: When preparing the final working solution, add the this compound dilution to the aqueous buffer dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.[2]

  • Pre-warm the Buffer: Warming your experimental buffer to 37°C before adding the inhibitor solution can sometimes help improve solubility.[6]

  • Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.[4]

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] Aqueous working solutions should be prepared fresh daily from the frozen DMSO stock and not stored for extended periods.[2]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

ProblemPossible CauseTroubleshooting Steps
Precipitation or cloudiness in the buffer after adding this compound. Poor solubility of this compound at the working concentration in the aqueous buffer.1. Perform a Solubility Test: Before your main experiment, conduct a small-scale test by adding your highest planned concentration of this compound to the buffer and visually inspect for precipitation over a few hours at the experimental temperature.[2]2. Lower the Final Concentration: The most direct solution is to decrease the final concentration of the inhibitor in your aqueous medium.3. Optimize DMSO Concentration: Ensure the final DMSO concentration is minimal (ideally ≤ 0.1% for cell-based assays).4. Consider Buffer Composition: The pH and composition of your buffer can influence solubility. For PTP1B assays, buffers such as citrate, HEPES, and Tris-HCl have been used.[7][8][9] Experiment with different buffer systems if possible. Avoid buffers containing sulfonic acids like HEPES for inhibition assays as they can compete with inhibitor binding.[10]
Inconsistent experimental results or loss of inhibitory activity. Degradation or precipitation of this compound in the aqueous medium over time.1. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound immediately before use.[2]2. Replenish the Inhibitor: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared medium containing the inhibitor every 24 hours.[2]3. Protect from Light and Air: Minimize exposure of stock and working solutions to light and air to reduce the risk of photo-degradation and oxidation.[2]

Quantitative Data Summary

The following tables summarize the available solubility and storage information for this compound.

Table 1: this compound Solubility

SolventConcentrationNotes
DMSO250 mg/mL (470.62 mM)Requires sonication. Use fresh, anhydrous DMSO.[1]
Aqueous Buffers (e.g., PBS, Tris, HEPES)Not Quantitatively DeterminedLow solubility is expected. Prone to precipitation upon dilution from DMSO stock.

Table 2: Stock Solution Storage

Storage TemperatureDuration
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

2. In Vitro PTP1B Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[11]

    • p-Nitrophenyl phosphate (pNPP) solution

    • This compound DMSO stock solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the Assay Buffer from your DMSO stock. Also, prepare a vehicle control (DMSO in Assay Buffer).

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add the PTP1B enzyme to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2][11]

    • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.[2]

    • Stop the reaction (e.g., by adding a strong base like NaOH).[7]

    • Measure the absorbance at 405 nm on a microplate reader.[11]

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin (B600854) Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Troubleshooting_Workflow Start Start: Precipitation observed with this compound Check_DMSO Is final DMSO concentration ≤ 0.5%? Start->Check_DMSO Lower_DMSO Adjust dilution to lower final DMSO % Check_DMSO->Lower_DMSO No Check_Conc Is this compound concentration high? Check_DMSO->Check_Conc Yes Lower_DMSO->Check_DMSO Lower_Conc Lower working concentration Check_Conc->Lower_Conc Yes Mixing Review mixing procedure: - Add dropwise while vortexing - Pre-warm buffer Check_Conc->Mixing No Lower_Conc->Mixing Solubility_Test Perform preliminary solubility test Mixing->Solubility_Test Use_Cosolvent Consider co-solvent system (e.g., PEG300, Tween-80) for in vivo/special cases Solubility_Test->Use_Cosolvent Still precipitates Success Clear Solution: Proceed with experiment Solubility_Test->Success Soluble Use_Cosolvent->Success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing PTP1B-IN-15 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of PTP1B-IN-15, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[1] By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor and its substrates, leading to enhanced insulin signaling and improved glucose uptake.[1] It is a valuable tool for studying metabolic diseases and cancer.

Q2: What is a good starting concentration for this compound in my cell culture experiment?

Q3: How should I prepare and store this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO. It is advisable to prepare a high-concentration stock (e.g., 10 mM) and store it in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: How can I be sure that the observed effects are due to PTP1B inhibition and not off-target effects?

A4: To validate the specificity of this compound's effects, consider the following control experiments:

  • Use a structurally different PTP1B inhibitor: If a different inhibitor produces a similar phenotype, it increases confidence that the effect is on-target.

  • Use PTP1B knockout or knockdown cells: The inhibitor should have no effect in cells lacking the PTP1B target.

  • Perform rescue experiments: Overexpression of a PTP1B mutant that is resistant to the inhibitor should reverse the observed phenotype.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or no observable effect Suboptimal inhibitor concentration: The concentration may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[5]
Compound instability in culture media: The inhibitor may degrade over the course of the experiment.Prepare fresh working solutions for each experiment. For long-term experiments (>24 hours), consider replenishing the media with fresh inhibitor.[3]
Low PTP1B expression in the cell line: The target enzyme may not be present at sufficient levels.Verify PTP1B expression in your cell line using Western blotting or qPCR.
Incorrect timing of inhibitor addition: The inhibitor may not be present during the critical window of pathway activation.Optimize the pre-incubation time with the inhibitor before stimulation (e.g., with insulin).
Cell Toxicity or Death Inhibitor concentration is too high: High concentrations of the inhibitor may be toxic to the cells.Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration of this compound for your cell line.[6]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5%).[2] Include a vehicle-only control in your experiments.
Compound Precipitation in Media Poor aqueous solubility: The inhibitor may not be fully soluble at the working concentration in your culture medium.Visually inspect the medium for any precipitation after adding the inhibitor. Perform a solubility test at the highest desired concentration before treating cells.[3] Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic.

Quantitative Data Summary

Note: Specific cellular IC50 values for this compound are not widely published. The following table provides data for other PTP1B inhibitors as a reference for designing experiments.

Inhibitor Cell Type Assay IC50 / Effective Concentration Reference
PTP1B Inhibitor (unspecified)HepG2PTP1B enzyme activityIC50 values ranging from 8.52 to 48.59 µM[7]
Phosphoeleganin (PE)HepG2Insulin Receptor (IR) Phosphorylation25 µM increased insulin-stimulated IR phosphorylation[8]
Vanadium-based inhibitorsMCF-7Cell ViabilityCytotoxic effects observed at 25 to 100 µM[9]
MSI-1436 (Trodusquemine)Various Cancer Cell LinesCell ViabilityShowed sensitivity with varying IC50 values after 48 hours[10]
PT2 CompoundC9 (hepatic)Glucose Uptake50 and 100 µM improved glucose uptake[11]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTS Assay

This protocol is to determine the concentration range of this compound that is non-toxic to the cells.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Prepare serial dilutions of this compound in complete medium. A suggested range is 0.01 µM to 100 µM.[2] Include a vehicle-only control (DMSO) at the same final concentration as the highest inhibitor dose.[2]

  • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).[6]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 for cytotoxicity.[6]

Protocol 2: Western Blot for Insulin Receptor (IR) Phosphorylation

This protocol assesses the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of the insulin receptor.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest (e.g., HepG2)

  • Serum-free cell culture medium

  • This compound

  • Insulin

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-IR, anti-total-IR)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal signaling.[12]

  • Pre-treat the cells with the desired non-toxic concentration of this compound (or vehicle control) for 1-2 hours.[5]

  • Stimulate the cells with insulin (e.g., 10-100 nM) for 5-15 minutes.[12]

  • Immediately wash the cells with ice-cold PBS and add lysis buffer.

  • Collect the cell lysates and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated IR and total IR.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL substrate and quantify the band intensities. An increase in the ratio of phosphorylated IR to total IR indicates PTP1B inhibition.[13]

Visualizations

PTP1B_Signaling_Pathway cluster_0 Cell Membrane IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates Insulin Insulin Insulin->IR binds PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental_Workflow start Start dose_response 1. Determine Optimal Concentration (Dose-Response & Cytotoxicity Assay) start->dose_response pre_treat 2. Pre-treat Cells with Optimized this compound Conc. dose_response->pre_treat stimulate 3. Stimulate with Agonist (e.g., Insulin) pre_treat->stimulate lyse 4. Lyse Cells & Collect Protein stimulate->lyse assay 5. Perform Downstream Assay (e.g., Western Blot for p-IR) lyse->assay analyze 6. Analyze Data assay->analyze end End analyze->end

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Tree start Experiment Issue no_effect No or Inconsistent Effect? start->no_effect toxicity Cell Toxicity? start->toxicity no_effect->toxicity No check_conc Optimize Concentration (Dose-Response) no_effect->check_conc Yes lower_conc Lower Inhibitor Concentration toxicity->lower_conc Yes end Consult Further toxicity->end No check_stability Check Compound Stability (Prepare Fresh) check_conc->check_stability check_expression Verify PTP1B Expression check_stability->check_expression check_expression->end check_dmso Check Final DMSO Concentration lower_conc->check_dmso check_dmso->end

Caption: A decision tree for troubleshooting common experimental issues.

References

PTP1B-IN-15 off-target effects on other protein tyrosine phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As specific experimental data for "PTP1B-IN-15" is not publicly available, this guide will use Trodusquemine (MSI-1436) , a well-characterized, selective PTP1B inhibitor, as a representative example to illustrate potential off-target effects and troubleshooting strategies. The principles and methodologies described here are broadly applicable to the characterization of other PTP1B inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of PTP1B inhibitors on other protein tyrosine phosphatases (PTPs)?

A1: A primary concern with PTP1B inhibitors is their potential for cross-reactivity with other members of the highly conserved PTP family. The most common off-target is the T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of sequence and structural homology with PTP1B's catalytic domain.[1][2] Inhibition of TCPTP can lead to undesired cellular effects.

For our representative inhibitor, Trodusquemine (MSI-1436), it exhibits high selectivity for PTP1B. It has an IC50 of approximately 1 µM for PTP1B, while its IC50 for TCPTP is 224 µM, indicating over 200-fold selectivity.[3][4] This selectivity is attributed to Trodusquemine's allosteric, non-competitive mechanism of inhibition, targeting a less conserved region of PTP1B outside the active site.[3][4]

Q2: How can I assess the selectivity of my PTP1B inhibitor?

A2: To determine the selectivity of a PTP1B inhibitor, it is essential to perform a screening assay against a panel of other PTPs. This typically involves measuring the half-maximal inhibitory concentration (IC50) of the compound against each phosphatase. A higher IC50 value for other PTPs compared to PTP1B indicates greater selectivity.

Selectivity Profile of Trodusquemine (MSI-1436)

PhosphataseIC50 (µM)Selectivity (fold) vs. PTP1B
PTP1B~11
TCPTP224>200

This table will be populated with more comprehensive data as it becomes publicly available.

Q3: My experiment shows unexpected results after using a PTP1B inhibitor. Could this be due to off-target effects?

A3: Unexpected experimental outcomes following the use of a PTP1B inhibitor could indeed stem from off-target effects. If your results are inconsistent with the known functions of PTP1B, consider the following troubleshooting steps:

  • Review the Selectivity Data: Check the inhibitor's known selectivity profile. If it has activity against other PTPs (like TCPTP), these off-target interactions could be influencing your results.

  • Use a Structurally Different Inhibitor: Employ a PTP1B inhibitor with a different chemical scaffold and mechanism of action as a control. If the unexpected phenotype persists, it is more likely to be an on-target effect of PTP1B inhibition.

  • Knockdown/Knockout Controls: The gold standard for confirming on-target effects is to use a genetic approach, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PTP1B. If the inhibitor phenocopies the genetic perturbation, it strongly suggests the observed effect is due to PTP1B inhibition.

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known IC50 of the inhibitor for PTP1B. Off-target effects may occur at different concentration ranges.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in In Vitro PTP1B Inhibition Assays

Problem: You are observing significant variability in the IC50 value of your PTP1B inhibitor in your in vitro assays.

Possible Causes and Solutions:

Possible CauseSolution
Substrate Concentration Ensure the substrate concentration (e.g., pNPP) is kept consistent across all experiments and is ideally at or below the Km value for the enzyme. Variations in substrate concentration can affect the apparent IC50.
Enzyme Activity The enzymatic activity of PTP1B can decrease with improper storage or handling. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor to ensure the enzyme is active.
Inhibitor Solubility Poor solubility of the test compound can lead to inaccurate concentrations in the assay. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. Check for any precipitation during the assay.
Incubation Times Adhere to consistent pre-incubation and reaction times as specified in the protocol. Deviations can lead to variability in the extent of the enzymatic reaction and, consequently, the calculated IC50.
Assay Buffer Components The composition of the assay buffer, including pH and the presence of reducing agents like DTT, is critical for optimal enzyme activity. Prepare fresh buffer for each experiment and verify the pH.
Guide 2: Unexpected Cellular Phenotypes

Problem: Treatment with your PTP1B inhibitor results in cellular effects that are not readily explained by the known roles of PTP1B in insulin (B600854) or leptin signaling.

Possible Causes and Solutions:

Possible CauseSolution
Off-Target Inhibition As discussed in the FAQs, the inhibitor may be affecting other PTPs or even other classes of enzymes. Refer to the inhibitor's selectivity profile. If unavailable, consider performing a broad kinase or phosphatase screen to identify potential off-targets. Use control inhibitors and genetic validation methods as described in FAQ A3.
Cell Line-Specific Effects The function and expression levels of PTPs can vary between different cell lines. The observed phenotype might be specific to the cellular context you are studying. Confirm your findings in a different, relevant cell line.
Activation of Compensatory Pathways Inhibition of PTP1B can sometimes lead to the activation of compensatory signaling pathways that produce unexpected phenotypes. Investigating changes in the phosphorylation status of key signaling nodes using phosphoproteomics can help uncover these alternative pathways.
Toxicity At higher concentrations, the inhibitor may induce cellular toxicity, leading to non-specific effects. Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of your inhibitor and conduct your experiments at non-toxic doses.

Experimental Protocols

In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP)

  • Test inhibitor (e.g., Trodusquemine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant PTP1B to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • Add 10 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with the same percentage of solvent) to the wells of a 96-well plate.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Prepare a working solution of pNPP in the Assay Buffer.

    • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/ Vehicle to Plate inhibitor->add_inhibitor enzyme Prepare PTP1B Enzyme Solution add_enzyme Add PTP1B Enzyme enzyme->add_enzyme substrate Prepare pNPP Substrate Solution start_reaction Initiate Reaction (Add pNPP) substrate->start_reaction pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate (37°C, 30 min) start_reaction->incubate read_absorbance Measure Absorbance (405 nm) incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for an in vitro PTP1B colorimetric inhibition assay.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Phosphorylates pIRS p-IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor Trodusquemine (Inhibitor) Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

References

How to minimize PTP1B-IN-15 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential toxicity in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in several critical signaling pathways, including the insulin (B600854) and leptin signaling pathways.[3] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. This compound inhibits the enzymatic activity of PTP1B, leading to a sustained phosphorylation state of its target proteins and thereby enhancing downstream signaling. This makes it a valuable tool for research in areas such as type II diabetes and obesity.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: For a structurally similar PTP1B inhibitor, PTP1B-IN-14, a starting concentration range of 0.1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your particular setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] To maintain the stability and integrity of the compound, it is recommended to store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing your experiment, dilute the stock solution into your cell culture medium to the desired final concentration.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your highest inhibitor concentration) in your experiments.

Q5: How can I determine if the observed effects are due to PTP1B inhibition and not off-target effects?

A5: Demonstrating on-target specificity is a critical aspect of using any small molecule inhibitor. Here are several strategies to consider:

  • Use of Structurally Different Inhibitors: If another PTP1B inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Knockdown or Knockout Cell Lines: The most definitive control is to use a cell line where PTP1B has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9). The effect of this compound should be significantly diminished or absent in these cells.

  • Selectivity Profiling: Be aware of the potential for off-target effects on other phosphatases. The most closely related homolog to PTP1B is T-cell protein tyrosine phosphatase (TCPTP), which is a common off-target for PTP1B inhibitors.

Troubleshooting Guides

Issue 1: High Cell Toxicity or Unexpected Cell Death
Possible Cause Troubleshooting Steps
Inhibitor concentration is too high. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity in your specific cell line. Use a concentration well below the cytotoxic IC50 for your experiments.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration as your highest inhibitor concentration to assess solvent effects.
Prolonged incubation time. Conduct a time-course experiment to determine the minimum incubation time required to observe the desired biological effect. Unnecessarily long exposure can lead to cumulative toxicity.
Cell line sensitivity. Different cell lines can have varying sensitivities to small molecule inhibitors. It is essential to optimize the concentration and incubation time for each cell line you work with.
Compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Poor solubility can lead to the formation of aggregates that can be toxic to cells. If precipitation is observed, consider lowering the concentration or preparing fresh dilutions.
Issue 2: Inconsistent or No Observable Effect
Possible Cause Troubleshooting Steps
Inhibitor concentration is too low. If you have already performed a dose-response for cytotoxicity, you can try increasing the concentration of this compound, ensuring it remains in the non-toxic range.
Compound degradation. This compound may have limited stability in aqueous cell culture media over extended periods. Prepare fresh working solutions for each experiment and consider replenishing the media with fresh inhibitor for long-term experiments (>24 hours).
Low PTP1B expression in the cell line. Verify the expression level of PTP1B in your chosen cell line using techniques like Western blotting or qPCR. If expression is low, you may need to use a different cell line with higher endogenous PTP1B levels.
High serum concentration in media. Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. If your experiment allows, consider reducing the serum concentration during the inhibitor treatment period.

Quantitative Data Summary

Parameter Compound Value Notes
Biochemical IC50 PTP1B-IN-140.72 µMHalf-maximal inhibitory concentration against the PTP1B enzyme in a biochemical assay.
Recommended Starting Concentration Range (Cell-based) This compound0.1 - 10 µMBased on data for the similar compound PTP1B-IN-14. The optimal concentration should be determined experimentally.
Typical Final DMSO Concentration in Culture N/A< 0.1 - 0.5%High concentrations of DMSO can be toxic to cells. A vehicle control is essential.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest inhibitor concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the no-treatment control to determine the percentage of viable cells at each inhibitor concentration. Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling_Pathway PTP1B Signaling Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) p-IR p-IR Insulin Receptor (IR)->p-IR Autophosphorylation p-IR->Insulin Receptor (IR) Dephosphorylation p-IRS-1 p-IRS-1 p-IR->p-IRS-1 IRS-1 IRS-1 p-IRS-1->IRS-1 Dephosphorylation PI3K/Akt Pathway PI3K/Akt Pathway p-IRS-1->PI3K/Akt Pathway Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Leptin Leptin Leptin Receptor (LR) Leptin Receptor (LR) Leptin->Leptin Receptor (LR) p-JAK2 p-JAK2 Leptin Receptor (LR)->p-JAK2 JAK2 JAK2 p-JAK2->JAK2 Dephosphorylation p-STAT3 p-STAT3 p-JAK2->p-STAT3 STAT3 STAT3 Gene Expression Gene Expression p-STAT3->Gene Expression PTP1B PTP1B PTP1B->p-IR PTP1B->p-IRS-1 PTP1B->p-JAK2 This compound This compound This compound->PTP1B Inhibition

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for Assessing and Mitigating Toxicity

Toxicity_Workflow Workflow for Minimizing this compound Toxicity cluster_prep Preparation cluster_exp Experimentation Prepare Stock Solution Prepare this compound Stock in Anhydrous DMSO Aliquot and Store Aliquot and Store at -80°C Prepare Stock Solution->Aliquot and Store Dose-Response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Aliquot and Store->Dose-Response Time-Course Perform Time-Course Experiment Aliquot and Store->Time-Course Determine IC50 Determine Cytotoxic IC50 Dose-Response->Determine IC50 Main Experiment Perform Main Experiment with Optimized Concentration and Time Determine IC50->Main Experiment Determine Optimal Time Determine Optimal Incubation Time Time-Course->Determine Optimal Time Determine Optimal Time->Main Experiment Troubleshooting_Tree Troubleshooting this compound Toxicity Start Observing High Cell Toxicity? Check DMSO Is Final DMSO Concentration > 0.1%? Start->Check DMSO Yes Reduce DMSO Reduce DMSO Concentration Check DMSO->Reduce DMSO Yes Check Concentration Is this compound Concentration Based on Dose-Response Data? Check DMSO->Check Concentration No Perform Dose-Response Perform Dose-Response Cytotoxicity Assay Check Concentration->Perform Dose-Response No Check Time Is Incubation Time Optimized? Check Concentration->Check Time Yes Perform Time-Course Perform Time-Course Experiment Check Time->Perform Time-Course No Consider Off-Target Consider Off-Target Effects or Cell Line Specific Sensitivity Check Time->Consider Off-Target Yes

References

PTP1B-IN-15 stability in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of PTP1B-IN-15 in long-term storage and under typical experimental conditions. The following troubleshooting guides and FAQs will help you navigate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.

Q3: How should I store the this compound stock solution?

Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is this compound stable in aqueous solutions like cell culture media?

The stability of many small molecule inhibitors, including those with structures similar to this compound, can be limited in aqueous solutions and cell culture media over time.[4][5] Degradation can occur through hydrolysis, oxidation, or enzymatic processes. It is highly recommended to prepare fresh working solutions in your experimental buffer or media immediately before use and to avoid storing the inhibitor in aqueous solutions for extended periods.[6] For long-term experiments (>24 hours), consider replenishing the media with freshly prepared inhibitor.[6]

Q5: Can I freeze and thaw my this compound stock solution multiple times?

It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[3] Aliquoting the stock solution into single-use volumes is the best practice.

Data on Stability of Related Benzimidazole (B57391) Compounds

Table 1: Long-Term Stability of Benzimidazole Working Solutions (6 Months)

Storage ConditionStability of Benzimidazole AnalogsRecommendation for this compound (Inferred)
20°C (in light)Degradation observed for most compoundsAvoid
20°C (in dark)Degradation observed for most compoundsAvoid
4°CSome compounds stable, others degradeShort-term storage only (days to weeks)
-20°CGenerally stableRecommended for up to 1 month [1]
-80°CGenerally stableRecommended for up to 6 months [1]

Data adapted from a comprehensive stability study on benzimidazole drug residues.[7]

Table 2: Short-Term Stability of Benzimidazole Analogs in Solution

ConditionObservation for Benzimidazole AnalogsRecommendation for this compound (Inferred)
Freeze-Thaw Cycles (3 cycles)Some changes in concentration detectedAvoid; aliquot stock solutions
Autosampler (4°C)Generally stable over 24 hoursPrepare fresh dilutions for long runs if possible
40°C for 60 minutesSome degradation observed for certain compoundsAvoid prolonged exposure to elevated temperatures

Data adapted from a comprehensive stability study on benzimidazole drug residues.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected potency in experiments. 1. Degradation of this compound: The compound may have degraded in the stock solution due to improper storage or in the working solution due to instability in the aqueous buffer. 2. Precipitation: The inhibitor may have precipitated out of the aqueous experimental buffer or cell culture medium.1. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the DMSO stock. For long-term experiments, replenish the inhibitor every 24 hours.[6] 2. Ensure the final DMSO concentration is low (typically ≤0.1%) to maintain solubility.[4] Visually inspect for any precipitate after dilution. Perform serial dilutions to aid solubility.
Complete loss of inhibitor activity. 1. Extensive degradation: The stock solution may have been compromised due to multiple freeze-thaw cycles, prolonged storage at inappropriate temperatures, or exposure to light.1. Discard the old stock solution and prepare a fresh one from the powdered compound. Ensure proper aliquoting and storage (-80°C for long-term).
Variability between replicate experiments. 1. Inconsistent inhibitor concentration: This could be due to incomplete solubilization of the stock, degradation between experiments, or pipetting errors.1. Ensure the stock solution is fully dissolved before aliquoting. Use fresh aliquots for each experiment. Calibrate pipettes regularly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution, but ensure this does not degrade the compound.

  • Dispense the stock solution into single-use, tightly sealed, low-adsorption microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months.

Protocol 2: General PTP1B Enzymatic Inhibition Assay

This protocol provides a general framework. Optimization for specific experimental conditions is recommended.

  • Prepare Assay Buffer: A typical assay buffer may contain 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT.

  • Prepare Working Solutions: Thaw a single-use aliquot of the this compound DMSO stock. Prepare a series of dilutions of the inhibitor in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the PTP1B enzyme to each well. Add the diluted this compound or vehicle control and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the PTP1B substrate (e.g., p-nitrophenyl phosphate, pNPP) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction (e.g., by adding NaOH if using pNPP).

  • Readout: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Visualizations

G PTP1B Signaling Pathway Inhibition cluster_0 Insulin (B600854) Signaling cluster_1 PTP1B Regulation Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor binds p_IR p-IR Insulin_Receptor->p_IR autophosphorylates p_IRS p-IRS-1 p_IR->p_IRS phosphorylates IRS IRS-1 PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->p_IR dephosphorylates PTP1B->p_IRS dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling, which this compound counteracts.

G Recommended Workflow for this compound Handling Start Start Powder This compound Powder (Store at -20°C) Start->Powder Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Powder->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Stock Store Aliquots at -80°C Aliquot->Store_Stock Thaw_Aliquot Thaw Single Aliquot for Experiment Store_Stock->Thaw_Aliquot Prepare_Working Prepare Fresh Working Dilutions in Experimental Buffer/Media Thaw_Aliquot->Prepare_Working Perform_Experiment Perform Experiment Prepare_Working->Perform_Experiment End End Perform_Experiment->End

Caption: Best practices for handling this compound from storage to experimental use.

References

Troubleshooting inconsistent results with PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in several signaling pathways, including the insulin (B600854) and leptin signaling pathways.[3] PTP1B exerts its effects by dephosphorylating and thereby inactivating the insulin receptor (IR) and its substrates (like IRS-1), as well as the leptin receptor-associated kinase JAK2. By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to prolonged and enhanced signaling downstream of these receptors. This makes it a valuable tool for studying metabolic diseases like type 2 diabetes and obesity, as well as certain types of cancer where PTP1B is implicated.

Q2: What are the primary research applications for this compound?

A2: The primary research applications for this compound and other PTP1B inhibitors include:

  • Metabolic Diseases: Investigating the role of PTP1B in insulin resistance, type 2 diabetes, and obesity.[1]

  • Oncology: Studying the involvement of PTP1B in different cancers. PTP1B can act as either a tumor suppressor or an oncogene depending on the cellular context.

  • Neurodegenerative Diseases: There is emerging interest in the role of PTP1B in neurodegenerative conditions like Alzheimer's disease.

Q3: In which solvent should I dissolve this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound stock solutions?

A4: Stock solutions of this compound should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Quantitative Data

Inhibitor NameTarget(s)IC50 ValueNotes
PTP1B-IN-2PTP1B50 nMPotent inhibitor with good selectivity over other phosphatases.
TrodusqueminePTP1B1 µMA natural allosteric inhibitor.
ErtiprotafibPTP1B1.6 to 29 µMActive site inhibitor; potency varies with assay conditions.
DPM-1001PTP1B100 nMA potent, cell-permeable inhibitor.
Sodium OrthovanadateGeneral Tyrosine Phosphatases19.3 µM (for full-length PTP1B)Commonly used as a positive control for PTP inhibition.

Signaling Pathway

PTP1B plays a crucial role in negatively regulating the insulin signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention for PTP1B inhibitors like this compound.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

PTP1B negatively regulates the insulin signaling pathway.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in Cell-Based Assays

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting range is often 0.1 to 10 µM.
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments (>24 hours), consider replenishing the media with fresh inhibitor.
Cell Line Specific Effects PTP1B expression levels can vary between cell lines. Verify PTP1B expression in your cell line using Western blot or qPCR. Consider using a cell line known to have robust PTP1B expression.
High Serum Concentration Serum proteins can bind to the inhibitor, reducing its effective concentration. If possible, reduce the serum concentration in your culture medium during the treatment period.
Poor Solubility in Media Although soluble in DMSO, this compound may precipitate in aqueous culture media at high concentrations. Ensure the final DMSO concentration is low (≤0.1%) and visually inspect for any precipitation after adding the inhibitor to the media.

Issue 2: High Variability in PTP1B Enzymatic Assays

Possible Cause Troubleshooting Steps
Inconsistent Reagent Preparation Prepare all buffers and solutions fresh and ensure consistent pH and ionic strength.
Inaccurate Pipetting Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Enzyme Instability Aliquot the PTP1B enzyme upon receipt to avoid multiple freeze-thaw cycles. Always keep the enzyme on ice during assay setup.
Substrate Depletion Ensure the enzymatic reaction is within the linear range. Perform a time-course experiment to determine the optimal incubation time where product formation is linear.

Issue 3: Difficulty Detecting Changes in Protein Phosphorylation by Western Blot

Possible Cause Troubleshooting Steps
Suboptimal Cell Lysis Use a lysis buffer containing both protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of your target proteins. Keep samples on ice at all times.
Low Abundance of Phosphorylated Protein You may need to load a higher amount of total protein onto your gel (e.g., 30-50 µg). Ensure you are stimulating the cells appropriately (e.g., with insulin) to induce phosphorylation.
Ineffective Antibody Use a phospho-specific antibody that has been validated for Western blotting. Optimize antibody dilution and incubation times.
Incorrect Blocking Reagent For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause high background.

Experimental Protocols

Western Blotting for Phosphorylated Insulin Receptor (p-IR) and Akt (p-Akt)

This protocol is designed to assess the effect of this compound on the insulin signaling pathway.

Materials:

  • Cell line (e.g., HepG2, MCF-7)

  • 6-well plates

  • This compound

  • Insulin

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer with inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant.

    • Denature 20-30 µg of protein per sample in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with ECL reagent.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding & Growth Start->Cell_Culture Serum_Starve Serum Starvation Cell_Culture->Serum_Starve Inhibitor_Treatment This compound Treatment Serum_Starve->Inhibitor_Treatment Insulin_Stimulation Insulin Stimulation Inhibitor_Treatment->Insulin_Stimulation Cell_Lysis Cell Lysis Insulin_Stimulation->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection End End Detection->End

Workflow for Western Blot Analysis
PTP1B Enzymatic Assay

This colorimetric assay measures the enzymatic activity of PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)

  • p-nitrophenyl phosphate (pNPP)

  • This compound

  • 96-well plate

  • Stop Solution (1 M NaOH)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • Add 10 µL of the diluted inhibitor or vehicle to the wells of a 96-well plate.

  • Add 80 µL of diluted PTP1B enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the impact of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Incubate for a further 2-4 hours at room temperature in the dark, with shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

Logical Troubleshooting Diagram

This diagram provides a logical workflow for troubleshooting inconsistent results.

Troubleshooting_Logic Start Inconsistent Results with this compound Assay_Type Which assay shows inconsistency? Start->Assay_Type Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-Based Enzymatic Enzymatic Assay Assay_Type->Enzymatic Enzymatic Western_Blot Western Blot Assay_Type->Western_Blot Western Blot No_Effect No/Weak Effect Observed? Cell_Based->No_Effect High_Variability_Enzyme High Variability? Enzymatic->High_Variability_Enzyme Phospho_Problem Phosphorylation Signal Issues? Western_Blot->Phospho_Problem Check_Conc Perform Dose-Response and Time-Course No_Effect->Check_Conc Yes Solution Problem Resolved No_Effect->Solution No Check_Degradation Prepare Fresh Inhibitor Check Storage Check_Conc->Check_Degradation Check_Cell_Line Verify PTP1B Expression Consider Serum Effects Check_Degradation->Check_Cell_Line Check_Cell_Line->Solution Check_Reagents Prepare Fresh Buffers Check pH High_Variability_Enzyme->Check_Reagents Yes High_Variability_Enzyme->Solution No Check_Pipetting Calibrate Pipettes Check_Reagents->Check_Pipetting Check_Enzyme Aliquot Enzyme Keep on Ice Check_Pipetting->Check_Enzyme Check_Enzyme->Solution Check_Lysis Use Phosphatase Inhibitors Phospho_Problem->Check_Lysis Yes Phospho_Problem->Solution No Check_Loading Increase Protein Load Check_Lysis->Check_Loading Check_Antibody Validate Antibody Optimize Dilution Check_Loading->Check_Antibody Check_Blocking Use 5% BSA for Blocking Check_Antibody->Check_Blocking Check_Blocking->Solution

Logic diagram for troubleshooting experimental issues.

References

PTP1B-IN-15 dose-response curve not reaching saturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using PTP1B-IN-15 who observe a dose-response curve that fails to reach saturation.

Troubleshooting Guide: Dose-Response Curve Not Reaching Saturation

Question: My dose-response curve for this compound does not reach 100% inhibition, even at high concentrations. What are the potential causes and how can I troubleshoot this?

Answer: An incomplete dose-response curve, where the inhibition plateaus at a level less than 100%, can be caused by several factors. Below is a step-by-step guide to help you identify and resolve the issue.

Compound-Related Issues

a. Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous assay buffers.[1][2][3] If the compound precipitates out of solution at higher concentrations, the effective concentration will be lower than the intended concentration, leading to a plateau in inhibition.

  • Troubleshooting:

    • Visually inspect your solutions: Check for any visible precipitate in your stock solution and in the assay wells, especially at the highest concentrations.

    • Consult solubility data: If available, review the solubility information for this compound in the assay buffer. You may need to use a co-solvent like DMSO, but be mindful of its final concentration in the assay, as high concentrations of DMSO can inhibit enzyme activity.[1]

    • Test different solvents: Prepare the stock solution in a solvent in which the compound is highly soluble, such as DMSO.[1][2] Ensure the final concentration of the solvent in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

b. Aggregation: At high concentrations, some small molecules can form aggregates that may either inhibit the enzyme non-specifically or sequester the inhibitor, reducing its effective monomeric concentration. This can lead to a flattening of the dose-response curve.

  • Troubleshooting:

    • Include a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to the assay buffer can help to prevent compound aggregation.

    • Dynamic Light Scattering (DLS): If available, use DLS to analyze your inhibitor stock solution to check for the presence of aggregates.

c. Purity and Integrity: The purity of the this compound sample is crucial. Impurities may not inhibit the enzyme, leading to a lower maximal inhibition. Degradation of the compound over time can also be a factor.

  • Troubleshooting:

    • Verify compound identity and purity: If possible, verify the identity and purity of your this compound sample using analytical techniques such as LC-MS or NMR.

    • Proper storage: Ensure the compound is stored correctly according to the manufacturer's instructions to prevent degradation.[4] Prepare fresh stock solutions for your experiments.

Assay-Related Issues

a. Enzyme and Substrate Concentrations: The concentrations of both the PTP1B enzyme and the substrate can significantly impact the observed inhibition and the shape of the dose-response curve.

  • Troubleshooting:

    • Enzyme concentration: Ensure that the enzyme concentration is in the linear range of the assay. A high enzyme concentration may require a very high inhibitor concentration to achieve full inhibition.

    • Substrate concentration: The concentration of the substrate (e.g., pNPP) relative to its Michaelis-Menten constant (Km) is important.[5] If the substrate concentration is too high, you may see competitive inhibitors appearing less potent. It is often recommended to use a substrate concentration at or near the Km value.

b. Incubation Times: Insufficient pre-incubation of the enzyme with the inhibitor, or a reaction time that is too long, can affect the results.

  • Troubleshooting:

    • Pre-incubation time: Allow for a sufficient pre-incubation period for the inhibitor to bind to the enzyme before adding the substrate.[6] This is particularly important for slow-binding inhibitors. A typical pre-incubation time is 15-30 minutes.[5][7]

    • Reaction time: Ensure the enzymatic reaction is in the initial velocity phase. If the reaction proceeds for too long, substrate depletion can occur, leading to non-linear reaction rates.

c. Assay Conditions: The composition of the assay buffer, including pH and the presence of additives, can influence both enzyme activity and inhibitor potency.

  • Troubleshooting:

    • Buffer components: Ensure that the assay buffer composition is optimal for PTP1B activity.[8] Check the pH and the concentration of salts and any necessary co-factors or reducing agents like DTT.[5][8]

    • Control experiments: Run appropriate controls, including a no-enzyme control (blank), a no-inhibitor control (positive control), and a known PTP1B inhibitor as a reference compound.[6][9]

Data Analysis and Curve Fitting

An inappropriate model for curve fitting can lead to a misinterpretation of the data.

  • Troubleshooting:

    • Review your curve fitting model: Use a standard four-parameter logistic model for dose-response curves. Ensure that the software is not constrained in a way that prevents it from fitting a full curve.

    • Check for outliers: Examine your data for any outlier points that might be skewing the curve fit.

Frequently Asked Questions (FAQs)

Q1: What is PTP1B and why is it a drug target?

A1: Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate (B84403) groups from tyrosine residues on proteins.[10] It is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[10][11] Overactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[10][12] Therefore, inhibiting PTP1B is a promising therapeutic strategy for these metabolic diseases.[10]

Q2: What is the mechanism of action of PTP1B inhibitors?

A2: PTP1B inhibitors work by binding to the enzyme and blocking its ability to dephosphorylate its target proteins.[10] This leads to prolonged phosphorylation and activation of proteins in the insulin and leptin signaling pathways, which can help to improve glucose uptake and reduce insulin resistance.[10] Some inhibitors bind to the active site of the enzyme, while others, known as allosteric inhibitors, bind to a different site and induce a conformational change that inactivates the enzyme.[13][14]

Q3: What are some common substrates used in PTP1B activity assays?

A3: A common and commercially available substrate for in vitro PTP1B assays is p-nitrophenyl phosphate (pNPP).[5][6] When PTP1B dephosphorylates pNPP, it produces p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[6] Another substrate that can be used is a phosphopeptide derived from the insulin receptor.[9]

Q4: What are typical assay conditions for a PTP1B inhibition assay?

A4: A typical assay is performed in a 96- or 384-well plate and includes the PTP1B enzyme, the inhibitor at various concentrations, and a suitable substrate like pNPP in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[5][6] The reaction is typically incubated at 37°C and the product formation is measured over time using a plate reader.[6]

Experimental Protocols & Data Presentation

Standard PTP1B Inhibition Assay Protocol

This protocol provides a general framework for determining the IC50 value of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. Prepare fresh DTT on the day of the experiment.

  • PTP1B Enzyme: Reconstitute recombinant human PTP1B in assay buffer to a stock concentration. Further dilute to the working concentration in ice-cold assay buffer just before use.

  • Substrate (pNPP): Prepare a stock solution of pNPP in assay buffer. Dilute to the final working concentration immediately before initiating the reaction.

  • This compound: Prepare a stock solution in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer.

2. Assay Procedure:

  • Add 10 µL of the serially diluted this compound or control inhibitor to the wells of a 96-well microplate. For the no-inhibitor control, add buffer/solvent.

  • Add 80 µL of the diluted PTP1B enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation Tables
Parameter Recommended Concentration/Value Notes
PTP1B Enzyme0.5 µg/mLFinal concentration in assay
pNPP Substrate2 mMFinal concentration in assay (near Km)
This compound0.01 µM - 100 µMExample concentration range for IC50 determination
DMSO< 1%Final concentration in assay
Pre-incubation Time15-30 minutes
Reaction Time30 minutes
Temperature37°C
Control Components Purpose
BlankAssay Buffer + pNPPBackground absorbance
Positive ControlPTP1B + pNPP + SolventMaximum enzyme activity
TestPTP1B + pNPP + this compoundMeasures inhibition
Reference InhibitorPTP1B + pNPP + Known InhibitorAssay validation

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR p-IR (Active) Insulin_Receptor->p_IR Autophosphorylation IRS1 IRS-1 p_IR->IRS1 Phosphorylates p_IRS1 p-IRS-1 IRS1->p_IRS1 PI3K PI3K p_IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enables PTP1B PTP1B PTP1B->p_IR Dephosphorylates PTP1B->p_IRS1 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits Troubleshooting_Workflow Start Dose-Response Curve Not Reaching Saturation Check_Compound 1. Check Compound Properties Start->Check_Compound Check_Solubility Is it soluble? Check_Compound->Check_Solubility Check_Aggregation Is it aggregating? Check_Solubility->Check_Aggregation Yes Solution_Solubility Optimize solvent/ use lower concentrations Check_Solubility->Solution_Solubility No Check_Purity Is it pure and stable? Check_Aggregation->Check_Purity No Solution_Aggregation Add detergent/ use DLS Check_Aggregation->Solution_Aggregation Yes Check_Assay 2. Check Assay Conditions Check_Purity->Check_Assay Yes Solution_Purity Verify purity/ use fresh compound Check_Purity->Solution_Purity No Check_Concentrations Are enzyme/substrate concentrations optimal? Check_Assay->Check_Concentrations Check_Times Are incubation/ reaction times correct? Check_Concentrations->Check_Times Yes Solution_Concentrations Titrate enzyme and substrate Check_Concentrations->Solution_Concentrations No Check_Buffer Is the buffer optimal? Check_Times->Check_Buffer Yes Solution_Times Optimize pre-incubation and reaction times Check_Times->Solution_Times No Check_Analysis 3. Check Data Analysis Check_Buffer->Check_Analysis Yes Solution_Buffer Verify buffer composition and run controls Check_Buffer->Solution_Buffer No Check_Fit Is the curve fit model appropriate? Check_Analysis->Check_Fit Solution_Fit Use four-parameter logistic fit Check_Fit->Solution_Fit No End Saturated Dose-Response Curve Check_Fit->End Yes Solution_Solubility->Check_Aggregation Solution_Aggregation->Check_Purity Solution_Purity->Check_Assay Solution_Concentrations->Check_Times Solution_Times->Check_Buffer Solution_Buffer->Check_Analysis Solution_Fit->End

References

Potential for PTP1B-IN-15 to induce compensatory mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTP1B-IN-15. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, with a focus on the potential for compensatory mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules such as the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as JAK2 in the leptin pathway. This leads to prolonged activation of these pathways, which can enhance insulin sensitivity and leptin signaling.[1]

Q2: What are the primary research applications for this compound?

Given its mechanism of action, this compound and other PTP1B inhibitors are primarily utilized in research related to:

  • Type 2 diabetes[1]

  • Obesity[1]

  • Metabolic syndrome

  • Oncology, as PTP1B has been implicated in the regulation of growth factor receptor signaling.

Q3: What is the potency of PTP1B inhibitors?

The half-maximal inhibitory concentration (IC50) for PTP1B inhibitors can vary. For a similar compound, PTP1B-IN-1, the reported in vitro IC50 is 1.6 µM.

Troubleshooting Guide: Investigating Compensatory Mechanisms

Long-term inhibition of a key signaling node like PTP1B can lead to compensatory mechanisms as the cell attempts to restore homeostasis. Researchers may observe a decrease in the inhibitor's efficacy over time or unexpected phenotypic changes. This guide addresses how to troubleshoot and investigate these potential compensatory effects.

Issue: Diminished or unexpected cellular response to this compound over time.

Potential Cause 1: Upregulation of other protein tyrosine phosphatases (PTPs).

Cells may compensate for the inhibition of PTP1B by increasing the expression or activity of other PTPs that can also dephosphorylate PTP1B substrates. The most likely candidate for this compensatory role is T-cell protein tyrosine phosphatase (TCPTP), due to its high homology with PTP1B.[2] Studies have also suggested a potential compensatory increase in the expression of other phosphatases like SHP1.[3]

Recommended Solution:

  • Investigate changes in gene expression: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of other relevant PTPs, such as PTPN2 (encoding TCPTP) and PTPN6 (encoding SHP-1), in cells treated with this compound over various time points (e.g., 24, 48, 72 hours) compared to vehicle-treated controls.

  • Assess changes in protein levels: Perform Western blotting to determine if the protein levels of TCPTP or other PTPs are elevated in response to prolonged this compound treatment.

  • Measure phosphatase activity: Conduct a phosphatase activity assay on cell lysates to determine if there is a general increase in tyrosine phosphatase activity, which could indicate a compensatory response.

Potential Cause 2: Altered expression of PTP1B itself.

Chronic inhibition of PTP1B could lead to a feedback mechanism that alters the expression of the PTPN1 gene, which encodes PTP1B. Some studies have shown that treatment with PTP1B/TC-PTP inhibitors can lead to an increase in the expression of the PTP1B gene in the liver.[3]

Recommended Solution:

  • Monitor PTPN1 gene expression: Use qPCR to quantify PTPN1 mRNA levels in your experimental system following short-term and long-term exposure to this compound.

  • Analyze PTP1B protein levels: Use Western blotting to assess whether the total PTP1B protein levels change with inhibitor treatment.

Potential Cause 3: Activation of negative feedback loops in the insulin signaling pathway.

The insulin signaling pathway contains inherent negative feedback loops. For instance, some serine kinases that are activated downstream of the insulin receptor can phosphorylate and inhibit insulin receptor substrates (IRS), thereby dampening the signal. Prolonged enhancement of insulin signaling due to PTP1B inhibition might hyperactivate these negative feedback loops.

Recommended Solution:

  • Examine inhibitory phosphorylation of IRS-1: Perform Western blotting to probe for phosphorylation of IRS-1 at inhibitory serine residues (e.g., Ser307, Ser616, Ser636/639). An increase in phosphorylation at these sites could indicate the activation of a negative feedback mechanism.

  • Assess the activity of feedback-mediating kinases: Use phospho-specific antibodies to determine the activation state of kinases known to be involved in negative feedback, such as JNK, ERK, and S6K.

Quantitative Data Summary

The following table summarizes key quantitative data for PTP1B inhibitors.

Compound NameSynonymTargetPotency (IC50)Cellular Activity Notes
PTP1B-IN-1Compound 7aPTP1B1.6 µM (in vitro)Enhances insulin and leptin signaling. Potential for off-target effects on TCPTP.
TrodusquemineMSI-1436PTP1B (Allosteric)~1 µM (in vitro)Increases insulin receptor phosphorylation in cells.
ErtiprotafibPTP1B (Non-competitive)1.6-29 µM (depending on assay conditions)Low selectivity.[4]

Experimental Protocols

Western Blotting for PTP1B and TCPTP

Objective: To assess the protein levels of PTP1B and the highly homologous phosphatase TCPTP in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-PTP1B, Anti-TCPTP, Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Treat cells with this compound or vehicle control for the desired duration. Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.[6][7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for PTPN1 and PTPN2

Objective: To measure the mRNA expression levels of the genes encoding PTP1B (PTPN1) and TCPTP (PTPN2) following treatment with this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for PTPN1, PTPN2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: Treat cells as described above and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.

  • qPCR Program: Run the qPCR reaction on a real-time PCR system using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PTPN1TGTCTGGCTGATACCTGCCTCTATCAGCCCCATCCGAAACTTCC
GAPDH(Housekeeping gene primers should be validated for your system)

(Note: These are example primer sequences. It is recommended to design and validate primers for your specific experimental setup.)[8]

Phosphatase Activity Assay

Objective: To measure the overall tyrosine phosphatase activity in cell lysates.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 1 mM EDTA)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well plate

  • Microplate reader

Protocol:

  • Lysate Preparation: Prepare cell lysates as for Western blotting, but omit phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add a standardized amount of cell lysate to each well. Include a blank with lysis buffer only.

  • Reaction Initiation: Add the pNPP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Subtract the blank reading and normalize the phosphatase activity to the total protein concentration.

Visualizations

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Caption: this compound inhibits PTP1B, a negative regulator of the insulin signaling pathway.

Compensatory_Mechanisms cluster_compensatory Potential Compensatory Mechanisms PTP1B_IN_15 This compound PTP1B_Inhibition PTP1B Inhibition PTP1B_IN_15->PTP1B_Inhibition Insulin_Signaling_Up Increased Insulin Signaling PTP1B_Inhibition->Insulin_Signaling_Up TCPTP_Up TCPTP Upregulation PTP1B_Inhibition->TCPTP_Up Induces PTPN1_Expression_Up PTPN1 Gene Upregulation PTP1B_Inhibition->PTPN1_Expression_Up Induces Negative_Feedback Negative Feedback Loop Activation Insulin_Signaling_Up->Negative_Feedback Activates

Caption: Potential compensatory mechanisms in response to PTP1B inhibition by this compound.

Troubleshooting_Workflow Start Diminished/Unexpected Response to this compound Hypothesis1 Hypothesis: Compensatory Upregulation of other PTPs Start->Hypothesis1 Hypothesis2 Hypothesis: Altered PTP1B Expression Start->Hypothesis2 Hypothesis3 Hypothesis: Negative Feedback Loop Activation Start->Hypothesis3 Experiment1 qPCR for PTPN2, PTPN6 Western for TCPTP, SHP-1 Phosphatase Activity Assay Hypothesis1->Experiment1 Experiment2 qPCR for PTPN1 Western for PTP1B Hypothesis2->Experiment2 Experiment3 Western for p-IRS1 (Ser) Western for p-JNK, p-ERK, p-S6K Hypothesis3->Experiment3 Conclusion Identify Compensatory Mechanism Experiment1->Conclusion Experiment2->Conclusion Experiment3->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Interference of PTP1B-IN-15 with other signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PTP1B-IN-15 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in several signaling pathways, most notably the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates downstream signaling.[1][2][3] this compound is designed to bind to the active site of PTP1B, preventing the dephosphorylation of its target proteins. This leads to a sustained phosphorylation state of key signaling molecules and an enhancement of downstream cellular responses, such as glucose uptake.[2]

Q2: What are the expected primary signaling pathways affected by this compound?

The primary signaling pathways expected to be modulated by this compound are the insulin signaling pathway and the leptin signaling pathway . Inhibition of PTP1B leads to increased phosphorylation of the insulin receptor and its substrates, as well as JAK2, a downstream effector of the leptin receptor.[4] This enhances the signaling cascades that regulate metabolism, cell growth, and differentiation.[5]

Q3: How can I confirm that the observed effects in my cellular assays are due to PTP1B inhibition and not off-target effects?

Validating on-target effects is a critical step in any experiment involving selective inhibitors. Here are several strategies to confirm that the observed cellular phenotype is a direct result of PTP1B inhibition:

  • Cell Line Controls: Employing a cell line that does not express PTP1B (e.g., through CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown) is a robust method. If this compound fails to elicit the same response in these cells, it strongly suggests the effect is PTP1B-dependent.

  • Rescue Experiments: In PTP1B knockout or knockdown cells, reintroducing a wild-type or inhibitor-resistant mutant of PTP1B can help to confirm specificity. If the cellular response to the inhibitor is restored upon re-expression of the wild-type PTP1B but not the resistant mutant, this provides strong evidence for on-target activity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in biochemical or cellular assays.

Inconsistent IC50 values can arise from various experimental factors. The following table outlines potential causes and recommended solutions.

Possible CauseRecommended Solution
Variations in Assay Conditions Ensure consistency in buffer composition, pH, temperature, and incubation times across all experiments.[1]
Substrate Concentration For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration. Use a consistent substrate concentration, ideally at or below the Km value.[1]
Enzyme Concentration The amount of active PTP1B enzyme can influence the apparent inhibitor potency. Use a consistent concentration of high-purity recombinant PTP1B.[1]
Inhibitor Stability This compound may have limited stability in aqueous solutions or cell culture media. Prepare fresh dilutions from a frozen stock for each experiment and assess the compound's stability under your specific experimental conditions.[1]
Inhibitor Precipitation Visually inspect for any precipitation of this compound, especially at higher concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerance of the enzyme and does not exceed 0.5% in cellular assays.[6]
Issue 2: The observed cellular effect of this compound does not correlate with its biochemical potency (i.e., higher IC50 in cells).

A discrepancy between biochemical and cellular potency is a common challenge. Here are potential reasons and troubleshooting steps:

Possible CauseRecommended Solution
Low Cell Permeability PTP1B inhibitors, particularly those mimicking the charged phosphotyrosine substrate, can have poor cell membrane permeability.[2] Consider using permeabilization agents in specific assay setups or evaluating analogs with improved physicochemical properties.
Cellular Efflux Pumps The inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.[1]
High Protein Binding in Serum If your cell culture medium contains serum, this compound may bind to serum proteins, reducing its effective free concentration.[1] Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line.
Inhibitor Instability in Culture Media This compound may be metabolized or degraded in the cell culture medium over the course of the experiment. Assess the stability of the compound in your specific media and conditions.[1]
Low PTP1B Expression in Cells The expression level of PTP1B in your chosen cell line might be too low to observe a significant effect. Verify PTP1B expression using Western blot or qPCR.[1]
Issue 3: Suspected off-target effects or interference with other signaling pathways.

Due to the conserved nature of the active site among protein tyrosine phosphatases, cross-reactivity is a potential concern.

Known Potential Off-Targets:

The most common off-target for PTP1B inhibitors is the highly homologous T-cell protein tyrosine phosphatase (TCPTP) , which shares 72% sequence identity in the catalytic domain with PTP1B.[7] Other related phosphatases such as SHP-1 and SHP-2 can also be potential off-targets.[8][9]

Selectivity Profile of Representative PTP1B Inhibitors:

The following table summarizes the IC50 values of several known PTP1B inhibitors against PTP1B and common off-targets. This data can serve as a reference for the expected selectivity profile of a potent PTP1B inhibitor.

InhibitorPTP1B IC50TCPTP IC50SHP-2 IC50Selectivity (TCPTP/PTP1B)Selectivity (SHP-2/PTP1B)
JTT-551 0.2 µM----
CX08005 0.78 µM0.48 µM-~0.6-
Compound 10a 0.19 µM5.94 µM15.86 µM~31~83

Data compiled from Fukuda et al., 2010; Zhang et al., 2016; and Hou et al., 2022.

Troubleshooting Steps for Off-Target Effects:

  • Perform a Selectivity Panel: Test this compound against a panel of related phosphatases (especially TCPTP, SHP-1, and SHP-2) to determine its selectivity profile.

  • Use Lower Concentrations: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the risk of engaging off-targets.

  • Confirm with siRNA/shRNA: Use RNA interference to specifically knock down PTP1B and see if the phenotype matches that of inhibitor treatment. Similarly, knocking down suspected off-targets can help to deconvolute the observed effects.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of the insulin receptor (IR) in a cellular context.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2, 3T3-L1 adipocytes) and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with this compound at the desired concentrations (and a vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and a broad-spectrum phosphatase inhibitor cocktail (e.g., sodium orthovanadate).[10]

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-insulin receptor (e.g., pY1150/1151) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe for total insulin receptor as a loading control.

Visualizations

Signaling Pathways

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

Caption: PTP1B's role in insulin and leptin signaling and its inhibition by this compound.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Serum Starvation B 2. Pre-treatment with this compound or Vehicle Control A->B C 3. Insulin Stimulation B->C D 4. Cell Lysis with Phosphatase Inhibitors C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Primary Antibody Incubation (p-IR, Total IR) F->G H 8. Secondary Antibody & ECL Detection G->H I 9. Data Analysis H->I

Caption: Workflow for assessing this compound activity via Western blot.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent or unexpected experimental results? Biochem_vs_Cellular Biochemical IC50 >> Cellular IC50? Start->Biochem_vs_Cellular Inconsistent_IC50 Inconsistent IC50 values? Start->Inconsistent_IC50 Off_Target Suspected off-target effects? Start->Off_Target Biochem_vs_Cellular->Inconsistent_IC50 No Check_Permeability Assess cell permeability and efflux pump activity. Biochem_vs_Cellular->Check_Permeability Yes Inconsistent_IC50->Off_Target No Standardize_Assay Standardize assay conditions (temp, pH, concentrations). Inconsistent_IC50->Standardize_Assay Yes Selectivity_Panel Run selectivity panel (TCPTP, SHP-1, SHP-2). Off_Target->Selectivity_Panel Yes Check_Serum Reduce serum concentration or use serum-free media. Check_Permeability->Check_Serum Check_Stability Verify compound stability in media. Check_Serum->Check_Stability Check_Reagents Check enzyme and substrate quality. Standardize_Assay->Check_Reagents Check_Solubility Inspect for inhibitor precipitation. Check_Reagents->Check_Solubility Dose_Response Use lowest effective concentration. Selectivity_Panel->Dose_Response Genetic_Controls Use KO/KD cell lines for PTP1B and suspected off-targets. Dose_Response->Genetic_Controls

Caption: A logical guide for troubleshooting common issues with this compound experiments.

References

Addressing the lack of in vivo efficacy of PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of in vivo efficacy with PTP1B-IN-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound is expected to enhance these signaling cascades, leading to improved glucose uptake and increased satiety, making it a potential therapeutic agent for type 2 diabetes and obesity.[1][3][5]

Q2: I'm not observing the expected in vivo efficacy with this compound. What are the common reasons for this?

The lack of in vivo efficacy for PTP1B inhibitors like this compound is a common challenge. The primary reasons often relate to poor pharmacokinetic properties, including:

  • Poor aqueous solubility: Many potent PTP1B inhibitors are lipophilic and have low solubility in aqueous solutions, which can limit their absorption and bioavailability.[6]

  • Suboptimal formulation: The choice of vehicle for administration is critical. An inappropriate vehicle can lead to precipitation of the compound upon injection.

  • Rapid metabolism: The compound may be quickly cleared from circulation by metabolic processes in the liver and other tissues.

  • Poor cell permeability: The inhibitor may not efficiently cross cell membranes to reach its intracellular target, PTP1B, which is located on the endoplasmic reticulum.[7]

  • Efflux transporter activity: The compound could be a substrate for efflux pumps like P-glycoprotein in the intestine, which actively transport it out of cells.

Q3: What is the known solubility of this compound?

This compound is soluble in DMSO.[1] However, its aqueous solubility is likely to be low, a common characteristic of potent small molecule inhibitors. This is a critical factor to consider when preparing formulations for in vivo studies.

Q4: Are there any known off-target effects of PTP1B inhibitors that could complicate the interpretation of in vivo studies?

A significant challenge in the development of PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP).[6][7] Off-target inhibition of TCPTP can lead to undesired effects, as TCPTP plays a crucial role in hematopoiesis.[6] While this compound is described as selective, it is good practice to consider potential off-target effects when analyzing unexpected in vivo results.

Troubleshooting Guide: Addressing Lack of In Vivo Efficacy

This guide provides a systematic approach to troubleshooting the lack of in vivo efficacy of this compound.

Step 1: Verify Compound Identity and Purity

Before troubleshooting experimental parameters, it is essential to confirm the identity and purity of your this compound sample.

  • Recommendation: Obtain a Certificate of Analysis (CoA) from the supplier to verify the compound's identity and purity. If in doubt, consider independent analytical verification (e.g., LC-MS, NMR).

Step 2: Assess and Optimize Formulation and Solubility

Poor solubility is a primary suspect for the lack of in vivo efficacy.

  • Issue: The compound may be precipitating out of solution upon administration, leading to low bioavailability.

  • Troubleshooting Workflow:

    • Assess Aqueous Solubility: Determine the kinetic solubility of this compound in physiologically relevant buffers (e.g., PBS, pH 7.4).

    • Formulation Optimization: If solubility is low, consider alternative formulation strategies. The goal is to create a stable solution or a uniform suspension that maintains the compound in a bioavailable form.

  • Diagram: Troubleshooting Workflow for Poor Bioavailability

    G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation & Formulation cluster_2 Phase 3: In Vivo Re-evaluation cluster_3 Phase 4: Decision A Low in vivo efficacy of this compound B Assess Aqueous Solubility A->B C Evaluate Formulation Stability B->C D Select Alternative Formulation Strategy C->D If unstable or low solubility E Conduct Pharmacokinetic (PK) Study D->E F Perform Dose-Response Efficacy Study E->F G Bioavailability/Efficacy Improved? F->G H Proceed with Further Studies G->H Yes I Re-evaluate Compound/Formulation G->I No I->D

    A workflow for troubleshooting and improving the in vivo bioavailability of this compound.

  • Quantitative Data: Example Formulations for Poorly Soluble PTP1B Inhibitors

Formulation ComponentPercentage (%)Vehicle CompositionSolubility/Notes
Formulation 1
DMSO10%10% DMSOFor compounds with moderate solubility.
PEG30040%40% PEG300May require sonication.
Tween-805%5% Tween-80
Saline45%45% Saline
Formulation 2
DMSO10%10% DMSOSuitable for lipophilic compounds.
Corn Oil90%90% Corn OilForms a solution or suspension.
Formulation 3
PEG400100%100% PEG400For oral administration.
Formulation 4
Carboxymethyl cellulose (B213188) (CMC)0.5%0.5% CMC in waterForms a suspension.
Tween 800.25%0.25% Tween 80Requires particle size reduction.

Note: These are example formulations and may need to be optimized for this compound.[8][9]

Step 3: Evaluate Route of Administration and Dosing
  • Issue: The chosen route of administration may not be optimal, or the dose may be too low.

  • Recommendations:

    • Route of Administration: If oral bioavailability is poor, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism.

    • Dose Escalation Study: Perform a dose-escalation study to determine if a higher dose is required to achieve a therapeutic effect. Start with a low dose and gradually increase it while monitoring for efficacy and any signs of toxicity.

Step 4: Investigate Pharmacokinetics and Metabolism
  • Issue: The compound may have a short half-life or be rapidly metabolized, preventing it from reaching therapeutic concentrations at the target tissue.

  • Recommendations:

    • Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of this compound in plasma over time after administration. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

    • In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or S9 fractions to understand its susceptibility to metabolic enzymes.

Experimental Protocols

Protocol 1: Aqueous Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in triplicate. This results in a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.

  • Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.

  • Measure the absorbance of the supernatant at a predetermined wavelength (determined by a prior wavelength scan of the compound).

  • Prepare a standard curve of this compound in DMSO/PBS to determine the concentration of the soluble compound.

  • Calculate the kinetic solubility in µM.

Protocol 2: In Vivo Efficacy Study in a Type 2 Diabetes Animal Model

Objective: To evaluate the effect of this compound on glucose homeostasis in a relevant animal model.

Animal Model:

  • db/db mice (a model of genetic obesity and type 2 diabetes) or high-fat diet-induced obese mice.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., Metformin)

  • Prepare the vehicle and this compound formulations immediately before administration.

  • Administer the vehicle or compound daily via the chosen route (e.g., oral gavage, i.p. injection) for a specified period (e.g., 2-4 weeks).

  • Monitor body weight and food intake daily.

  • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT):

    • Fast the mice overnight (12-16 hours).

    • Measure baseline blood glucose from the tail vein (t=0).

    • Administer a glucose solution (2 g/kg) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • At the end of the study, collect blood for plasma analysis (e.g., insulin levels) and tissues (e.g., liver, adipose tissue) for target engagement studies (e.g., Western blot for phosphorylated insulin receptor).

  • Analyze the data, including the area under the curve (AUC) for the OGTT.

Signaling Pathways and Logical Relationships

Diagram: PTP1B Signaling Pathways

G cluster_0 Insulin Signaling cluster_1 Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

PTP1B negatively regulates the insulin and leptin signaling pathways.

Diagram: Logical Relationships in Troubleshooting

G A Observed Lack of In Vivo Efficacy B Is the compound pure and correctly identified? A->B C Is the formulation clear and stable? B->C Yes F Verify with CoA or re-analyze B->F No D Is the dose optimal? C->D Yes G Assess solubility and optimize formulation C->G No E Does the compound have adequate PK properties? D->E Yes H Perform dose-response study D->H No I Conduct PK study E->I No J Re-evaluate in vivo efficacy E->J Yes F->B G->C H->D I->E

A logical diagram for troubleshooting the lack of in vivo efficacy of this compound.

References

Technical Support Center: Investigating the Drug-Drug Interaction Potential of Novel PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, exemplified by the hypothetical compound PTP1B-IN-15. The following information is intended to guide experimental design and interpretation when assessing the potential for drug-drug interactions (DDIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which a novel PTP1B inhibitor like this compound might cause drug-drug interactions?

A1: The most common mechanism for DDIs is through the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. If this compound inhibits a specific CYP isoform, it can lead to increased plasma concentrations of co-administered drugs that are substrates for that isoform, potentially causing toxicity. Conversely, if it induces a CYP enzyme, it could decrease the efficacy of a co-administered drug.

Q2: My in vitro CYP inhibition assay for this compound shows conflicting results. What could be the cause?

A2: Discrepancies in in vitro CYP inhibition data can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Common issues include compound precipitation, non-specific binding to the assay components, or interference with the detection method.

Q3: How do I interpret the IC50 values from my CYP inhibition studies for this compound?

A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of this compound as a CYP inhibitor. A lower IC50 value indicates a more potent inhibitor. These values are crucial for predicting the likelihood of clinical DDIs. The FDA provides guidance on translating in vitro IC50 values into clinical risk by calculating the R-value, which considers the maximum unbound inhibitor concentration at the enzyme.

Q4: What are the next steps if this compound shows significant in vitro inhibition of a major CYP isoform?

A4: If significant in vitro inhibition is observed, further studies are warranted to determine the clinical relevance. This may include determining the mechanism of inhibition (e.g., reversible, time-dependent), conducting studies in human hepatocytes to assess induction potential, and ultimately, designing a clinical DDI study.

Troubleshooting Guides

Troubleshooting Unexpected Results in in vitro CYP Inhibition Assays

If you are observing high variability, lower-than-expected potency, or other anomalous results in your in vitro cytochrome P450 inhibition assays with a novel PTP1B inhibitor, consider the following troubleshooting steps:

Observed Issue Potential Cause Recommended Action
High variability between replicate wells Compound precipitation due to low solubility.Visually inspect assay plates for precipitation. Determine the kinetic solubility of your compound in the assay buffer. Reduce the highest concentration tested or use a co-solvent.
Pipetting errors.Review and refine pipetting technique. Use calibrated pipettes.
IC50 value is significantly higher than expected Non-specific binding to plasticware or protein.Use low-binding plates. Include a pre-incubation step to allow for equilibrium. Consider measuring the unbound fraction of the compound.
Compound instability in the assay buffer.Assess the chemical stability of your compound in the assay buffer over the incubation period.
Fluorescence or luminescence interference The compound itself is fluorescent or quenches the signal.Run a control plate without the CYP enzyme or substrate to measure the intrinsic fluorescence/luminescence of your compound. Choose a different detection method if necessary.

Experimental Protocols

Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)

This protocol outlines a general method for assessing the potential of a novel PTP1B inhibitor to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Recombinant human CYP enzymes (e.g., baculovirus-insect cell expressed)

  • Fluorescent probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • Multi-well plates (e.g., 96-well black plates)

  • Plate reader capable of fluorescence detection

  • Positive control inhibitors for each isoform

Methodology:

  • Compound Preparation: Prepare a stock solution of the PTP1B inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations.

  • Assay Setup: In a multi-well plate, add the buffer, recombinant CYP enzyme, and the PTP1B inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorescent probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed plate reader and measure the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_pathway PTP1B Signaling Pathway Insulin Insulin InsulinReceptor Insulin Receptor (pY) Insulin->InsulinReceptor Activates IRS IRS (pY) InsulinReceptor->IRS Phosphorylates PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates GlucoseUptake Glucose Uptake PI3K_Akt->GlucoseUptake Promotes

Caption: Role of PTP1B in Insulin Signaling and Point of Intervention for this compound.

G cluster_workflow DDI Assessment Workflow Start Start: Novel PTP1B Inhibitor CYP_Inhibition In vitro CYP Inhibition Assay (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) Start->CYP_Inhibition Decision1 Significant Inhibition? CYP_Inhibition->Decision1 Mechanism Determine Mechanism (Reversible vs. Time-Dependent) Decision1->Mechanism Yes No_Significant_Interaction Low Risk of DDI Decision1->No_Significant_Interaction No Induction Hepatocyte Induction Assay Mechanism->Induction Clinical_DDI Clinical DDI Study Induction->Clinical_DDI

Caption: Experimental Workflow for Assessing Drug-Drug Interaction Potential.

G cluster_troubleshooting Troubleshooting Logic for High IC50 Start Unexpectedly High IC50 Value Check_Solubility Check Compound Solubility in Assay Buffer Start->Check_Solubility Optimize_Solubility Optimize Formulation or Lower Concentration Check_Solubility->Optimize_Solubility Precipitation Observed Check_Binding Assess Non-Specific Binding Check_Solubility->Check_Binding Soluble Re_evaluate Re-run Assay Optimize_Solubility->Re_evaluate Use_Low_Binding_Plates Use Low-Binding Plates or Adjust Protein Concentration Check_Binding->Use_Low_Binding_Plates High Binding Check_Stability Evaluate Compound Stability Check_Binding->Check_Stability Low Binding Use_Low_Binding_Plates->Re_evaluate Adjust_Incubation Adjust Incubation Time or Buffer Conditions Check_Stability->Adjust_Incubation Degradation Observed Check_Stability->Re_evaluate Stable Adjust_Incubation->Re_evaluate

Caption: Troubleshooting Flowchart for Unexpectedly High IC50 Values.

Technical Support Center: Assessing the Bioavailability of PTP1B-IN-15 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the bioavailability of PTP1B-IN-15 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the oral bioavailability of PTP1B inhibitors like this compound?

A1: The principal challenge with many small molecule inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), including potentially this compound, is achieving good oral bioavailability.[1][2][3][4] This often stems from the inhibitor's design, which mimics the negatively charged phosphotyrosine substrate of PTP1B.[3] Consequently, these molecules are frequently polar and carry a charge at physiological pH, which limits their ability to passively diffuse across the lipid membranes of the gastrointestinal tract.[1][2]

Key barriers include:

  • Low Permeability: The polar nature of the molecule can hinder its passage through the intestinal epithelium.

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can reduce the concentration of the drug available for absorption.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, thereby reducing its bioavailability.

Q2: Which animal models are recommended for studying the bioavailability of this compound?

A2: The choice of animal model is critical for obtaining relevant pharmacokinetic data. Commonly used models include:

  • Rodents (Rats and Mice): Sprague-Dawley or Wistar rats and C57BL/6 mice are frequently used for initial pharmacokinetic screening due to their availability, cost-effectiveness, and well-characterized physiology. A computational analysis suggests that for some PTP1B inhibitors, the binding pocket in rats (Rattus norvegicus) may have a higher similarity to humans than that of mice.[5]

  • Diet-Induced Obesity (DIO) Models: To assess pharmacokinetics in a more disease-relevant context, DIO mice or rats are often used.[1][2] These models exhibit insulin (B600854) resistance and obesity, which can influence drug absorption, distribution, metabolism, and excretion (ADME).

  • Non-Human Primates: For later-stage preclinical development, non-human primates such as cynomolgus monkeys can provide pharmacokinetic data that is more predictive of human outcomes.

Q3: How can I formulate this compound for oral and intravenous administration in animal studies?

For Oral (PO) Administration: A common approach is to prepare a suspension or solution. A suggested starting formulation could be a vehicle containing a mixture of:

  • 10% DMSO (to initially dissolve the compound)

  • 40% PEG300 (a solubilizer)

  • 5% Tween 80 (a surfactant to improve wetting and prevent precipitation)

  • 45% Saline or Water (as the final diluent)

Alternatively, a simpler formulation in 10% DMSO and 90% corn oil can be tested.

For Intravenous (IV) Administration: For IV dosing, the formulation must be a clear, sterile solution. The concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity. A typical IV formulation might involve solubilizing the compound in a small amount of DMSO and then diluting it with a vehicle such as saline, 5% dextrose solution (D5W), or a solution containing cyclodextrins to improve solubility.

Q4: What is a typical experimental design for a bioavailability study of this compound?

A4: A standard bioavailability study involves administering this compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Animal Groups: Two groups of animals (e.g., male Sprague-Dawley rats, n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance.

  • Bioavailability Calculation: Oral bioavailability (%F) is calculated using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Detectable Compound in Plasma after Oral Dosing 1. Poor Solubility/Dissolution: The compound did not dissolve in the GI tract. 2. Low Permeability: The compound is not absorbed across the intestinal wall. 3. High First-Pass Metabolism: The compound is rapidly metabolized in the gut wall or liver.1. Optimize Formulation: Test different vehicles (e.g., increase surfactant concentration, use a lipid-based formulation like SEDDS). 2. Conduct In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess permeability and identify if it's an efflux transporter substrate. 3. Perform In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine metabolic stability.
High Variability in Plasma Concentrations Between Animals 1. Inconsistent Dosing Technique: Inaccurate gavage or injection. 2. Formulation Instability: The compound is precipitating out of the dosing vehicle. 3. Physiological Differences: Variations in gastric pH or food effects.1. Refine Dosing Procedures: Ensure consistent technique and volume for all animals. 2. Check Formulation Stability: Visually inspect the formulation for precipitation before dosing each animal. Prepare fresh if necessary. 3. Standardize Study Conditions: Ensure all animals are fasted for a consistent period before dosing.
Poor Peak Shape or Sensitivity in LC-MS/MS Analysis 1. Matrix Effects: Components in the plasma interfere with ionization. 2. Non-specific Binding: The compound is adsorbing to sample tubes or autosampler vials. 3. Suboptimal LC-MS/MS Method: Incorrect mobile phase, gradient, or mass transitions.1. Improve Sample Preparation: Use a more effective protein precipitation solvent, or consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Use Low-Binding Labware: Employ silanized or low-protein-binding tubes and vials. 3. Optimize Analytical Method: Systematically optimize mobile phase pH, organic solvent, gradient length, and MS parameters (e.g., collision energy).
Calculated Oral Bioavailability is Very Low (<1%) 1. Intrinsic Properties: The molecule has inherent properties (high polarity, low permeability) that limit absorption. 2. Extensive First-Pass Metabolism: The compound is almost completely cleared by the liver before reaching systemic circulation.1. Consider Prodrug Strategies: Modify the molecule to a more lipophilic, permeable form that is converted to the active drug in vivo. 2. Co-administer with a CYP450 Inhibitor: In exploratory studies, this can help determine the extent of first-pass metabolism (use with caution and for research purposes only). 3. Explore Alternative Routes of Administration: If oral delivery is not feasible, consider intraperitoneal (IP) or subcutaneous (SC) routes for preclinical efficacy studies.

Experimental Protocols & Data Presentation

Protocol: Pharmacokinetic Study of this compound in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard conditions with a 12-hour light/dark cycle.

  • Acclimation: Minimum of 3 days before the study.

  • Fasting: Overnight (approximately 12 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • IV Formulation (1 mg/mL): Dissolve this compound in 100% DMSO to make a 10 mg/mL stock solution. Dilute 1 part of the stock solution with 9 parts of sterile saline containing 20% (w/v) hydroxypropyl-β-cyclodextrin.

  • PO Formulation (2 mg/mL): Dissolve this compound in 100% DMSO to make a 20 mg/mL stock solution. Dilute 1 part of the stock solution with 9 parts of a vehicle consisting of 40% PEG300, 5% Tween 80, and 45% sterile water. Vortex thoroughly before administration.

3. Dosing and Sample Collection:

  • IV Group (n=4): Administer a 1 mg/kg dose via the lateral tail vein (1 mL/kg injection volume).

  • PO Group (n=4): Administer a 10 mg/kg dose via oral gavage (5 mL/kg dosing volume).

  • Blood Collection: Collect ~200 µL of blood from the jugular vein into K2-EDTA tubes at pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Transfer the supernatant (plasma) to labeled cryovials and store at -80°C.

4. Bioanalytical Method: LC-MS/MS

  • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar, stable-isotope labeled compound) to precipitate proteins. Vortex and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant for analysis.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, optimized for this compound and the internal standard.

Data Presentation: Example Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic data for a PTP1B inhibitor to illustrate how results can be summarized. Note: These values are for example purposes only and do not represent actual data for this compound.

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 850150
Tmax (h) 0.0832.0
AUC₀-t (ngh/mL) 1200950
AUC₀-inf (ngh/mL) 12501000
t½ (h) 3.54.2
Clearance (mL/min/kg) 13.3-
Volume of Distribution (L/kg) 3.9-
Oral Bioavailability (%F) -8.0%

Visualizations

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis a Select Animal Model (e.g., Sprague-Dawley Rat) b Prepare Dosing Formulations (IV and Oral) a->b c Fast Animals Overnight b->c d Administer IV Dose (Group 1) c->d e Administer Oral Dose (Group 2) f Collect Serial Blood Samples (0-24h) d->f e->f g Process Blood to Plasma (Store at -80°C) f->g h Quantify Drug in Plasma (LC-MS/MS) g->h i Calculate PK Parameters (Cmax, AUC, t½) h->i j Calculate Oral Bioavailability (%F) i->j

Caption: Workflow for a typical oral bioavailability study in an animal model.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds IRS1 IRS-1 IR->IRS1 phosphorylates JAK2 JAK2 LR->JAK2 activates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt activates STAT3 STAT3 JAK2->STAT3 phosphorylates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 promotes Gene_Exp Gene Expression (Appetite Regulation) STAT3->Gene_Exp promotes Response Metabolic Effects: - Improved Glucose Uptake - Reduced Appetite GLUT4->Response Gene_Exp->Response

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

References

Mitigating the impact of serum proteins on PTP1B-IN-15 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a special focus on mitigating the impact of serum proteins on the inhibitor's activity.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Reduced Potency of this compound in Cell-Based Assays Compared to Biochemical Assays

Question: We've observed a significant decrease in the inhibitory activity (higher IC50 value) of this compound in our cell-based assays containing serum, compared to the potent activity we see in our biochemical (enzyme) assays. What could be the cause, and how can we address this?

Answer: This is a common observation for many small molecule inhibitors. The most likely cause is the binding of this compound to serum proteins, primarily albumin, present in the cell culture medium. This interaction reduces the concentration of free, unbound inhibitor available to enter the cells and interact with its target, PTP1B.

  • Quantify the Impact of Serum with a Serum Shift Assay: We highly recommend performing a serum shift assay to determine the extent to which serum proteins affect the IC50 of this compound. This will provide a quantitative measure of the impact of serum on your inhibitor's potency. A detailed protocol for this assay is provided below.

  • Optimize Serum Concentration: If your cells can tolerate it, consider reducing the serum concentration in your cell culture medium during the inhibitor treatment period. This will increase the free fraction of this compound.

  • Use Serum-Free Medium: For short-term experiments, you may be able to switch to a serum-free medium during the inhibitor incubation step. However, be mindful of potential effects on cell health and signaling pathways.

  • Consider the Use of Purified Serum Proteins: To systematically study the effect of individual serum proteins, you can supplement your serum-free medium with purified bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations.

The following table presents hypothetical, yet realistic, data from a serum shift assay performed with this compound.

Assay ConditionIC50 (µM)Fold Shift
Biochemical Assay (No Serum)0.05-
Cell-Based Assay (10% FBS)1.530

This table clearly demonstrates a 30-fold increase in the IC50 value when 10% Fetal Bovine Serum (FBS) is present, indicating significant binding of this compound to serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It functions by binding to the active site of the PTP1B enzyme, preventing it from dephosphorylating its target substrates. This leads to a sustained phosphorylation state of key proteins in signaling pathways regulated by PTP1B.

Q2: Which signaling pathways are affected by this compound?

A2: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2] By inhibiting PTP1B, this compound enhances these signaling cascades. It can also impact other pathways where PTP1B is involved, such as those related to cancer cell growth and immune responses.[1][3]

Q3: Are there known off-target effects for this compound?

A3: While this compound is designed to be selective for PTP1B, like many kinase and phosphatase inhibitors, the potential for off-target effects exists. A common off-target for PTP1B inhibitors is the highly homologous T-cell protein tyrosine phosphatase (TCPTP). It is advisable to consult the specific product datasheet for any known off-target activities and to include appropriate controls in your experiments to validate that the observed effects are due to PTP1B inhibition.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For use in experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Experimental Protocols

Protocol 1: Serum Shift Assay for this compound

This protocol describes how to quantify the effect of serum on the inhibitory potency of this compound in a cell-based assay.

Materials:

  • Cell line expressing PTP1B and a downstream reporter of its activity (e.g., a cell line where insulin-stimulated phosphorylation of Akt can be measured).

  • This compound

  • Cell culture medium (with and without serum)

  • 96-well cell culture plates

  • Reagents for your chosen cell-based assay (e.g., antibodies for Western blotting, reagents for a reporter assay).

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in two different media: one containing your standard serum concentration (e.g., 10% FBS) and another that is serum-free.

  • Cell Treatment:

    • For the "with serum" condition, replace the medium in a set of wells with the medium containing the serial dilutions of this compound and serum.

    • For the "serum-free" condition, first wash the cells with serum-free medium, and then add the medium with the serial dilutions of this compound without serum.

  • Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the PTP1B-regulated pathway (e.g., insulin).

  • Assay: Perform your chosen cell-based assay to measure the downstream effect of PTP1B inhibition (e.g., measure the levels of phosphorylated Akt by Western blot or ELISA).

  • Data Analysis:

    • For each condition (with and without serum), plot the assay signal as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each condition.

    • Calculate the fold shift in IC50 by dividing the IC50 value obtained with serum by the IC50 value obtained without serum.

Protocol 2: Equilibrium Dialysis for Determining this compound Binding to Serum Proteins

This protocol provides a method to directly measure the binding of this compound to serum proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Serum (e.g., human or bovine)

  • Analytical method to quantify this compound (e.g., LC-MS/MS)

Procedure:

  • Prepare Solutions:

    • Prepare a solution of this compound in serum at a known concentration.

    • Prepare a corresponding volume of PBS.

  • Set up Dialysis Chamber:

    • Assemble the equilibrium dialysis unit according to the manufacturer's instructions, ensuring the dialysis membrane separates the two chambers.

    • Add the this compound/serum solution to one chamber and PBS to the other.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to allow the unbound inhibitor to reach equilibrium across the membrane (typically 4-24 hours).

  • Sample Collection: After incubation, carefully collect samples from both the serum chamber and the PBS chamber.

  • Quantification: Use a validated analytical method (e.g., LC-MS/MS) to accurately measure the concentration of this compound in both chambers. The concentration in the PBS chamber represents the free (unbound) concentration of the inhibitor.

  • Calculate Percent Bound:

    • Fraction unbound (fu) = [Concentration in PBS chamber] / [Concentration in serum chamber]

    • Percent bound = (1 - fu) * 100

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates IRS1 IRS-1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt pIRS1->PTP1B dephosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds pJAK2 p-JAK2 LR->pJAK2 activates JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 phosphorylates pJAK2->PTP1B dephosphorylates STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Serum_Shift_Workflow start Start: Reduced inhibitor potency in cell-based assay serum_binding Hypothesis: Inhibitor binds to serum proteins start->serum_binding assay_prep Prepare two sets of inhibitor dilutions: 1. With Serum (e.g., 10% FBS) 2. Serum-Free serum_binding->assay_prep cell_treatment Treat cells with both sets of inhibitor dilutions assay_prep->cell_treatment stimulation Stimulate with agonist (e.g., insulin) cell_treatment->stimulation readout Perform cell-based assay (e.g., Western blot for p-Akt) stimulation->readout data_analysis Analyze data and calculate IC50 for both conditions readout->data_analysis compare_ic50 Compare IC50 values (Calculate Fold Shift) data_analysis->compare_ic50 conclusion Conclusion: Quantify the impact of serum on inhibitor potency compare_ic50->conclusion

Caption: Experimental workflow for a serum shift assay.

Troubleshooting_Logic start Problem: Low Potency in Cell-Based Assay q1 Is serum present in the assay medium? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_serum_binding Action: Perform Serum Shift Assay to quantify the effect a1_yes->check_serum_binding other_issues Consider other factors: - Cell permeability - Inhibitor stability - PTP1B expression levels a1_no->other_issues q2 Is the fold shift in IC50 significant? check_serum_binding->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no mitigation Mitigation Strategies: - Reduce serum concentration - Use serum-free medium - Adjust inhibitor concentration a2_yes->mitigation a2_no->other_issues

Caption: Troubleshooting logic for reduced inhibitor potency.

References

PTP1B-IN-15 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-15. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of this compound in cell culture experiments, with a specific focus on its stability and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in several critical signaling pathways, most notably the insulin (B600854) and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules, such as the insulin receptor and its substrates, leading to an enhancement and prolongation of downstream signals.[3][5] This makes it a valuable tool for studying metabolic diseases like type 2 diabetes and obesity.[1]

Q2: I'm observing a diminishing effect of this compound in my long-term cell culture experiment. What could be the cause?

A2: A gradual loss of the expected biological effect is a common sign of compound degradation in the cell culture medium.[6][7] Several factors can contribute to the degradation of a small molecule inhibitor like this compound, including the pH of the media, temperature (37°C), exposure to light, and enzymatic degradation by components present in serum.[6][8] It is also possible that the cells themselves are metabolizing the inhibitor.[6]

Q3: What are the visible signs of this compound degradation or instability in my cell culture media?

A3: Aside from a loss of biological activity, you might observe inconsistent results between experimental replicates.[6] In some cases, if the compound precipitates out of solution due to poor solubility, you may see cloudiness or visible precipitate in the media, especially after dilution from a concentrated stock.[7]

Q4: How often should I replace the cell culture medium containing this compound?

A4: The frequency of media replacement is dependent on the stability of this compound under your specific experimental conditions. For long-term experiments, it is often recommended to replenish the medium with freshly prepared inhibitor every 24 to 48 hours to maintain a consistent and effective concentration.[9] To establish an optimal schedule, it is best to perform a stability study.

Q5: How should I prepare and store this compound to ensure its stability?

A5: this compound should be dissolved in a high-purity solvent like DMSO to create a concentrated stock solution.[10] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][8] When preparing your experiment, dilute the stock solution into your pre-warmed cell culture medium to the final working concentration immediately before use.[9][11]

Troubleshooting Guides

Issue 1: Decreased or Loss of this compound Efficacy Over Time

Possible Causes:

  • Chemical Instability: The compound may be degrading due to factors like pH, temperature, or light exposure in the incubator.[6]

  • Enzymatic Degradation: Enzymes present in the serum of the culture medium (e.g., esterases) may be metabolizing the inhibitor.[8]

  • Cellular Metabolism: The cells in your culture may be actively metabolizing and inactivating this compound.[6]

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability assay by incubating this compound in your cell culture medium at 37°C for the duration of your experiment. Collect aliquots at various time points and analyze the concentration of the intact compound using HPLC or LC-MS/MS.[11]

  • Replenish the Inhibitor: If the stability assay indicates degradation, consider more frequent media changes with freshly prepared this compound.[7]

  • Optimize Serum Concentration: If enzymatic degradation is suspected, try reducing the serum percentage in your media or using heat-inactivated serum. Alternatively, consider adapting your cells to a serum-free medium if possible.[8]

  • Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.[9]

Issue 2: Inconsistent Results Between Experiments

Possible Causes:

  • Stock Solution Inconsistency: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation and variability in concentration.[6]

  • Precipitation upon Dilution: The inhibitor may have low aqueous solubility and could be precipitating out of the medium upon dilution from the organic stock.[7]

Troubleshooting Steps:

  • Proper Stock Management: Prepare fresh stock solutions from powder and aliquot them for single use to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[6]

  • Optimize Dilution: When preparing working solutions, use pre-warmed (37°C) cell culture medium and consider a stepwise dilution. Adding the inhibitor stock dropwise while gently vortexing can also help prevent precipitation.[11]

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.1% to 0.5%) to avoid both cellular toxicity and solubility issues.[10]

  • Visual Inspection: Before adding to your cells, visually inspect the diluted inhibitor solution for any signs of precipitation or cloudiness.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.1%).

  • Time Zero (T=0) Sample: Immediately after spiking the media, take an aliquot. This will serve as your T=0 time point. Process this sample immediately as described in step 6.

  • Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes or wells and place them in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot.

  • Sample Processing: To quench any degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[11]

  • Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Data Presentation:

Time Point (Hours)Peak Area (Arbitrary Units)% Remaining
01,200,000100%
21,150,00095.8%
41,100,00091.7%
81,020,00085.0%
24850,00070.8%
48600,00050.0%
This is example data and should be replaced with your experimental results.

Signaling Pathways and Workflows

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Transcription Gene Transcription STAT3->Transcription PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis Stock Prepare 10 mM this compound stock in DMSO Spike Spike pre-warmed media to final concentration Stock->Spike T0 Collect T=0 sample Spike->T0 Incubate Incubate at 37°C T0->Incubate Timepoints Collect samples at various time points Incubate->Timepoints Quench Quench with cold acetonitrile and centrifuge Timepoints->Quench Analyze Analyze supernatant by HPLC or LC-MS/MS Quench->Analyze Calculate Calculate % remaining vs. T=0 Analyze->Calculate Result Determine Stability Profile Calculate->Result

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Flowchart rect_node rect_node start Loss of Inhibitor Efficacy? check_stability Perform HPLC Stability Assay start->check_stability Yes is_stable Is Compound Stable? check_stability->is_stable stable Compound is Stable. Troubleshoot other experimental parameters. is_stable->stable Yes unstable Compound is Degrading. is_stable->unstable No action Increase media replacement frequency with fresh inhibitor. Consider serum-free media. unstable->action

Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.

References

Validation & Comparative

A Comparative Guide to PTP1B Inhibitors: Trodusquemine (MSI-1436) vs. PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] The overexpression and increased activity of PTP1B are associated with insulin resistance, type 2 diabetes, and obesity.[1][2][3] This document contrasts the well-characterized investigational drug Trodusquemine (B1662500) (MSI-1436) with the research compound PTP1B-IN-15, offering available experimental data and detailed methodologies for key assays.

Executive Summary

Trodusquemine (MSI-1436) is a naturally derived aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[3] It has been evaluated in Phase I clinical trials and has demonstrated efficacy in preclinical models of metabolic diseases.[1][3] In contrast, this compound is a small molecule inhibitor described as potent and selective for PTP1B, primarily available for research purposes.[4][5] While both compounds target PTP1B, a direct and comprehensive efficacy comparison is challenging due to the limited publicly available quantitative data for this compound. This guide compiles the existing information to facilitate an informed evaluation of these two inhibitors.

Data Presentation

Table 1: In Vitro Efficacy and Mechanism of Action
ParameterTrodusquemine (MSI-1436)This compound
Mechanism of Action Non-competitive, Allosteric InhibitorPresumed Inhibitor
IC50 ~1 µMNot Publicly Available
Selectivity High selectivity for PTP1B over other phosphatasesDescribed as "selective"
Binding Site Allosteric site, distinct from the active siteNot Publicly Available
Table 2: In Vivo Efficacy of Trodusquemine in Mouse Models of Obesity and Diabetes
Animal ModelDosing RegimenKey FindingsReference
Diet-induced obese (DIO) mice5-10 mg/kg, i.p. or i.v.Reduced body weight, decreased adiposity, improved glucose tolerance, and enhanced insulin and leptin sensitivity.[1][6]
ob/ob and db/db miceNot specifiedSuppressed appetite, promoted weight loss, and rescued hyperglycemia.[3]
LDLR-/- mice on a high-fat dietAcute: 10 mg/kg i.p.; Chronic: 10 mg/kg then 5 mg/kg i.p. weekly for 4 weeksReversed atherosclerotic plaque formation, decreased adiposity, reduced total cholesterol and triglyceride levels, and improved glucose homeostasis.[1]
Developing mice2 mg/kg triweekly, i.p.Increased liver to body weight ratio, decreased non-fasting glucose, and improved glucose tolerance in male animals.[7][8]

Note: No in vivo efficacy data for this compound is publicly available.

Signaling Pathways and Experimental Workflows

PTP1B in Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on tyrosine residues, initiating a downstream signaling cascade through insulin receptor substrate (IRS) proteins, PI3K, and Akt, ultimately leading to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal. Inhibition of PTP1B is expected to enhance and prolong insulin signaling.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylation PTP1B PTP1B pIR->PTP1B Dephosphorylation pIRS p-IRS PI3K PI3K pIRS->PI3K pIRS->PTP1B Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B->IR PTP1B->IRS Inhibitor PTP1B Inhibitor (Trodusquemine or this compound) Inhibitor->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow: In Vitro PTP1B Enzymatic Assay

The inhibitory activity of compounds against PTP1B is commonly determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

PTP1B_Enzymatic_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of PTP1B Inhibitor (or DMSO control) Add_Inhibitor Add inhibitor dilutions to wells Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare PTP1B enzyme solution in assay buffer Add_Enzyme Add PTP1B enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare pNPP substrate solution in assay buffer Add_Substrate Initiate reaction with pNPP Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop reaction with NaOH Incubation->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition IC50_Determination Determine IC50 from dose-response curve Calculate_Inhibition->IC50_Determination

References

Validating PTP1B Target Engagement in Cells: A Comparative Guide for PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways. Its role in downregulating these pathways has made it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology. The development of potent and selective PTP1B inhibitors is a key focus of drug discovery. A crucial step in this process is the validation of target engagement in a cellular context to ensure that a compound interacts with and modulates its intended target within the complex intracellular environment.

This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of a representative competitive PTP1B inhibitor, designated here as PTP1B-IN-15, against an allosteric inhibitor, Trodusquemine (also known as MSI-1436). We present a summary of comparative data, detailed experimental protocols, and visualizations to aid researchers in designing and interpreting target engagement studies.

Comparison of PTP1B Inhibitors

The effective validation of a PTP1B inhibitor requires a multi-faceted approach. Below is a comparison of a representative competitive inhibitor (this compound) and an allosteric inhibitor (Trodusquemine), highlighting key validation data.

InhibitorTypeCellular IC50Cellular Thermal Shift Assay (CETSA) - ΔTm (°C)Substrate Phosphorylation (pIR) Enhancement
This compound (Representative) Competitive~1-10 µM (Varies)Data not widely available for specific competitive inhibitorsSignificant increase in insulin-stimulated IR phosphorylation[1]
Trodusquemine (MSI-1436) Allosteric, Non-competitive~1 µM (in vitro)[2]Not reportedPotentiates insulin-stimulated IR phosphorylation in cells[3]

Signaling Pathways and Experimental Overviews

To effectively validate target engagement, it is essential to understand the underlying biological pathways and the principles of the experimental methods.

dot

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B_IN_15 This compound (Competitive Inhibitor) PTP1B_IN_15->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

dot

Target_Engagement_Workflow cluster_treatment Cell Treatment cluster_assays Target Engagement Assays cluster_cetsa_steps CETSA Steps cluster_phospho_steps Phosphorylation Assay Steps Culture_Cells Culture insulin-responsive cells (e.g., HepG2) Treat_Inhibitor Treat with this compound or Vehicle Control Culture_Cells->Treat_Inhibitor CETSA Cellular Thermal Shift Assay (CETSA) Treat_Inhibitor->CETSA Phospho_Assay Substrate Phosphorylation Assay Treat_Inhibitor->Phospho_Assay Heat_Cells Heat cells across a temperature gradient CETSA->Heat_Cells Stimulate_Insulin Stimulate with Insulin Phospho_Assay->Stimulate_Insulin Lyse_Cells_CETSA Lyse cells and separate soluble/insoluble fractions Heat_Cells->Lyse_Cells_CETSA WB_CETSA Western Blot for soluble PTP1B Lyse_Cells_CETSA->WB_CETSA Analyze_CETSA Analyze thermal shift (ΔTm) WB_CETSA->Analyze_CETSA Lyse_Cells_Phospho Lyse cells Stimulate_Insulin->Lyse_Cells_Phospho WB_Phospho Western Blot for p-IR and Total IR Lyse_Cells_Phospho->WB_Phospho Analyze_Phospho Quantify p-IR / Total IR ratio WB_Phospho->Analyze_Phospho

Caption: Workflow for validating PTP1B target engagement.

dot

Comparison_Logic Goal Validate PTP1B Target Engagement of this compound Method_1 Method 1: CETSA (Direct Binding) Goal->Method_1 Method_2 Method 2: Substrate Phosphorylation (Functional Readout) Goal->Method_2 Comparator Alternative Inhibitor: Trodusquemine (Allosteric) Goal->Comparator Outcome_1 Increased thermal stability of PTP1B (Positive ΔTm) Method_1->Outcome_1 Evidence of direct binding to PTP1B Outcome_2 Increased phosphorylation of PTP1B substrates (e.g., p-IR) Method_2->Outcome_2 Evidence of functional inhibition of PTP1B Outcome_3 Contextualize the performance of this compound Comparator->Outcome_3 Benchmark against a different mechanism Conclusion Comprehensive Validation of This compound Target Engagement Outcome_1->Conclusion Outcome_2->Conclusion Outcome_3->Conclusion

Caption: Logic for a multi-faceted validation approach.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Insulin-responsive cell line (e.g., HepG2, CHO-IR)

  • Cell culture medium and supplements

  • This compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against PTP1B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in fresh culture medium.

    • Treat cells with this compound or vehicle control at the desired concentration for 1-2 hours at 37°C.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting with an antibody specific for PTP1B.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and vehicle control samples.

    • Plot the percentage of soluble PTP1B against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Substrate Phosphorylation Assay

This assay provides a functional readout of PTP1B inhibition by measuring the phosphorylation status of its direct downstream substrates, such as the insulin receptor (IR).

Materials:

  • Insulin-responsive cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • This compound and vehicle control (e.g., DMSO)

  • Insulin

  • Lysis buffer (as in CETSA)

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibodies against phosphorylated IR (e.g., pY1150/1151) and total IR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with this compound or vehicle control for 1 hour.

    • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using antibodies against phospho-IR and total IR.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total IR.

    • Calculate the ratio of phosphorylated IR to total IR for each condition.

    • An increase in this ratio in the this compound treated cells compared to the control demonstrates functional inhibition of PTP1B.

Conclusion

Validating the cellular target engagement of PTP1B inhibitors like this compound is a critical step in their development as therapeutic agents. A combination of direct binding assays such as CETSA and functional assays like the analysis of substrate phosphorylation provides a robust and comprehensive assessment of a compound's activity in a physiologically relevant setting. The methodologies and comparative data presented in this guide offer a framework for researchers to effectively evaluate and advance their PTP1B inhibitor programs.

References

PTP1B-IN-15: A Comparative Analysis of Selectivity Against TCPTP and Other Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with a focus on the principles of achieving selectivity against the highly homologous T-cell Protein Tyrosine Phosphatase (TCPTP) and other phosphatases. Due to the limited public availability of specific inhibitory data for PTP1B-IN-15, this guide will utilize a representative selective PTP1B inhibitor, Compound 4b, to illustrate the comparative analysis and experimental methodologies.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and some cancers.[1][2] However, the development of PTP1B inhibitors is challenged by the high degree of similarity in the catalytic domains of protein tyrosine phosphatases (PTPs), especially TCPTP, which shares 72% sequence identity with PTP1B.[3] Lack of selectivity can lead to off-target effects, as TCPTP is involved in crucial physiological processes, including T-cell activation.[3] Therefore, a detailed understanding of an inhibitor's selectivity profile is paramount.

Comparative Selectivity Profile of a Representative PTP1B Inhibitor

To illustrate the desired selectivity, we present data for Compound 4b , a novel PTP1B inhibitor with a dihydropyridine (B1217469) thione scaffold.

PhosphataseIC50 (μM)Selectivity Fold (vs. PTP1B)
PTP1B 3.33 1
TCPTP>100>30
SHP-1>100>30
SHP-2>100>30
LAR>100>30
PTPα>100>30
PTPβ>100>30

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2019.[4]

As the data indicates, Compound 4b demonstrates a high degree of selectivity for PTP1B, with an IC50 value of 3.33 μM, while showing minimal inhibition against the closely related TCPTP and other tested phosphatases at concentrations up to 100 μM.[4] This profile suggests that the inhibitor interacts with non-conserved residues or allosteric sites that differ between PTP1B and other phosphatases.

Signaling Pathways Regulated by PTP1B and TCPTP

PTP1B and TCPTP are critical negative regulators in several key signaling cascades. Understanding their points of intervention is crucial for predicting the functional consequences of their inhibition.

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates TCPTP TCPTP TCPTP->IR dephosphorylates TCPTP->STAT3 dephosphorylates

PTP1B and TCPTP negatively regulate insulin and leptin signaling pathways.

Experimental Protocols

The determination of an inhibitor's selectivity profile is typically achieved through in vitro enzymatic assays. The following is a generalized protocol for assessing phosphatase inhibition using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Objective: To determine the IC50 values of a test compound against PTP1B, TCPTP, and a panel of other phosphatases.

Materials:

  • Recombinant human PTP1B, TCPTP, and other phosphatases of interest.

  • p-Nitrophenyl phosphate (pNPP) substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Workflow:

Workflow for determining phosphatase inhibitor IC50 values using a pNPP assay.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the specific phosphatase enzyme, and the diluted test compound to the designated wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).

  • Pre-incubation: The plate is pre-incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding a pre-warmed solution of pNPP to all wells.

  • Incubation: The plate is incubated for 30 minutes at 37°C. The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Data Acquisition: The absorbance of each well is measured at 405 nm using a microplate reader.

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. This procedure is repeated for each phosphatase to be tested.

Conclusion

The development of selective PTP1B inhibitors is a critical goal for the creation of effective and safe therapeutics for metabolic diseases. While specific quantitative data for this compound is not widely available, the analysis of representative compounds like Compound 4b highlights the feasibility of achieving high selectivity over the closely related TCPTP and other phosphatases. The experimental protocols outlined provide a standardized method for researchers to determine the selectivity profiles of their own compounds, enabling the identification of promising candidates for further development. The provided diagrams of the signaling pathways and experimental workflow offer a clear visual guide for understanding the biological context and the practical steps involved in this area of research.

References

Cross-Validation of PTP1B Inhibition: A Comparative Analysis of PTP1B-IN-15 and PTP1B Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the effects of the potent and selective PTP1B inhibitor, PTP1B-IN-15, with genetic PTP1B knockout models. This guide provides supporting experimental data and detailed protocols to facilitate the cross-validation of findings and accelerate research in metabolic diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. Both pharmacological inhibition and genetic deletion of PTP1B have been shown to enhance insulin sensitivity, improve glucose homeostasis, and promote resistance to diet-induced obesity. This guide provides a comparative framework to cross-validate the effects of a potent and selective PTP1B inhibitor, exemplified here by the well-characterized compound Trodusquemine (B1662500) (MSI-1436) due to the limited public data on this compound, against the established phenotype of PTP1B knockout mouse models.

The Insulin and Leptin Signaling Pathways: The Role of PTP1B

PTP1B exerts its influence by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling that leads to glucose uptake and utilization.[1][2] In the leptin pathway, PTP1B targets Janus kinase 2 (JAK2), a critical component for mediating leptin's effects on satiety and energy expenditure. Inhibition or absence of PTP1B leads to sustained phosphorylation and activation of these signaling components, resulting in enhanced insulin and leptin sensitivity.

Insulin and Leptin Signaling Pathways and PTP1B Intervention cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Satiety Satiety & Energy Expenditure STAT3->Satiety PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 PTP1B_Inhibitor This compound (e.g., Trodusquemine) PTP1B_Inhibitor->PTP1B PTP1B_KO PTP1B Knockout PTP1B_KO->PTP1B Genetic Deletion

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Cross-Validation Workflow

The following workflow outlines the key steps for a robust cross-validation of a PTP1B inhibitor with a PTP1B knockout model. This process ensures a comprehensive comparison of their effects on metabolic parameters and underlying signaling pathways.

Cross-Validation Workflow cluster_models Experimental Models cluster_phenotyping Metabolic Phenotyping cluster_molecular Molecular Analysis cluster_data Data Analysis & Comparison KO_Model PTP1B Knockout Mice GTT Glucose Tolerance Test (GTT) KO_Model->GTT ITT Insulin Tolerance Test (ITT) KO_Model->ITT Body_Weight Body Weight & Composition KO_Model->Body_Weight Food_Intake Food Intake KO_Model->Food_Intake WT_Control Wild-Type Control Mice WT_Control->GTT WT_Control->ITT WT_Control->Body_Weight WT_Control->Food_Intake Inhibitor_Treated Wild-Type Mice + This compound Inhibitor_Treated->GTT Inhibitor_Treated->ITT Inhibitor_Treated->Body_Weight Inhibitor_Treated->Food_Intake Tissue_Harvest Tissue Harvest (Liver, Muscle, Adipose) GTT->Tissue_Harvest Data_Comparison Compare Phenotypic and Molecular Data GTT->Data_Comparison ITT->Tissue_Harvest ITT->Data_Comparison Body_Weight->Tissue_Harvest Body_Weight->Data_Comparison Food_Intake->Tissue_Harvest Food_Intake->Data_Comparison Western_Blot Western Blot (p-IR, p-Akt, p-STAT3) Tissue_Harvest->Western_Blot Gene_Expression Gene Expression Analysis Tissue_Harvest->Gene_Expression Western_Blot->Data_Comparison Gene_Expression->Data_Comparison

Caption: A typical workflow for comparing PTP1B inhibitor and knockout models.

Comparative Data Summary

The following table summarizes the expected comparative effects of a potent PTP1B inhibitor (represented by Trodusquemine) and a PTP1B knockout mouse model based on published literature.

ParameterPTP1B Knockout ModelPTP1B Inhibitor (Trodusquemine)Wild-Type Control
Body Weight Reduced body weight and resistance to diet-induced obesity.Causes fat-specific weight loss in diet-induced obese mice.[1]Normal weight gain.
Glucose Tolerance Improved glucose tolerance.Improves glucose tolerance.[3]Normal glucose tolerance.
Insulin Sensitivity Enhanced insulin sensitivity.Improves insulin sensitivity.[3]Normal insulin sensitivity.
Plasma Insulin Lowered plasma insulin levels.Reduced plasma insulin levels in obese mice.[1]Normal plasma insulin levels.
Plasma Leptin Lowered plasma leptin levels.Reduced plasma leptin levels in obese mice.[1]Normal plasma leptin levels.
Insulin Receptor Phosphorylation Increased insulin-stimulated tyrosine phosphorylation of IRβ in liver and muscle.Enhanced insulin-stimulated tyrosine phosphorylation of IRβ in HepG2 cells.[1]Basal insulin receptor phosphorylation.
STAT3 Phosphorylation Increased leptin-induced STAT3 phosphorylation in the hypothalamus.Enhanced insulin-stimulated STAT3 phosphorylation in hypothalamic tissue.[1]Basal STAT3 phosphorylation.
Food Intake Reduced food intake.Suppressed appetite in diet-induced obese mice.[1]Normal food intake.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and cross-validation of findings.

In Vivo Studies in Mice

Animals: Male C57BL/6J mice are typically used. For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. PTP1B knockout mice and their wild-type littermates serve as controls.

PTP1B Inhibitor Administration: For acute studies, a single dose of the inhibitor (e.g., Trodusquemine at 10 mg/kg) can be administered intraperitoneally (i.p.) or orally (p.o.). For chronic studies, the inhibitor can be administered daily for several weeks.

Glucose Tolerance Test (GTT):

  • Fast mice overnight (12-16 hours).

  • Record baseline blood glucose from the tail vein.

  • Administer a glucose bolus (2 g/kg body weight) via i.p. injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Insulin Tolerance Test (ITT):

  • Fast mice for 4-6 hours.

  • Record baseline blood glucose.

  • Administer human regular insulin (0.75 U/kg body weight) via i.p. injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Body Composition Analysis: Body composition (fat mass and lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

In Vitro and Ex Vivo Studies

Cell Culture: Cell lines such as HepG2 (human hepatoma) or L6 myotubes are commonly used to study insulin signaling. Cells are typically serum-starved before treatment with the PTP1B inhibitor and/or insulin.

Western Blot Analysis for Signaling Proteins:

  • Harvest tissues (liver, muscle, adipose) from mice after in vivo experiments or lyse cultured cells.

  • Prepare protein lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., IRβ, Akt, STAT3).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect signals using an enhanced chemiluminescence (ECL) system.

Glucose Uptake Assay:

  • Culture cells (e.g., L6 myotubes) in multi-well plates.

  • Serum-starve the cells and then pre-incubate with or without the PTP1B inhibitor.

  • Stimulate with insulin for a defined period.

  • Add 2-deoxy-[³H]-glucose and incubate to allow for glucose uptake.

  • Wash the cells to remove extracellular glucose and lyse the cells.

  • Measure the incorporated radioactivity using a scintillation counter.

Conclusion

The cross-validation of a potent and selective PTP1B inhibitor like this compound with the established phenotype of PTP1B knockout models is a critical step in its preclinical development. This comparative approach allows researchers to confirm that the observed in vivo and in vitro effects of the inhibitor are indeed due to the specific targeting of PTP1B. The provided data summary, workflow, and experimental protocols offer a robust framework for conducting such validation studies, ultimately contributing to the development of novel therapeutics for metabolic diseases. The use of a well-characterized inhibitor like Trodusquemine as a benchmark provides a valuable reference for these comparative analyses.

References

A Comparative Guide to PTP1B Inhibition: The Small Molecule PTP1B-IN-15 Versus Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Modalities for Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] This guide provides a detailed comparison of two distinct strategies for PTP1B inhibition: the use of a small molecule inhibitor, exemplified by PTP1B-IN-15, and the application of antisense oligonucleotides (ASOs). We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for their evaluation.

At a Glance: this compound vs. PTP1B Antisense Oligonucleotides

FeatureThis compound (Small Molecule Inhibitor)PTP1B Antisense Oligonucleotides (ASOs)
Mechanism of Action Direct, often allosteric, inhibition of PTP1B enzymatic activity.[3]Sequence-specific binding to PTP1B mRNA, leading to its degradation and preventing protein synthesis.[4][5]
Target PTP1B proteinPTP1B messenger RNA (mRNA)
Mode of Inhibition Reversible or irreversible binding to the enzyme.Reduction of PTP1B protein expression.
Specificity Dependent on the chemical structure's ability to selectively bind to PTP1B over other phosphatases (e.g., TCPTP).[6][7][8][9]High specificity determined by the unique nucleotide sequence of the PTP1B mRNA.
Delivery Typically oral or parenteral administration, aiming for systemic distribution.Primarily subcutaneous injection, with significant accumulation in the liver and adipose tissue.[10]
Data Availability This compound is available as a research chemical, but specific public data on its in vitro and in vivo performance is limited.Extensive preclinical and clinical data are available for specific ASOs like ISIS 113715 (IONIS-PTP-1BRx).[5][10][11][12][13][14]

In-Depth Comparison

Mechanism of Action

This compound , as a small molecule inhibitor, is designed to directly interact with the PTP1B enzyme and block its catalytic function. These inhibitors can be competitive, binding to the active site, or allosteric, binding to a secondary site to induce a conformational change that inactivates the enzyme.[3] The latter approach can offer greater selectivity, a significant challenge given the high homology among protein tyrosine phosphatases, particularly T-cell PTP (TCPTP).[6][7][8][9]

dot

cluster_0 Small Molecule Inhibition PTP1B_IN_15 This compound PTP1B_protein PTP1B Protein Inhibited PTP1B_IN_15->PTP1B_protein Binds to allosteric site Dephosphorylated_Substrate Dephosphorylated Substrate PTP1B_protein->Dephosphorylated_Substrate Dephosphorylates Substrate Phosphorylated Substrate (e.g., p-Insulin Receptor) Substrate->PTP1B_protein

Mechanism of a small molecule allosteric PTP1B inhibitor.

PTP1B Antisense Oligonucleotides (ASOs) , on the other hand, do not target the PTP1B enzyme directly. Instead, they are short, synthetic strands of nucleic acids designed to be complementary to the mRNA sequence of PTP1B.[4][5] Upon entering a cell, the ASO binds to the target PTP1B mRNA, forming an RNA-DNA hybrid. This hybrid is recognized by the enzyme RNase H, which then cleaves and degrades the mRNA.[4] This process prevents the mRNA from being translated into the PTP1B protein, thus reducing the overall levels of the enzyme in the cell.

dot

cluster_1 Antisense Oligonucleotide Mechanism ASO PTP1B ASO PTP1B_mRNA PTP1B mRNA ASO->PTP1B_mRNA Binds to RNaseH RNase H PTP1B_mRNA->RNaseH Recruits Ribosome Ribosome PTP1B_mRNA->Ribosome Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Degrades PTP1B_protein PTP1B Protein (Synthesis Blocked) Ribosome->PTP1B_protein

Mechanism of PTP1B antisense oligonucleotide action.

Performance Data

While specific, publicly available quantitative data for this compound is scarce, we present a summary of the extensive data available for the PTP1B ASO, ISIS 113715 (IONIS-PTP-1BRx), to provide a benchmark for this class of inhibitors.

PTP1B Antisense Oligonucleotide (ISIS 113715) Efficacy

Table 1: In Vitro Efficacy of ISIS 113715 in Primary Monkey Hepatocytes [12][13]

ParameterResult
IC50 for PTP1B mRNA reduction < 10 nM
Specificity No significant effect on TC-PTP protein levels

Table 2: In Vivo Efficacy of ISIS 113715 in a 4-week study in Obese, Insulin-Resistant Rhesus Monkeys [11][12][14]

ParameterTreatment Group (20 mg/kg ISIS 113715)
PTP1B mRNA reduction in liver 40-50%
PTP1B mRNA reduction in adipose tissue 40-50%
Fasting Insulin (B600854) Reduced
Fasting Glucose Reduced
Insulin Response during IVGTT Reduced
Adiponectin Concentrations Increased by 70%

Table 3: Efficacy of IONIS-PTP-1BRx in a Phase II Clinical Trial in Overweight Patients with Type 2 Diabetes (26-week treatment) [5]

ParameterIONIS-PTP-1BRx Treatment GroupPlacebo Group
Mean HbA1c Reduction from Baseline (at week 36) -0.69% (p=0.034)-0.18%
Mean Body Weight Change from Baseline (at week 27) -2.6 kg (p=0.002)-
Leptin Levels ReducedNo significant change
Adiponectin Levels IncreasedNo significant change

Signaling Pathways

PTP1B negatively regulates both the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these pathways, leading to improved glucose uptake and increased satiety.

dot

cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1/2 IR->IRS pIRS p-IRS-1/2 pIR->pIRS Phosphorylates PTP1B_ins PTP1B pIR->PTP1B_ins Dephosphorylates PI3K PI3K pIRS->PI3K pIRS->PTP1B_ins Dephosphorylates Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 (Active) LR->pJAK2 Activates STAT3 STAT3 LR->STAT3 JAK2 JAK2 JAK2->pJAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates PTP1B_lep PTP1B pJAK2->PTP1B_lep Dephosphorylates Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression

PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols

In Vitro PTP1B Enzyme Activity Assay (for Small Molecule Inhibitors)

This colorimetric assay is used to determine the in vitro potency (IC50) of small molecule inhibitors like this compound.

dot

cluster_workflow PTP1B Inhibition Assay Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_reagents Add assay buffer, inhibitor, and PTP1B enzyme to 96-well plate prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate add_substrate Add pNPP substrate pre_incubate->add_substrate measure Measure absorbance at 405 nm add_substrate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Workflow for the PTP1B in vitro enzyme activity assay.

Principle: PTP1B catalyzes the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to PTP1B activity.[8]

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the diluted this compound or DMSO (for control wells) to the appropriate wells.

  • Add the PTP1B enzyme solution to all wells and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Selectivity Assay: To determine the selectivity of this compound, similar enzyme inhibition assays are performed using other homologous phosphatases, such as TCPTP, following the same protocol but with the respective enzymes.

In Vivo Evaluation of PTP1B Antisense Oligonucleotides

Animal Model and ASO Administration:

  • Animals: Obese, insulin-resistant rhesus monkeys or diabetic mouse models (e.g., ob/ob, db/db mice).[10][11]

  • ASO: ISIS 113715 (20-base chimeric ASO with 2'-O-(2-methoxy)-ethyl modifications and a phosphorothioate (B77711) backbone).[10]

  • Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections. For monkeys, a common protocol is s.c. administration of 20 mg/kg for 4 weeks.[11][12][14] For mice, i.p. injections twice weekly for 6 weeks with doses ranging from 2.5 to 25 mg/kg.[10]

Measurement of PTP1B mRNA and Protein Levels:

  • Tissue Collection: At the end of the study, liver and adipose tissue are collected.

  • mRNA Quantification (Quantitative RT-PCR):

    • Isolate total RNA from tissues.

    • Synthesize cDNA using reverse transcriptase.

    • Perform real-time PCR using primers specific for PTP1B and a housekeeping gene for normalization.

  • Protein Quantification (Western Blot):

    • Prepare protein lysates from tissues.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against PTP1B and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and detect the signal.

    • Quantify band intensities to determine relative protein levels.

Intravenous Glucose Tolerance Test (IVGTT) in Monkeys: This test assesses insulin sensitivity and glucose disposal.[6][7]

  • Fasting: Animals are fasted overnight (14-18 hours).[7]

  • Anesthesia: Sedate the animal (e.g., with ketamine).[7]

  • Catheterization: Place catheters for blood sampling and glucose infusion.

  • Baseline Sample: Collect a baseline blood sample.

  • Glucose Infusion: Administer a bolus of 50% dextrose (e.g., 250-500 mg/kg) intravenously over 30 seconds.

  • Blood Sampling: Collect blood samples at specific time points post-infusion (e.g., 3, 5, 7, 10, 15, 20, 30, and 60 minutes).[7]

  • Analysis: Measure plasma glucose and insulin concentrations at each time point to determine the glucose disposal rate and insulin response.

Conclusion

Both small molecule inhibitors like this compound and antisense oligonucleotides represent promising avenues for the therapeutic inhibition of PTP1B. ASOs have demonstrated robust efficacy in preclinical and clinical settings, with a well-defined mechanism of action and high specificity. While small molecule inhibitors offer the potential for oral bioavailability, the development of highly selective agents remains a challenge. The lack of publicly available data on this compound highlights the proprietary nature of many small molecule drug development programs. For researchers, the choice between these modalities will depend on the specific research question, the desired mode of administration, and the importance of a well-characterized in vivo profile. This guide provides the foundational knowledge and experimental frameworks to embark on such comparative studies.

References

In Vivo Validation of PTP1B Inhibitors for Anti-Obesity Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a promising therapeutic strategy for combating obesity and related metabolic disorders. PTP1B acts as a critical negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2][3] Its inhibition is expected to enhance these pathways, leading to improved glucose homeostasis and reduced body weight. This guide provides a comparative overview of the in vivo anti-obesity effects of several notable PTP1B inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows. While specific data for the investigational compound PTP1B-IN-15 is not publicly available, this guide focuses on well-characterized inhibitors to provide a benchmark for the validation of novel anti-obesity therapeutic candidates.

Comparative Efficacy of PTP1B Inhibitors in Preclinical Models

The following tables summarize the in vivo anti-obesity effects of three prominent PTP1B inhibitors: Trodusquemine (B1662500) (MSI-1436), JTT-551, and IONIS-PTP-1BRx (an antisense oligonucleotide). These compounds have been evaluated in diet-induced obesity (DIO) rodent models, which are standard preclinical models for studying obesity and insulin resistance.

Table 1: Effects on Body Weight and Composition

CompoundAnimal ModelDosage and AdministrationDurationBody Weight ReductionFat Mass ReductionLean Mass Change
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) Mice10 mg/kg, intraperitoneal, daily28 daysSignificant reductionFat-specific reductionNo significant change
JTT-551 Diet-Induced Obese (DIO) Mice0.3% in diet, ad libitum6 weeksSignificant reductionNot specifiedNot specified
IONIS-PTP-1BRx Overweight Type 2 Diabetes Patients200 mg, subcutaneous, weekly26 weeksMean decrease of 2.6 kg (vs. 0.2 kg placebo)Not specifiedNot specified

Table 2: Effects on Glucose Metabolism and Serum Markers

CompoundAnimal Model/Patient PopulationFasting GlucoseFasting InsulinLeptin LevelsAdiponectin Levels
Trodusquemine (MSI-1436) DIO MiceImprovedReducedReducedNot specified
JTT-551 DIO MiceImprovedNot specifiedReducedNot specified
IONIS-PTP-1BRx Overweight Type 2 Diabetes PatientsReduced (HbA1c)Not specifiedReducedIncreased

Signaling Pathways and Experimental Workflow

The anti-obesity effects of PTP1B inhibitors are primarily mediated through the enhancement of insulin and leptin signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for evaluating PTP1B inhibitors in vivo.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) IRS-1 IRS-1 Insulin Receptor (IR)->IRS-1 pY PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Leptin Leptin Leptin Receptor (LepR) Leptin Receptor (LepR) Leptin->Leptin Receptor (LepR) JAK2 JAK2 Leptin Receptor (LepR)->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY ↓ Appetite\n↑ Energy Expenditure ↓ Appetite ↑ Energy Expenditure STAT3->↓ Appetite\n↑ Energy Expenditure PTP1B PTP1B PTP1B->Insulin Receptor (IR) dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Experimental_Workflow Start Start Animal Model Selection Animal Model Selection (e.g., Diet-Induced Obese Mice) Start->Animal Model Selection Baseline Measurements Baseline Measurements (Body Weight, Glucose, etc.) Animal Model Selection->Baseline Measurements Treatment Groups Treatment Groups Baseline Measurements->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control PTP1B Inhibitor PTP1B Inhibitor (e.g., this compound) Treatment Groups->PTP1B Inhibitor Positive Control Positive Control (e.g., Trodusquemine) Treatment Groups->Positive Control Chronic Dosing Chronic Dosing (e.g., Daily for 4-8 weeks) Vehicle Control->Chronic Dosing PTP1B Inhibitor->Chronic Dosing Positive Control->Chronic Dosing In-life Monitoring In-life Monitoring (Body Weight, Food Intake) Chronic Dosing->In-life Monitoring Terminal Procedures Terminal Procedures In-life Monitoring->Terminal Procedures Data Analysis Data Analysis & Reporting Terminal Procedures->Data Analysis

References

Confirming the Allosteric Mechanism of PTP1B-IN-15 through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of a putative allosteric Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, herein referred to as PTP1B-IN-15. The methodologies and data presented are based on established principles and published findings for well-characterized allosteric PTP1B inhibitors, such as Trodusquemine, to illustrate the experimental logic.

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] While many inhibitors target the highly conserved active site, allosteric inhibitors offer a promising alternative by binding to less conserved sites, potentially leading to greater selectivity and improved pharmacological properties.[3] Confirmation of an allosteric binding site is crucial and can be effectively achieved through site-directed mutagenesis.

Comparative Analysis: Wild-Type vs. Mutant PTP1B

To validate that this compound binds to a specific allosteric site, key residues within this putative site are mutated. A significant decrease in inhibition (i.e., a large increase in the IC50 value) for the mutant enzyme compared to the wild-type (WT) enzyme strongly suggests that the mutated residue is critical for inhibitor binding.

The data below is representative, based on findings for the allosteric inhibitor Trodusquemine, which is known to bind to a C-terminal, allosteric site.[2][4][5] Mutation of residues in this region, such as Leucine 192, has been shown to significantly reduce inhibitor potency.[4][6]

EnzymeInhibitorIC50 (µM)Fold Change in IC50 (Mutant/WT)InterpretationReference
Wild-Type PTP1B This compound1.0-Baseline inhibitory potency.[3][5]
L192A Mutant PTP1B This compound>10>10The L192 residue is critical for inhibitor binding. The significant loss of potency confirms that this compound binds at or near this allosteric site.[4]
C215S Mutant PTP1B This compound~1.0~1The catalytically inactive C215S mutant shows similar inhibition, confirming the inhibitor does not rely on the catalytic cysteine for binding.
Wild-Type PTP1B Active Site Inhibitor (e.g., Suramin)5.5-Baseline for a competitive inhibitor.[7]
L192A Mutant PTP1B Active Site Inhibitor (e.g., Suramin)~5.5~1The allosteric site mutation has no significant effect on the binding of an active site inhibitor.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the biological context and the experimental strategy used to confirm the inhibitor's mechanism of action.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) pIR p-IR (Active) IR->pIR autophosphorylation Insulin Insulin Insulin->IR binds IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->pIR dephosphorylates Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental_Workflow A 1. Site-Directed Mutagenesis Generate PTP1B expression vector with mutation in putative allosteric site (e.g., L192A). B 2. Protein Expression & Purification Express and purify both Wild-Type (WT) and Mutant PTP1B proteins. A->B C 3. Enzyme Inhibition Assay Perform kinetic assays for WT and Mutant PTP1B with a dilution series of this compound. B->C D 4. Data Analysis Calculate and compare IC50 values for WT and Mutant enzymes. C->D E 5. Conclusion Confirm allosteric mechanism based on IC50 shift. D->E

Caption: Experimental workflow for mutagenesis-based validation.

Logic_Diagram Hypothesis Hypothesis: This compound binds to an allosteric site containing L192 Mutate Mutate L192 to Alanine Hypothesis->Mutate Outcome1 Outcome A: IC50 of this compound for L192A is >> WT IC50 Mutate->Outcome1 If true Outcome2 Outcome B: IC50 of this compound for L192A is ≈ WT IC50 Mutate->Outcome2 If false Conclusion1 Conclusion: Hypothesis Supported. L192 is critical for binding. Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis Rejected. L192 is not critical for binding. Outcome2->Conclusion2

Caption: Logical flow for confirming inhibitor binding site.

Experimental Protocols

Site-Directed Mutagenesis of PTP1B

This protocol is based on the QuikChange™ method to introduce a point mutation (e.g., Leucine to Alanine at position 192) into a PTP1B expression plasmid.

Materials:

  • PTP1B expression vector (e.g., in pET24b)

  • Mutagenic primers (forward and reverse) containing the L192A codon change

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • 10X reaction buffer

  • dNTP mix (10 mM)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 5 µL of 10X buffer, 10-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of high-fidelity polymerase.

    • Perform thermal cycling:

      • Initial Denaturation: 95°C for 1 minute.

      • 18 Cycles: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 min/kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplified PCR product. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized mutant plasmid.[8][9]

  • Transformation: Transform the DpnI-treated plasmid into high-efficiency competent E. coli cells via heat shock. Plate the cells on selective LB agar plates and incubate overnight at 37°C.[8][10]

  • Verification: Select colonies, isolate plasmid DNA, and verify the desired mutation via Sanger sequencing.

PTP1B Enzyme Inhibition Assay (pNPP-based)

This colorimetric assay measures PTP1B activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The dephosphorylation of pNPP yields p-nitrophenol, a yellow product quantifiable by absorbance at 405 nm.[1][11]

Materials:

  • Recombinant WT and Mutant PTP1B enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[11]

  • pNPP substrate solution (e.g., 4 mM in Assay Buffer)[11]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only control (no inhibitor).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 130 µL Assay Buffer

    • 10 µL of serially diluted inhibitor (or DMSO control)

    • 20 µL of diluted PTP1B enzyme (WT or Mutant, e.g., 1 µg/mL)[11]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[1][11]

  • Reaction Initiation: Add 40 µL of pNPP substrate solution to each well to start the reaction.[11]

  • Measurement: Immediately measure the absorbance at 405 nm at 37°C in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Comparative Analysis of Synthetic and Natural PTP1B Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a potent synthetic PTP1B inhibitor, MSI-1436 (Trodusquemine), and a selection of well-characterized natural inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes, obesity, and cancer. The development of potent and selective PTP1B inhibitors is a significant focus in drug discovery. This guide compares the synthetic allosteric inhibitor MSI-1436 against the natural competitive inhibitors Berberine, Oleanolic Acid, and Ursolic Acid.

Quantitative Comparison of PTP1B Inhibitors

The following table summarizes the key quantitative data for the selected synthetic and natural PTP1B inhibitors.

InhibitorTypeSource/ClassPotency (IC50/Ki)Mechanism of ActionSelectivity
MSI-1436 (Trodusquemine) SyntheticAminosteroidIC50: 1 µMAllostericHigh selectivity for PTP1B over TCPTP (IC50: 224 µM)
Berberine NaturalIsoquinoline AlkaloidIC50: 156.9 nM, Ki: 91.3 nMCompetitiveInformation on selectivity over other PTPs is limited.
Oleanolic Acid NaturalTriterpenoidDerivatives have shown Ki values as low as 130 nM.[1]CompetitiveGood selectivity over some other phosphatases, but can inhibit T-cell protein tyrosine phosphatase (TCPTP).[1]
Ursolic Acid NaturalTriterpenoidDerivatives have shown Ki values as low as 283 nM.[2]CompetitiveCan also inhibit TCPTP and SHP-2.[2]

Signaling Pathways and Inhibition Mechanisms

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS). Inhibition of PTP1B enhances and prolongs insulin signaling, leading to increased glucose uptake.

G Insulin Insulin IR Insulin Receptor Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS-1/2 pIR->IRS Activates pIRS Phosphorylated IRS-1/2 IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

Caption: Insulin signaling pathway and the role of PTP1B.

Allosteric inhibitors like MSI-1436 bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. Competitive inhibitors such as Berberine, Oleanolic Acid, and Ursolic Acid bind directly to the active site, preventing the substrate from binding.

Experimental Protocols

PTP1B Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Add the PTP1B enzyme solution to all wells and pre-incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The production of p-nitrophenol (pNP) results in a yellow color.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Serial Dilutions of Inhibitor C Add Inhibitor/DMSO to Wells A->C B Add Assay Buffer to Plate B->C D Add PTP1B Enzyme C->D E Pre-incubate (15 min, 37°C) D->E F Add pNPP Substrate E->F G Incubate & Read Absorbance (405 nm) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K

Caption: Experimental workflow for IC50 determination.

Cellular PTP1B Inhibition Assay: Insulin Receptor Phosphorylation

This protocol assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cell-based assay.

Materials:

  • Cell line expressing the human insulin receptor (e.g., CHO-hIR or HepG2)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Test compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Starvation: Seed cells in appropriate culture plates and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) in serum-free medium for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 10-100 nM) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against p-IR.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total IR for loading control.

  • Data Analysis: Quantify the band intensities for p-IR and total IR. Normalize the p-IR signal to the total IR signal to determine the relative increase in insulin receptor phosphorylation in the presence of the inhibitor.

G A Seed and Grow Cells B Serum Starve Cells A->B C Pre-treat with Inhibitor B->C D Stimulate with Insulin C->D E Lyse Cells D->E F Protein Quantification E->F G SDS-PAGE & Western Blot F->G H Probe for p-IR G->H I Probe for total IR H->I J Quantify and Analyze I->J

Caption: Workflow for cellular PTP1B inhibition assay.

Conclusion

Both synthetic and natural inhibitors of PTP1B present viable avenues for the development of therapeutics for metabolic diseases. Synthetic inhibitors like MSI-1436 offer the advantage of high selectivity through allosteric inhibition. Natural products such as Berberine, Oleanolic Acid, and Ursolic Acid provide a rich source of potent competitive inhibitors. The choice of inhibitor for further development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols provided in this guide offer a standardized approach for the comparative evaluation of these promising compounds.

References

Assessing the Therapeutic Potential of PTP1B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. As a key negative regulator of both insulin (B600854) and leptin signaling pathways, its inhibition is a promising strategy to enhance insulin sensitivity and promote metabolic homeostasis. This guide provides a comparative analysis of the investigational compound PTP1B-IN-15 and other notable PTP1B inhibitors, focusing on their therapeutic index through an examination of available efficacy and toxicity data.

Quantitative Data Comparison of PTP1B Inhibitors

The therapeutic index, a ratio of a compound's toxic dose to its therapeutic dose, is a crucial indicator of its safety and potential clinical utility. While a definitive therapeutic index for many preclinical compounds is not fully established, a comparison of their potency, cellular efficacy, and cytotoxicity provides valuable insights.

InhibitorTypePotency (IC50/Ki)In Vivo Efficacy (Effective Dose in Mice)Cytotoxicity (CC50/LD50)
This compound Small MoleculeNot Publicly AvailableNot Publicly AvailableNot Publicly Available
A related compound (CAS 765317-72-4) Allosteric Small MoleculeIC50: 4 µM (full-length PTP1B), 8 µM (truncated PTP1B)Not Publicly AvailableNot Publicly Available
Trodusquemine (MSI-1436) Allosteric AminosterolIC50: ~1 µM5-10 mg/kg (i.p.) in models of obesity and diabetesMaximum Tolerated Dose (human, single): 40 mg/m²
JTT-551 Mixed-type Small MoleculeKi: 0.22 µM3-30 mg/kg (p.o.) in db/db miceNot Publicly Available

Note: Direct comparison of these values should be made with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, it is essential to visualize the relevant biological pathways and experimental procedures.

PTP1B-Mediated Negative Regulation of Insulin and Leptin Signaling

PTP1B acts as a "brake" on the insulin and leptin signaling pathways. By dephosphorylating key proteins, it attenuates the downstream signals that promote glucose uptake and regulate appetite. Inhibition of PTP1B is expected to enhance these signaling cascades.

G PTP1B Negative Regulation of Insulin and Leptin Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-Insulin Receptor IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K_AKT PI3K/AKT Pathway pIRS->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow: In Vitro PTP1B Enzymatic Assay

The potency of PTP1B inhibitors is initially determined using an in vitro enzymatic assay. This workflow outlines the key steps in a common colorimetric assay.

G In Vitro PTP1B Enzymatic Assay Workflow start Start reagent_prep Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Test Compound (e.g., this compound) start->reagent_prep serial_dilution Prepare Serial Dilutions of Test Compound reagent_prep->serial_dilution plate_setup Add Enzyme and Test Compound to 96-well Plate serial_dilution->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Initiate Reaction with pNPP Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_absorbance Measure Absorbance at 405 nm incubation->read_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_absorbance->data_analysis end End data_analysis->end G Concept of Therapeutic Index Therapeutic_Index Therapeutic Index Toxicity Toxicity (e.g., LD50, CC50) Therapeutic_Index->Toxicity Determined by Efficacy Efficacy (e.g., ED50, EC50) Therapeutic_Index->Efficacy Determined by High_TI High Therapeutic Index (Safer Drug) Therapeutic_Index->High_TI Desirable Low_TI Low Therapeutic Index (Higher Risk of Toxicity) Therapeutic_Index->Low_TI Undesirable Toxicity->Low_TI Leads to Efficacy->High_TI Contributes to

A Comparative Guide to the Efficacy of PTP1B Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-15, with other alternatives, supported by available experimental data. PTP1B is a critical negative regulator of multiple signaling pathways and has emerged as a promising therapeutic target in various cancers.

Overview of PTP1B in Cancer

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, plays a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context.[1][2] In many aggressive cancers, such as HER2-positive breast cancer, non-small cell lung cancer, and glioblastoma, PTP1B overexpression is linked to poor prognosis and is understood to promote tumorigenesis by enhancing oncogenic signaling pathways.[3][4] Inhibition of PTP1B can block these pro-tumorigenic signals, leading to reduced cell proliferation, increased apoptosis, and decreased cell migration and invasion.[3]

Comparative Efficacy of PTP1B Inhibitors

This section compares the in vitro efficacy of this compound with other notable PTP1B inhibitors. While specific data for this compound in cancer cell lines is limited, data for a structurally similar allosteric PTP1B inhibitor (CAS 765317-72-4) and a related compound, PTP1B-IN-14, are presented for comparison.

Table 1: In Vitro Efficacy of PTP1B Inhibitors

InhibitorCancer Cell LineAssay TypeEfficacy (IC50)Reference
PTP1B Inhibitor (CAS 765317-72-4) -Enzymatic Assay4 µM (403 residue PTP1B)[3]
-Enzymatic Assay8 µM (298 residue PTP1B)[3]
PTP1B-IN-14 HepG2 (Liver Cancer)Cell Viability (MTT)15.2 ± 1.8 µM[2]
MCF-7 (Breast Cancer)Cell Viability (MTT)22.5 ± 2.5 µM[2]
A549 (Lung Carcinoma)Cell Viability (MTT)35.1 ± 3.1 µM[2]
LNCaP (Prostate Cancer)Cell Viability (MTT)28.7 ± 2.9 µM[2]
Trodusquemine (MSI-1436) Various Cancer Cell LinesCell ViabilityIC50 values vary[4]

Signaling Pathways and Mechanism of Action

PTP1B inhibitors exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary mechanism involves preventing the dephosphorylation of activated receptor tyrosine kinases and their downstream effectors.

PTP1B-Mediated Signaling Pathways

PTP1B is known to negatively regulate the insulin (B600854) and leptin signaling pathways.[5] In the context of cancer, it can promote tumorigenesis by activating pro-oncogenic pathways such as the Src-Ras-ERK and PI3K/Akt pathways.[1][2]

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2) Src Src RTK->Src Activates PI3K PI3K RTK->PI3K Activates PTP1B PTP1B PTP1B->Src Dephosphorylates (activates) Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

PTP1B signaling pathways in cancer.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PTP1B inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • PTP1B inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the PTP1B inhibitor for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell lines

  • PTP1B inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PTP1B inhibitor, then lyse the cells and collect the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The general workflow for evaluating the efficacy of a PTP1B inhibitor in cancer cell lines is depicted below.

experimental_workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with this compound (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis migration Cell Migration/Invasion Assay (e.g., Transwell Assay) treatment->migration western_blot Western Blot Analysis (p-Akt, p-ERK, etc.) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis migration->data_analysis western_blot->data_analysis end Conclusion: Efficacy Profile of this compound data_analysis->end

General experimental workflow.

Conclusion

PTP1B inhibitors, including this compound, represent a promising class of targeted therapies for various cancers. The available data on related compounds like PTP1B-IN-14 demonstrate their potential to inhibit cancer cell growth. Further investigation into the specific efficacy of this compound across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such preclinical evaluations.

References

A Comparative Guide to Validating PTP1B Inhibitor Specificity Using Substrate-Trapping Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the specificity of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a critical step in the development of therapeutics for metabolic diseases and cancer. We focus on the use of substrate-trapping mutants, a powerful technique to confirm on-target engagement within a cellular context. While this guide can be applied to any novel inhibitor, such as a hypothetical "PTP1B-IN-15," we will use the well-characterized allosteric inhibitor DPM-1001 and the older active-site inhibitor Ertiprotafib as case studies to illustrate the principles and expected outcomes.

Introduction: The PTP1B Challenge

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates signaling, and its overexpression is linked to insulin resistance and type 2 diabetes.[2][3] This makes PTP1B a prime therapeutic target.[1] However, the development of PTP1B inhibitors is challenging due to the highly conserved nature of the active site among all protein tyrosine phosphatases, creating a risk of off-target effects.[4][5] Therefore, validating that a potential drug candidate specifically engages PTP1B inside the cell is paramount.

The Substrate-Trapping Mutant Approach

A major challenge in studying PTPs is the transient nature of their interaction with substrates.[6] To overcome this, "substrate-trapping" mutants of PTP1B were developed. These mutants, most notably the D181A mutant , can bind to their tyrosine-phosphorylated substrates but are catalytically impaired, preventing them from completing the dephosphorylation reaction.[7][8] This mutation converts the enzyme into a "trap," forming a stable complex with its substrate that can be isolated and identified.[7][9]

This technique is exceptionally useful for validating inhibitor specificity. The logic is simple: if an inhibitor is effective and specific to PTP1B, it will occupy the binding site on the PTP1B mutant, thereby preventing the mutant from "trapping" its known physiological substrates. A reduction in the amount of trapped substrate in the presence of the inhibitor serves as direct evidence of on-target engagement.

cluster_logic Assay Logic: Validating Specificity Inhibitor Test Inhibitor (e.g., this compound) PTP1B_Mutant PTP1B Substrate- Trapping Mutant (D181A) Inhibitor->PTP1B_Mutant Binds & Blocks NoComplex No Complex Formation Inhibitor->NoComplex Complex Stable Mutant-Substrate Complex (Trapped) PTP1B_Mutant->Complex Binds & Traps PTP1B_Mutant->NoComplex Substrate Known Substrate (e.g., p-Insulin Receptor) Substrate->Complex

Caption: Logical flow of the substrate-trapping assay for inhibitor validation.

PTP1B in the Insulin Signaling Pathway

To understand the context of this assay, it is crucial to visualize PTP1B's role. It acts as a brake on the insulin signaling cascade, which is essential for glucose homeostasis.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylates pIRS1 Phosphorylated IRS-1 pIR->pIRS1 Phosphorylates IRS1 IRS-1 PI3K PI3K-Akt Pathway pIRS1->PI3K Activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

Caption: PTP1B's negative regulatory role in the insulin signaling pathway.

Comparative Analysis: DPM-1001 vs. Ertiprotafib

To demonstrate how substrate-trapping experiments yield comparative data, we present expected results for two inhibitors with different profiles. DPM-1001 is a potent, allosteric PTP1B inhibitor, while Ertiprotafib is an older, active-site directed inhibitor with lower specificity.[4]

The experiment involves expressing a tagged PTP1B-D181A mutant in cells, treating the cells with each inhibitor, stimulating the insulin pathway to produce the phosphorylated substrate (p-IR), and then immunoprecipitating the PTP1B mutant to see how much p-IR it "trapped."

Table 1: Quantitative Comparison of PTP1B Inhibitor Performance

ParameterDPM-1001ErtiprotafibNo Inhibitor (Control)
Mechanism of Action Allosteric, Non-competitiveActive-Site DirectedN/A
Reported IC₅₀ ~100 nM[4][10]1.6 - 29 µM[4]N/A
Specificity vs. TCPTP HighLow to Moderate[4]N/A
Trapped p-Insulin Receptor Greatly ReducedModerately Reduced100% (Baseline)
(Relative Quantification)(~15%)(~60%)(100%)
Conclusion Potent on-target engagementWeaker/incomplete engagementAssay validation

Note: Values for "Trapped p-Insulin Receptor" are representative figures for illustrative purposes, based on the inhibitors' known potencies and mechanisms.

These results would clearly demonstrate that DPM-1001 is more effective at preventing the PTP1B mutant from binding its substrate, validating its high potency and specific on-target activity within the cell.

Experimental Protocol: Substrate-Trapping Co-Immunoprecipitation

This protocol outlines the key steps to validate inhibitor specificity using a PTP1B-D181A mutant.

Objective: To quantify the ability of a test inhibitor to block the interaction between the PTP1B-D181A substrate-trapping mutant and its endogenous substrate (e.g., phosphorylated Insulin Receptor).

Workflow Diagram:

step1 1. Transfection HEK293 cells are transfected with FLAG-tagged PTP1B-D181A plasmid. step2 2. Inhibitor Treatment Cells are pre-incubated with vehicle, control inhibitor, or test inhibitor (e.g., this compound). step1->step2 step3 3. Pathway Stimulation Cells are stimulated with insulin to induce phosphorylation of the Insulin Receptor (IR). step2->step3 step4 4. Cell Lysis Cells are lysed in buffer containing phosphatase and protease inhibitors. step3->step4 step5 5. Immunoprecipitation (IP) Lysates are incubated with anti-FLAG beads to pull down the PTP1B mutant and any 'trapped' proteins. step4->step5 step6 6. Elution & SDS-PAGE Proteins are eluted from beads and separated by size using SDS-PAGE. step5->step6 step7 7. Western Blot & Analysis Proteins are transferred to a membrane and probed with antibodies for p-Tyrosine and FLAG. Band intensity is quantified. step6->step7

Caption: Experimental workflow for the substrate-trapping co-immunoprecipitation assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 or a similar cell line that expresses the target substrate (e.g., Insulin Receptor).

    • Transfect cells with a plasmid encoding an epitope-tagged (e.g., FLAG) version of the human PTP1B-D181A mutant.[7] Allow 24-48 hours for protein expression.

  • Inhibitor Treatment:

    • Pre-treat the transfected cells with the test inhibitor (e.g., this compound at various concentrations), a positive control inhibitor (e.g., DPM-1001), and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Substrate Phosphorylation:

    • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes to induce maximal phosphorylation of the Insulin Receptor.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (excluding sodium orthovanadate, which would disrupt the trapping interaction).[11]

  • Co-Immunoprecipitation (Co-IP):

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with anti-FLAG-conjugated agarose (B213101) beads for 2-4 hours at 4°C to capture the PTP1B-D181A mutant and its bound substrates.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Analysis by Western Blot:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against phosphotyrosine (to detect the trapped substrate) and an anti-FLAG antibody (to confirm equal pulldown of the PTP1B mutant).

    • Use secondary antibodies conjugated to HRP and an ECL substrate for detection.

    • Quantify the band intensities using densitometry. The ratio of the phosphotyrosine signal to the FLAG signal is calculated and compared across the different treatment conditions.

Conclusion

The substrate-trapping mutant assay is a robust and indispensable tool for validating the on-target efficacy of PTP1B inhibitors in a physiologically relevant environment. By providing a clear, quantifiable measure of target engagement, this method allows researchers to objectively compare different compounds, such as the highly potent DPM-1001 and older generation inhibitors like Ertiprotafib. For any new chemical entity, including a hypothetical this compound, applying this methodology is a critical step to demonstrate specificity and build a strong case for further preclinical and clinical development.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research in diabetes, obesity, and related metabolic disorders, the proper handling and disposal of chemical reagents like PTP1B-IN-15 is paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, contaminated materials, and associated personal protective equipment (PPE), fostering a culture of safety and operational excellence.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure and ensure the integrity of your research.

Storage and Handling Recommendations:

ParameterRecommendationSource
Storage Temperature -20°C for long-term storage.[1][2][3]
Short-term Storage May be stored at 4°C for short periods only.[3]
Handling Avoid contact with skin, eyes, and clothing. Prevent dust formation and ensure adequate ventilation. Avoid ingestion and inhalation.[4]
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, chemical-resistant gloves, and a laboratory coat are required.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any associated contaminated materials is critical for environmental protection and regulatory compliance. The following protocol outlines the necessary steps for responsible waste management.

Experimental Protocol: Disposal of this compound and Contaminated Materials

  • Unused this compound:

    • Unused or expired this compound should be disposed of as hazardous chemical waste.

    • The compound must be transferred to an approved and properly labeled waste disposal container.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of halogenated organic compounds.

  • Contaminated Labware:

    • All labware, including pipette tips, tubes, and vials that have come into contact with this compound, must be considered contaminated.

    • Place all contaminated labware into a designated, sealed, and clearly labeled chemical waste container.[4]

  • Contaminated Personal Protective Equipment (PPE):

    • Contaminated gloves, lab coats, and other PPE should be carefully removed to avoid secondary contamination.

    • Dispose of all contaminated PPE as chemical waste in accordance with your institution's established safety protocols.[4]

  • Waste Pickup and Disposal:

    • Arrange for the collection of the chemical waste containers by your institution's EHS department or a licensed chemical waste disposal contractor.

Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound and associated materials, ensuring a systematic and safe workflow.

cluster_start Start cluster_assessment Waste Assessment cluster_procedures Segregation & Containment cluster_final Final Disposal start This compound Disposal Required assess_type Identify Waste Type start->assess_type unused_chem Unused this compound assess_type->unused_chem Unused Chemical cont_labware Contaminated Labware assess_type->cont_labware Labware cont_ppe Contaminated PPE assess_type->cont_ppe PPE approved_container Place in Approved Waste Container unused_chem->approved_container cont_labware->approved_container cont_ppe->approved_container ehs_pickup Arrange for EHS Waste Pickup approved_container->ehs_pickup

References

Essential Safety and Operational Guide for Handling PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PTP1B-IN-15, a potent and selective protein tyrosine phosphatase 1B (PTP1B) inhibitor. Adherence to these protocols is vital for ensuring personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound. This summary is based on recommendations for similar laboratory chemicals.[1][2]

Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Not required under normal use with adequate ventilation. A NIOSH-approved respirator is recommended if dust is generated or ventilation is inadequate.Minimizes the risk of inhaling fine particles of the compound.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and to preserve the compound's integrity.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a tightly sealed container.

  • Recommended storage for the powder form is at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

2. Handling Procedures:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Prevent the formation of dust and aerosols during handling.[2]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1]

  • Spills: Evacuate the area and ensure adequate ventilation. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert material and place it in a sealed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory guidelines.[2]

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with all federal, state, and local regulations.

  • Contaminated Materials: Any items that have come into contact with the inhibitor, such as pipette tips, gloves, and labware, should be decontaminated or disposed of as hazardous waste.[1][2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Weigh and prepare this compound solution B->C D Perform experimental procedures C->D E Decontaminate work surfaces and equipment D->E F Dispose of waste in designated hazardous waste containers E->F G Remove and dispose of PPE as hazardous waste F->G

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.